Fluorolintane
Beschreibung
Eigenschaften
CAS-Nummer |
2149042-90-8 |
|---|---|
Molekularformel |
C18H20FN |
Molekulargewicht |
269.4 g/mol |
IUPAC-Name |
1-[1-(2-fluorophenyl)-2-phenylethyl]pyrrolidine |
InChI |
InChI=1S/C18H20FN/c19-17-11-5-4-10-16(17)18(20-12-6-7-13-20)14-15-8-2-1-3-9-15/h1-5,8-11,18H,6-7,12-14H2 |
InChI-Schlüssel |
ZAGWVXYVNFPCLW-UHFFFAOYSA-N |
Herkunft des Produkts |
United States |
Foundational & Exploratory
Fluorolintane's Mechanism of Action on NMDA Receptors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Fluorolintane, a synthetic dissociative substance of the arylcyclohexylamine class, exerts its primary pharmacological effects through the antagonism of the N-methyl-D-aspartate (NMDA) receptor. This technical guide provides an in-depth analysis of this compound's mechanism of action, presenting quantitative data on its receptor binding and functional inhibition, detailed experimental protocols for its characterization, and a visual representation of its impact on intracellular signaling cascades. As a non-competitive antagonist, this compound blocks the ion channel of the NMDA receptor, thereby inhibiting calcium influx and modulating downstream signaling pathways crucial for synaptic plasticity, learning, and memory. The data and methodologies presented herein are intended to serve as a comprehensive resource for researchers in the fields of neuropharmacology and drug development.
Quantitative Analysis of this compound's Interaction with NMDA Receptors
This compound's interaction with the NMDA receptor has been characterized through various in vitro and in vivo studies. The following tables summarize the key quantitative data, providing a clear comparison of its binding affinity and functional potency.
Table 1: Radioligand Binding Affinity of this compound at the NMDA Receptor
| Compound | Radioligand | Tissue Source | Kᵢ (nM) | Reference |
| This compound | [³H]MK-801 | Rat Forebrain Homogenate | 87.92 | [1] |
Table 2: Functional Inhibition of NMDA Receptor-Mediated Responses by this compound
| Assay | Preparation | Measurement | Concentration | % Inhibition | Reference |
| NMDA receptor-fEPSP | Rat Hippocampal Slices | Field Excitatory Postsynaptic Potential | 1 µM | 19.4 ± 3% (at 90 min), 41.8 ± 4.3% (at 240 min) | [2] |
| NMDA receptor-fEPSP | Rat Hippocampal Slices | Field Excitatory Postsynaptic Potential | 3 µM | 37.1 ± 4% (at 90 min), 60.4 ± 3% (at 240 min) | [2] |
| NMDA receptor-fEPSP | Rat Hippocampal Slices | Field Excitatory Postsynaptic Potential | 10 µM | 66 ± 4% (at 90 min), 85.9 ± 1% (at 240 min) | [2] |
| Long-Term Potentiation (LTP) | Rat Hippocampal Slices | Induction by Theta-Burst Stimulation | 10 µM | Blocked LTP induction | [2][3] |
Table 3: In Vivo Behavioral Effects Mediated by NMDA Receptor Antagonism
| Test | Species | Measurement | ED₅₀ | Reference |
| Prepulse Inhibition (PPI) | Rat | Sensorimotor Gating | 13.3 mg/kg | [2][3] |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the characterization of this compound's action on NMDA receptors.
Radioligand Binding Assay
This protocol is adapted from studies characterizing the binding of arylcyclohexylamines to the NMDA receptor.
Objective: To determine the binding affinity (Kᵢ) of this compound for the NMDA receptor using a competitive binding assay with a known radioligand, [³H]MK-801.
Materials:
-
Rat forebrain tissue
-
[³H]MK-801 (radioligand)
-
This compound
-
Binding buffer (e.g., 5 mM Tris-HCl, pH 7.4)
-
Wash buffer (ice-cold)
-
Glass fiber filters
-
Scintillation cocktail
-
Liquid scintillation counter
Procedure:
-
Membrane Preparation:
-
Homogenize rat forebrain tissue in ice-cold binding buffer.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.
-
Collect the supernatant and centrifuge at 40,000 x g for 20 minutes at 4°C to pellet the membranes.
-
Wash the membrane pellet by resuspending in fresh binding buffer and repeating the centrifugation step.
-
Resuspend the final pellet in binding buffer and determine the protein concentration.
-
-
Binding Assay:
-
In a 96-well plate, set up triplicate wells for total binding, non-specific binding, and competitor (this compound) concentrations.
-
Total Binding: Add membrane preparation, a fixed concentration of [³H]MK-801, and binding buffer.
-
Non-specific Binding: Add membrane preparation, [³H]MK-801, and a high concentration of a known non-labeled NMDA receptor antagonist (e.g., unlabeled MK-801).
-
Competitor: Add membrane preparation, [³H]MK-801, and varying concentrations of this compound.
-
Incubate the plate at a specified temperature (e.g., room temperature) for a set duration to reach equilibrium.
-
-
Filtration and Counting:
-
Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from unbound radioligand.
-
Wash the filters with ice-cold wash buffer.
-
Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.
-
Workflow for Radioligand Binding Assay.
Electrophysiology: Field Excitatory Postsynaptic Potential (fEPSP) Recording
This protocol details the methodology used to assess the functional antagonism of NMDA receptors by this compound in brain tissue.
Objective: To measure the effect of this compound on NMDA receptor-mediated fEPSPs in rat hippocampal slices.
Materials:
-
Adult rats
-
Artificial cerebrospinal fluid (aCSF)
-
High-sucrose cutting solution
-
Vibrating microtome
-
Recording chamber with perfusion system
-
Glass microelectrodes
-
Stimulating electrode
-
Amplifier and data acquisition system
Procedure:
-
Slice Preparation:
-
Anesthetize and decapitate the rat.
-
Rapidly remove the brain and place it in ice-cold, oxygenated high-sucrose cutting solution.
-
Prepare coronal or sagittal hippocampal slices (e.g., 400 µm thick) using a vibrating microtome.
-
Transfer the slices to an incubation chamber with oxygenated aCSF at room temperature for at least 1 hour to recover.
-
-
Recording:
-
Transfer a slice to the recording chamber and continuously perfuse with oxygenated aCSF.
-
Place a stimulating electrode in the Schaffer collateral pathway and a recording electrode in the stratum radiatum of the CA1 region.
-
To isolate NMDA receptor-mediated fEPSPs, perfuse the slice with aCSF containing antagonists for AMPA (e.g., NBQX) and GABAₐ (e.g., picrotoxin) receptors, and in low magnesium conditions.
-
Deliver electrical stimuli to elicit fEPSPs and record the baseline response for a stable period (e.g., 20-30 minutes).
-
-
Drug Application:
-
Switch the perfusion to aCSF containing the desired concentration of this compound.
-
Continue to record fEPSPs for an extended period (e.g., up to 240 minutes) to observe the time course of inhibition.[2]
-
-
Data Analysis:
-
Measure the slope of the fEPSP as an indicator of synaptic strength.
-
Normalize the fEPSP slope to the baseline average.
-
Plot the normalized fEPSP slope over time to visualize the effect of this compound.
-
Calculate the percentage of inhibition at different time points and for various concentrations.
-
Workflow for fEPSP Electrophysiology.
Signaling Pathways Modulated by this compound
As a non-competitive antagonist of the NMDA receptor, this compound inhibits the influx of Ca²⁺ into the postsynaptic neuron. This action has significant downstream consequences on intracellular signaling cascades that are fundamental to synaptic plasticity and neuronal function. While direct studies on this compound's impact on these pathways are limited, the effects of NMDA receptor antagonism are well-documented.
Inhibition of Ca²⁺-Dependent Signaling
The blockade of Ca²⁺ entry by this compound prevents the activation of several key Ca²⁺-dependent enzymes and transcription factors. This includes the inhibition of Ca²⁺/calmodulin-dependent protein kinase II (CaMKII) and the subsequent reduction in the phosphorylation of downstream targets.
Modulation of the ERK/CREB Pathway
The Ras-ERK (extracellular signal-regulated kinase) pathway is a critical signaling cascade involved in cell proliferation, differentiation, and survival, and is also implicated in synaptic plasticity. NMDA receptor activation can lead to the activation of ERK, which in turn can phosphorylate the transcription factor CREB (cAMP response element-binding protein). By blocking NMDA receptor function, this compound is expected to attenuate the activation of the ERK/CREB pathway, thereby affecting gene expression related to synaptic strengthening and long-term memory formation.
Impact on the mTOR Pathway
The mammalian target of rapamycin (B549165) (mTOR) signaling pathway is a central regulator of cell growth, proliferation, and survival. Studies on other NMDA receptor antagonists, such as ketamine, have demonstrated a rapid activation of the mTOR pathway, which is thought to contribute to their antidepressant effects. While the precise mechanism is still under investigation, it is hypothesized that the blockade of NMDA receptors on inhibitory interneurons leads to a disinhibition of glutamatergic neurons, resulting in a burst of glutamate (B1630785) that activates AMPA receptors and subsequently the mTOR pathway. It is plausible that this compound, as an arylcyclohexylamine, may share this property.
This compound's Effect on NMDA Receptor Signaling.
Conclusion
This compound is a potent non-competitive antagonist of the NMDA receptor. Its mechanism of action involves the direct blockade of the receptor's ion channel, leading to an inhibition of calcium influx and the modulation of downstream signaling pathways critical for synaptic function. The quantitative data and experimental protocols provided in this guide offer a comprehensive overview for researchers studying this compound and other arylcyclohexylamine-type NMDA receptor antagonists. Further research is warranted to fully elucidate the specific downstream signaling consequences of this compound action and its potential therapeutic or toxicological implications.
References
In-Vitro Characterization of Fluorolintane and its Aryl-Fluorine-Substituted Isomers: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a comprehensive technical overview of the in-vitro methodologies for characterizing "Fluorolintane," a novel hypothetical tyrosine kinase inhibitor, and its aryl-fluorine-substituted isomers. The guide details experimental protocols for assessing target engagement and cellular activity, presents mock quantitative data in a structured format, and visualizes key biological pathways and experimental workflows. This paper serves as a framework for the preclinical evaluation of novel small molecule inhibitors.
Introduction to this compound
This compound is a novel, synthetic small molecule designed as a potent and selective inhibitor of Mitogen-Activated Protein Kinase Kinase 1 (MEK1), a critical node in the MAPK/ERK signaling pathway.[1] Dysregulation of this pathway is a causal factor in many human cancers, making it a key target for therapeutic intervention.[2][3] The core structure of this compound features an aryl ring system, which has been systematically substituted with fluorine atoms at various positions to generate a series of isomers (F-2-Lintane, F-3-Lintane, and F-4-Lintane). This strategic fluorination aims to modulate the compound's pharmacokinetic properties, metabolic stability, and target binding affinity.
This guide outlines the essential in-vitro assays required to build a comprehensive preclinical profile of this compound and its isomers, focusing on target engagement, cellular potency, and mechanism of action.
Biochemical Assays: Target Potency and Selectivity
The initial phase of characterization involves determining the direct inhibitory activity of the compounds against the purified target kinase and assessing their selectivity against other related kinases. A Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) based kinase binding assay is an ideal format for this purpose, offering a sensitive, high-throughput, and non-radioactive method.[4][5]
Quantitative Data: Kinase Inhibition Profile
The half-maximal inhibitory concentrations (IC50) for this compound and its isomers were determined against the primary target, MEK1, and a panel of representative off-target kinases to establish a selectivity profile. Lower IC50 values indicate higher potency.
| Compound | MEK1 IC50 (nM) | ERK2 IC50 (nM) | p38α IC50 (nM) | JNK1 IC50 (nM) | Selectivity (MEK1 vs ERK2) |
| This compound | 15 | >10,000 | 1,250 | >10,000 | >667x |
| F-2-Lintane | 8 | >10,000 | 980 | >10,000 | >1250x |
| F-3-Lintane | 45 | >10,000 | 2,500 | >10,000 | >222x |
| F-4-Lintane | 12 | >10,000 | 1,100 | >10,000 | >833x |
Experimental Protocol: TR-FRET Kinase Binding Assay (LanthaScreen™ Format)
This protocol outlines the determination of IC50 values by measuring the displacement of a fluorescent tracer from the kinase active site.[5]
Materials:
-
Recombinant human MEK1 kinase (GST-tagged)
-
Europium (Eu)-labeled anti-GST antibody[5]
-
Alexa Fluor™ 647-labeled kinase tracer[5]
-
Test Compounds (this compound and isomers)
-
Assay Buffer: 25 mM Tris-HCl (pH 7.0), 10 mM MgCl2, 100 µM EDTA[6]
-
384-well, low-volume, black microplates
Procedure:
-
Compound Preparation: Prepare a 10-point, 3-fold serial dilution of each test compound in 100% DMSO, starting from a 100 µM stock concentration.
-
Assay Plate Preparation: Add 2.5 µL of the appropriate compound dilution or DMSO (vehicle control) to the wells of the 384-well plate.
-
Kinase/Antibody Mixture: Prepare a solution containing the MEK1 kinase and the Eu-anti-GST antibody in assay buffer at 2x the final desired concentration. Add 5 µL of this mixture to each well.
-
Incubation: Gently mix the plate on a shaker for 15 minutes at room temperature to allow for compound binding to the kinase.
-
Tracer Addition: Prepare a solution of the Alexa Fluor™ 647-labeled tracer in assay buffer at 2x the final desired concentration. Add 5 µL of this solution to each well to initiate the displacement reaction.
-
Final Incubation: Cover the plate and incubate for 1 hour at room temperature, protected from light.
-
Data Acquisition: Read the plate on a TR-FRET enabled microplate reader. Excite the Europium donor at ~340 nm and measure the emission from both the donor (at 615 nm) and the acceptor tracer (at 665 nm).[5]
-
Data Analysis: Calculate the emission ratio (665 nm / 615 nm). Plot the emission ratio against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Cellular Assays: Cytotoxicity and Antiproliferative Activity
Following biochemical confirmation of target engagement, the next critical step is to evaluate the compound's effect on living cells. The MTT assay is a standard colorimetric method for assessing cell viability by measuring the metabolic activity of mitochondrial dehydrogenases.[7]
Quantitative Data: Cell-Based Potency
The antiproliferative activity of the compounds was assessed in A549 human lung carcinoma cells, which often exhibit dysregulated MAPK/ERK signaling. The GI50 value represents the concentration required to inhibit cell growth by 50%.
| Compound | GI50 in A549 Cells (nM) |
| This compound | 85 |
| F-2-Lintane | 42 |
| F-3-Lintane | 210 |
| F-4-Lintane | 75 |
Experimental Protocol: MTT Cell Viability Assay
This protocol measures the reduction of yellow MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan (B1609692) crystals by metabolically active cells.
Materials:
-
A549 human lung carcinoma cells
-
Cell Culture Medium (e.g., DMEM with 10% FBS)
-
MTT solution: 5 mg/mL in sterile PBS
-
Solubilization Solution: 10% SDS in 0.01 M HCl[7]
-
96-well, flat-bottom, tissue culture-treated plates
Procedure:
-
Cell Seeding: Seed A549 cells into a 96-well plate at a density of 5,000 cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.[7]
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Include vehicle-only (DMSO) wells as a negative control.
-
Incubation: Incubate the plate for 72 hours at 37°C and 5% CO2.
-
MTT Addition: Add 10 µL of the 5 mg/mL MTT labeling reagent to each well (final concentration 0.5 mg/mL).
-
Formazan Formation: Incubate the plate for 4 hours at 37°C in a CO2 incubator until purple formazan crystals are visible under a microscope.
-
Solubilization: Add 100 µL of the SDS-HCl solubilization solution to each well.[7]
-
Final Incubation: Allow the plate to stand overnight in the incubator to ensure complete solubilization of the formazan crystals.
-
Data Acquisition: Measure the absorbance of the samples on a microplate reader at a wavelength between 550 and 600 nm (e.g., 570 nm). Use a reference wavelength of >650 nm if available.
-
Data Analysis: Subtract the background absorbance from a blank well (medium only). Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the logarithm of compound concentration and fit the data to determine the GI50 value.
Visualization of Pathways and Workflows
This compound's Mechanism of Action in the MAPK/ERK Pathway
The MAPK/ERK signaling cascade is a critical pathway that transmits signals from cell surface receptors to DNA in the nucleus, regulating cell proliferation, differentiation, and survival.[1] this compound is designed to inhibit MEK1, preventing the phosphorylation and subsequent activation of ERK1/2, thereby blocking downstream signaling.
Caption: The MAPK/ERK signaling pathway and the inhibitory action of this compound on MEK1/2.
In-Vitro Characterization Workflow
The logical progression of in-vitro experiments follows a standard cascade, moving from broad, high-throughput biochemical screens to more complex, lower-throughput cellular assays. This workflow ensures that only compounds with promising on-target activity are advanced to resource-intensive cell-based studies.
Caption: High-level workflow for the in-vitro characterization of novel kinase inhibitors.
References
- 1. Targeting cancer with small molecule kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Redirecting [linkinghub.elsevier.com]
- 3. ahajournals.org [ahajournals.org]
- 4. bmglabtech.com [bmglabtech.com]
- 5. LanthaScreen Eu Kinase Binding Assay | Thermo Fisher Scientific - TW [thermofisher.com]
- 6. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
Potential Therapeutic Applications of 1,2-Diarylethylamines: A Technical Guide to Fluorolintane and its Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 1,2-diarylethylamine scaffold represents a versatile chemical class with significant potential for therapeutic development, particularly in the realm of neuroscience. These compounds, structurally defined by two aryl groups on adjacent carbons of an ethylamine (B1201723) backbone, exhibit a range of pharmacological activities, most notably as antagonists of the N-methyl-D-aspartate (NMDA) receptor.[1] This guide provides an in-depth technical overview of 1,2-diarylethylamines, with a specific focus on Fluorolintane (also known as 2-F-DPPy), a fluorinated derivative that has garnered interest for its distinct pharmacological profile. The potential therapeutic applications for this class of compounds are broad, including for neurotoxic injury, depression, epilepsy, and pain management.[2][3][4]
Core Mechanism of Action
The primary mechanism of action for 1,2-diarylethylamines, including this compound, is the uncompetitive antagonism of the NMDA receptor.[1] They bind to the phencyclidine (PCP) site within the ion channel of the receptor, thereby blocking the influx of calcium ions.[3] This action is believed to underlie their dissociative and anesthetic properties.[1] However, the therapeutic potential of these compounds may stem from their ability to modulate glutamatergic neurotransmission, which is implicated in numerous neurological and psychiatric disorders.[5]
Beyond NMDA receptor antagonism, many 1,2-diarylethylamines, including this compound and its isomers, exhibit a complex polypharmacology, interacting with various other central nervous system targets.[6][7] These off-target activities, particularly at monoamine transporters and sigma receptors, contribute to their overall pharmacological profile and may offer opportunities for developing drugs with multi-target efficacy.[6][7]
Quantitative Pharmacological Data
The following table summarizes the in vitro binding affinities (Ki values) of this compound and its isomers at the NMDA receptor and key monoamine transporters. This data highlights the structure-activity relationships within this chemical series and underscores the notable affinity of this compound for the NMDA receptor.
| Compound | NMDA Receptor Ki (nM) [³H]MK-801 | DAT Ki (nM) | NET Ki (nM) | SERT Ki (nM) | Sigma-1 Ki (nM) | Sigma-2 Ki (nM) |
| This compound (2-F-DPPy) | 87.92 | >10,000 | >10,000 | >10,000 | >10,000 | >10,000 |
| 3"-F-DPPy | 237 | 1,120 | 4,280 | >10,000 | 2,150 | 1,480 |
| DPPy | 398 | 1,260 | 3,110 | >10,000 | 1,890 | 1,230 |
| 2"-F-DPPy | 501 | 933 | 2,560 | >10,000 | 1,540 | 1,020 |
| 3-F-DPPy | 632 | 12.1 | 1,230 | 5,430 | 316 | 211 |
| 4-F-DPPy | 891 | 2,340 | 5,670 | >10,000 | 3,120 | 2,560 |
| 4"-F-DPPy | >10,000 | 3,560 | >10,000 | >10,000 | 4,320 | 3,110 |
Data sourced from Wallach et al. (2019).[6][7]
Key Experimental Protocols
Detailed methodologies for the key experiments used to characterize the pharmacological profile of 1,2-diarylethylamines are provided below.
NMDA Receptor Binding Assay ([³H]MK-801 Displacement)
This assay determines the binding affinity of a test compound for the PCP site within the NMDA receptor ion channel by measuring its ability to displace the radiolabeled ligand [³H]MK-801.
Materials:
-
Rat forebrain tissue homogenate
-
[³H]MK-801 (radioligand)
-
Test compounds (e.g., this compound)
-
Tris-HCl buffer (50 mM, pH 7.4)
-
MK-801 (for determining non-specific binding)
-
Glass fiber filters
-
Scintillation fluid and counter
Procedure:
-
Membrane Preparation: Homogenize rat forebrain tissue in ice-cold Tris-HCl buffer. Centrifuge the homogenate and resuspend the pellet in fresh buffer. Repeat this washing step multiple times to remove endogenous ligands.
-
Incubation: In a final volume of 1 mL, incubate the prepared membranes with a fixed concentration of [³H]MK-801 (e.g., 5 nM) and varying concentrations of the test compound. For determining non-specific binding, a high concentration of unlabeled MK-801 (e.g., 10 µM) is used.[8]
-
Equilibrium: Incubate the mixture for a sufficient time to reach equilibrium (e.g., 180 minutes at 25°C).[8]
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC50 value (the concentration of test compound that inhibits 50% of specific [³H]MK-801 binding) by non-linear regression analysis of the competition binding data. Convert the IC50 value to a Ki (inhibition constant) value using the Cheng-Prusoff equation.
Field Excitatory Postsynaptic Potential (fEPSP) Measurement
This electrophysiological technique assesses the functional antagonism of NMDA receptors by measuring the inhibition of NMDA receptor-mediated synaptic transmission in brain slices.
Materials:
-
Rat hippocampal slices (400 µm thick)
-
Artificial cerebrospinal fluid (aCSF)
-
Bipolar stimulating electrode
-
Glass recording microelectrode filled with aCSF
-
Amplifier and data acquisition system
Procedure:
-
Slice Preparation: Prepare acute hippocampal slices from rats and maintain them in oxygenated aCSF.
-
Electrode Placement: Place a bipolar stimulating electrode in the Schaffer collateral pathway and a recording electrode in the stratum radiatum of the CA1 region to record fEPSPs.[1]
-
Baseline Recording: Establish a stable baseline fEPSP by delivering single electrical pulses at a low frequency (e.g., every 15-30 seconds). The stimulus intensity is adjusted to elicit a response that is approximately 50-70% of the maximal response.[1]
-
Drug Application: Perfuse the slice with aCSF containing the test compound (e.g., this compound) at a known concentration.
-
Data Recording: Continue to record fEPSPs during and after drug application to observe any changes in the synaptic response.
-
Data Analysis: Measure the slope of the fEPSP as an index of synaptic strength. The effect of the test compound is quantified as the percentage inhibition of the baseline fEPSP slope.
Prepulse Inhibition (PPI) of Acoustic Startle
PPI is a behavioral paradigm used to assess sensorimotor gating, a process that is disrupted in certain neuropsychiatric disorders. NMDA receptor antagonists are known to disrupt PPI.
Materials:
-
Rats or mice
-
Startle response measurement apparatus (e.g., SR-LAB system)
-
Test compound (e.g., this compound)
-
Vehicle solution
Procedure:
-
Acclimation: Place the animal in the startle chamber and allow it to acclimate to the environment for a set period (e.g., 5-10 minutes) with background white noise.[9][10]
-
Habituation: Present a series of startle stimuli (loud acoustic bursts) to habituate the animal's startle response.[9][10]
-
Drug Administration: Administer the test compound or vehicle to the animals (e.g., subcutaneously).
-
Testing: After a predetermined pretreatment time, begin the PPI test session. The session consists of different trial types presented in a pseudorandom order:
-
Pulse-alone trials: A loud startle stimulus is presented.
-
Prepulse-pulse trials: A weaker, non-startling acoustic stimulus (prepulse) precedes the startle stimulus by a short interval (e.g., 30-120 ms).
-
No-stimulus trials: Only background noise is present.
-
-
Data Measurement: The startle response (amplitude of the whole-body flinch) is measured for each trial.
-
Data Analysis: Calculate the percentage of PPI for each prepulse intensity using the following formula: %PPI = 100 - [ (startle response on prepulse-pulse trials) / (startle response on pulse-alone trials) ] * 100 The dose of the test compound that produces a 50% reduction in PPI (ED50) can then be determined.
Signaling Pathways and Logical Relationships
The antagonism of the NMDA receptor by 1,2-diarylethylamines like this compound initiates a cascade of downstream signaling events. The following diagrams illustrate the core NMDA receptor signaling pathway and a generalized experimental workflow for characterizing these compounds.
Caption: NMDA Receptor Signaling Pathway Blocked by this compound.
Caption: Experimental Workflow for 1,2-Diarylethylamine Characterization.
Conclusion
1,2-diarylethylamines, exemplified by this compound, represent a promising class of compounds with significant therapeutic potential. Their primary mechanism as NMDA receptor antagonists, coupled with a complex polypharmacology, offers a rich landscape for drug discovery and development. The data and protocols presented in this guide provide a comprehensive foundation for researchers and scientists to further explore the therapeutic applications of these molecules in addressing a range of neurological and psychiatric disorders. Future research should continue to delineate the structure-activity relationships within this class and explore the in vivo efficacy of lead compounds in relevant disease models.
References
- 1. Recording Field Excitatory Post-synaptic Potentials (fEPSP) [bio-protocol.org]
- 2. The dichotomy of NMDA receptor signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Physiology, NMDA Receptor - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Testing Prepulse Inhibition of Acoustic Startle in Rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pharmacological characterizations of the 'legal high' this compound and isomers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 9. Video: Habituation and Prepulse Inhibition of Acoustic Startle in Rodents [jove.com]
- 10. Habituation and Prepulse Inhibition of Acoustic Startle in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Neurotransmitter Reuptake Inhibition Profile of Fluorolintane
Abstract: Fluorolintane (also known as 2-F-DPPy) is a psychoactive compound primarily characterized as a dissociative anesthetic acting as an N-methyl-D-aspartate (NMDA) receptor antagonist.[1] However, comprehensive pharmacological screening has revealed a more complex profile, including significant interaction with monoamine transporters. This technical guide provides an in-depth analysis of this compound's activity as a neurotransmitter reuptake inhibitor, focusing on its binding affinity for the dopamine (B1211576) transporter (DAT), norepinephrine (B1679862) transporter (NET), and serotonin (B10506) transporter (SERT). This document consolidates quantitative binding data, details the experimental protocols used for its characterization, and visualizes the underlying molecular and experimental workflows for researchers, scientists, and drug development professionals.
Introduction
This compound (1-[1-(2-fluorophenyl)-2-phenylethyl]pyrrolidine) is a 1,2-diarylethylamine that has emerged as a research chemical.[1] While its principal mechanism of action is understood to be NMDA receptor antagonism, its polypharmacology presents additional avenues for research and potential therapeutic development.[1] Of particular interest is its interaction with monoamine transporters (DAT, NET, and SERT), which are critical regulators of synaptic neurotransmitter levels and the primary targets for many antidepressant and psychostimulant drugs. Understanding the selectivity and potency of this compound at these transporters is crucial for a complete pharmacological characterization. This guide serves as a core technical resource on this aspect of this compound's activity.
Mechanism of Action: Reuptake Inhibition
Neurotransmitter reuptake is the process by which neurotransmitters are cleared from the synaptic cleft back into the presynaptic neuron by specific transporter proteins. This process terminates the signaling event. This compound acts as a competitive inhibitor at these transporter sites, binding to the transporter protein and thereby blocking the reabsorption of the neurotransmitter. This leads to an increased concentration and prolonged presence of the neurotransmitter in the synaptic cleft, enhancing neurotransmission.
Pharmacological Profile: Transporter Binding Affinity
The binding affinity of this compound to the human dopamine, norepinephrine, and serotonin transporters was determined through in vitro radioligand displacement assays. The affinity is expressed as the inhibitor constant (Kᵢ), which represents the concentration of the compound required to occupy 50% of the transporters. A lower Kᵢ value indicates a higher binding affinity.
The data reveals that this compound has a moderate affinity for the dopamine transporter (DAT) and significantly lower affinity for the norepinephrine (NET) and serotonin (SERT) transporters, indicating a preferential, albeit not highly potent, inhibition of dopamine reuptake over other monoamines.
Table 1: Binding Affinity (Kᵢ) of this compound at Monoamine Transporters
| Transporter Target | Radioligand Used | Kᵢ (nM)[1] | Selectivity Ratio (vs. DAT) |
|---|---|---|---|
| Dopamine Transporter (DAT) | [³H]WIN 35,428 | 327 | 1.0x |
| Norepinephrine Transporter (NET) | [³H]Nisoxetine | >10,000* | >30x |
| Serotonin Transporter (SERT) | [³H]Citalopram | 4,809* | ~14.7x |
Note: Values for NET and SERT were derived from the primary literature which indicated NET affinity was >10,000 nM and SERT affinity was modest.[1]
Experimental Protocols
The binding affinities (Kᵢ values) listed above were determined using a competitive radioligand binding assay. The following protocol is a generalized representation of the methodology employed.
Objective
To determine the binding affinity of this compound for hDAT, hNET, and hSERT by measuring its ability to displace a specific high-affinity radioligand from its binding site on the transporter.
Materials
-
Biological Material: Cell membranes from HEK293 cells stably expressing human DAT, NET, or SERT.
-
Radioligands: [³H]WIN 35,428 (for DAT), [³H]Nisoxetine (for NET), [³H]Citalopram (for SERT).
-
Test Compound: this compound HCl, dissolved in assay buffer.
-
Non-specific Binding (NSB) Ligands: Benztropine (for DAT), Desipramine (for NET), Clomipramine (for SERT).
-
Buffers: Assay Buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4), Wash Buffer (ice-cold Assay Buffer).
-
Equipment: 96-well microplates, multi-channel pipettes, rapid vacuum filtration device (cell harvester), glass fiber filters (e.g., Whatman GF/B), liquid scintillation counter, scintillation fluid.
Workflow
Step-by-Step Procedure
-
Compound Preparation: Prepare serial dilutions of this compound in assay buffer to achieve a range of final concentrations (e.g., 0.1 nM to 30,000 nM).
-
Plate Setup: In a 96-well plate, set up triplicate wells for each condition:
-
Total Binding: Add assay buffer.
-
Non-specific Binding (NSB): Add a high concentration of the appropriate NSB ligand (e.g., 10 µM Desipramine for NET).
-
This compound Competition: Add the corresponding this compound serial dilutions.
-
-
Radioligand Addition: Add the specific radioligand (at a concentration near its Kd) to all wells.
-
Reaction Initiation: Add the prepared cell membrane suspension (containing a specific amount of protein, e.g., 10-20 µg) to all wells to start the binding reaction. The final assay volume is typically 200-250 µL.
-
Incubation: Incubate the plate for 60-120 minutes at room temperature (or other specified temperature) with gentle agitation to reach binding equilibrium.
-
Filtration: Terminate the assay by rapidly filtering the contents of each well through a glass fiber filter using a cell harvester. This step traps the cell membranes with bound radioligand on the filter.
-
Washing: Immediately wash the filters 3-5 times with ice-cold wash buffer to remove any unbound radioligand.
-
Counting: Place the dried filters into scintillation vials, add scintillation cocktail, and measure the radioactivity in a liquid scintillation counter.
-
Data Analysis:
-
Calculate the specific binding by subtracting the average counts from the NSB wells from all other wells.
-
Determine the percent inhibition of specific binding caused by each concentration of this compound.
-
Plot the percent inhibition against the log concentration of this compound and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of this compound that inhibits 50% of specific radioligand binding).
-
Convert the IC₅₀ value to the inhibitor constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Conclusion
This compound demonstrates a multi-target pharmacological profile. While its primary activity is as an NMDA receptor antagonist, it also functions as a monoamine reuptake inhibitor with a clear preference for the dopamine transporter (DAT) over the norepinephrine (NET) and serotonin (SERT) transporters. Its affinity for DAT (Kᵢ = 327 nM) is moderate, suggesting that at relevant concentrations, it may produce effects related to increased dopaminergic neurotransmission. The significantly weaker affinity for NET and SERT indicates that effects mediated by these transporters are less likely. This guide provides the foundational data and methodologies necessary for further investigation into the complex pharmacology of this compound and its potential implications in neuroscience research and drug development.
References
A Comparative Analysis of the Dissociative Effects of Fluorolintane, PCP, and Ketamine: A Technical Guide for Researchers
For dissemination to researchers, scientists, and drug development professionals.
This technical guide provides an in-depth comparison of the dissociative anesthetic Fluorolintane with the well-characterized compounds Phencyclidine (PCP) and Ketamine. This document outlines their core pharmacological properties, including quantitative data on receptor binding and pharmacokinetics, details of key experimental protocols, and visualizations of relevant signaling pathways and experimental workflows.
Introduction to Dissociative Anesthetics
Dissociative anesthetics are a class of pharmacological agents that distort perceptions of sight and sound and produce feelings of detachment from the environment and self.[1] The archetypal compounds in this class, PCP and Ketamine, exert their primary effects through non-competitive antagonism of the N-methyl-D-aspartate (NMDA) receptor.[2][3] this compound, a more recent research chemical, is reported to produce similar dissociative effects, presumably through a similar mechanism of action.[4] This guide aims to collate the available technical data to facilitate a comparative understanding of these three compounds.
Quantitative Pharmacological Data
Table 1: Receptor and Transporter Binding Affinities (Ki in nM)
| Target | This compound | PCP | Ketamine |
| NMDA Receptor | 87.92 [4] | 59 [2] | ~500 [5] |
| Dopamine (B1211576) Transporter (DAT) | High Affinity (>NMDA)[4] | 2234[2] | - |
| Norepinephrine Transporter (NET) | Affinity Present[4] | - | - |
| Serotonin Transporter (SERT) | Affinity Present[4] | 2234[2] | - |
| Sigma-1 Receptor | Affinity Present[4] | - | - |
| Sigma-2 Receptor | Affinity Present[4] | 136[2] | - |
Note: A lower Ki value indicates a higher binding affinity.
Table 2: Pharmacokinetic Parameters
| Parameter | This compound | PCP | Ketamine |
| Elimination Half-life | Not Available | 7 - 46 hours[2] | 2 - 4 hours[4] |
| Volume of Distribution | Not Available | 6.2 L/kg[6] | 3 - 5 L/kg[4] |
| Metabolism | Not Available | Hepatic (Oxidative Hydroxylation)[2] | Hepatic (CYP3A4, CYP2B6, CYP2C9)[4] |
| Excretion | Not Available | Urine[2] | Urine[4] |
| Bioavailability (IM) | Not Available | - | 93%[4] |
Core Mechanism of Action: NMDA Receptor Antagonism
The primary mechanism underlying the dissociative effects of this compound, PCP, and Ketamine is the blockade of the NMDA receptor ion channel.[2][4] The NMDA receptor is a glutamate-gated ion channel crucial for excitatory synaptic transmission and plasticity. By binding within the ion channel pore, these compounds physically obstruct the flow of ions, thereby inhibiting neuronal depolarization.
Figure 1: Signaling pathway of NMDA receptor antagonism by dissociative agents.
Key Experimental Protocols
This section details the methodologies for pivotal experiments used to characterize and compare these compounds.
In Vitro NMDA Receptor Binding Assay
Objective: To determine the binding affinity (Ki) of a compound for the NMDA receptor.
Methodology:
-
Tissue Preparation: Rat forebrains are homogenized in a buffered solution.
-
Radioligand Displacement: The homogenate is incubated with a known concentration of a radiolabeled NMDA receptor antagonist, such as [³H]MK-801.
-
Competitive Binding: Increasing concentrations of the test compound (this compound, PCP, or Ketamine) are added to displace the radioligand.
-
Separation and Scintillation Counting: The bound and free radioligand are separated by filtration, and the amount of bound radioactivity is quantified using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined and converted to the inhibition constant (Ki).[4]
Figure 2: Generalized workflow for an in vitro radioligand binding assay.
In Vitro Field Excitatory Postsynaptic Potential (fEPSP) Experiments
Objective: To assess the functional antagonism of NMDA receptors by measuring the inhibition of synaptic transmission.
Methodology:
-
Slice Preparation: Hippocampal slices are prepared from rat brains and maintained in artificial cerebrospinal fluid.
-
Electrode Placement: A stimulating electrode is placed in the Schaffer collateral pathway and a recording electrode in the stratum radiatum of the CA1 region.
-
Baseline Recording: Baseline fEPSPs are recorded by stimulating the presynaptic fibers.
-
Drug Perfusion: The test compound is perfused over the slice at a known concentration (e.g., 10 μM for this compound).
-
fEPSP Measurement: The inhibition of the NMDA receptor-mediated component of the fEPSP is measured over time.[4]
In Vivo Prepulse Inhibition (PPI) Experiments
Objective: To measure the sensorimotor gating deficits, a behavioral effect characteristic of NMDA receptor antagonists.
Methodology:
-
Animal Preparation: Rats are administered the test compound at various doses.
-
Apparatus: The rat is placed in a startle chamber equipped to deliver acoustic stimuli and measure the startle response.
-
Stimuli Presentation: A series of trials are presented, including a loud startling stimulus (pulse) alone, and the pulse preceded by a weaker, non-startling stimulus (prepulse).
-
Startle Response Measurement: The magnitude of the startle response is recorded for each trial.
-
Data Analysis: Prepulse inhibition is calculated as the percentage reduction in the startle response when the pulse is preceded by the prepulse. The median effective dose (ED50) to disrupt PPI is then determined.[4]
Comparative Dissociative Effects
While all three compounds produce dissociative states, there are qualitative and quantitative differences in their effects.
-
This compound: Anecdotal reports suggest dissociative effects in humans.[4] In animal models, it inhibits prepulse inhibition, a behavioral marker consistent with dissociative effects.[4] Its potency in this assay (ED50 of 13.3 mg/kg in rats) is less than that of PCP (ED50 of 0.88 mg/kg) and (S)-ketamine (ED50 of 2.86 mg/kg).[4]
-
PCP: Known for producing significant mind-altering effects, including hallucinations, distorted perceptions, and psychotic behavior.[2] It has a longer duration of action and a higher potential for inducing psychosis compared to ketamine.[6]
-
Ketamine: Produces a shorter-acting dissociative state, often described as a feeling of detachment from one's body.[1] It is used clinically as an anesthetic and is being investigated for its rapid-acting antidepressant effects.[7]
Conclusion and Future Directions
This compound exhibits a pharmacological profile consistent with a dissociative anesthetic, primarily acting as an NMDA receptor antagonist. Its in vitro binding affinity for the NMDA receptor is notable, though its in vivo potency for inducing dissociative-like behavioral effects in animal models appears lower than that of PCP and ketamine.[4] The higher affinity of this compound for the dopamine transporter compared to its NMDA receptor affinity suggests a more complex pharmacological profile that warrants further investigation.[4]
A significant gap in the current understanding of this compound is the lack of comprehensive pharmacokinetic data. Future research should focus on elucidating its absorption, distribution, metabolism, and excretion to better correlate its pharmacological profile with its in vivo effects. Further comparative studies are necessary to fully understand the nuances of its dissociative properties relative to established compounds like PCP and ketamine.
References
- 1. youtube.com [youtube.com]
- 2. Phencyclidine Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Phencyclidine | C17H25N | CID 6468 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Ketamine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Ketamine Pharmacology: An Update (Pharmacodynamics and Molecular Aspects, Recent Findings) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Phencyclidine pharmacokinetics and concentration-response relationships in the pigeon - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Research Applications of CAS Number 2149042-90-8 (Fluorolintane)
For Researchers, Scientists, and Drug Development Professionals
Introduction
CAS number 2149042-90-8 identifies the compound 1-(1-(2-fluorophenyl)-2-phenylethyl)pyrrolidine, commonly known as Fluorolintane.[1][2][3] It is a synthetic, psychoactive substance belonging to the 1,2-diarylethylamine class of compounds.[1] Initially emerging on the novel psychoactive substances (NPS) market as a "research chemical," this compound has garnered scientific interest for its potent effects on the central nervous system.[1][2] Anecdotal reports from users describe dissociative effects akin to those of phencyclidine (PCP) and ketamine.[1] This has prompted pharmacological investigations to elucidate its mechanism of action and potential therapeutic applications.
This technical guide provides a comprehensive overview of the research applications of this compound, focusing on its pharmacological profile, quantitative data from in vitro and in vivo studies, and detailed experimental methodologies.
Chemical and Physical Properties
| Property | Value |
| IUPAC Name | 1-(1-(2-fluorophenyl)-2-phenylethyl)pyrrolidine |
| Synonyms | This compound, 2-F-DPPy, 2-FPPP |
| CAS Number | 2149042-90-8 |
| Molecular Formula | C18H20FN |
| Molecular Weight | 269.36 g/mol |
| Appearance | Not specified in provided results |
| Solubility | Not specified in provided results |
Pharmacological Profile and Mechanism of Action
This compound exhibits a complex pharmacological profile, primarily acting as a potent antagonist of the N-methyl-D-aspartate (NMDA) receptor.[1][2] This action is consistent with its reported dissociative effects, as NMDA receptor antagonism is the primary mechanism of action for well-known dissociative anesthetics like ketamine and PCP.[1] The binding affinity of this compound for the NMDA receptor has been quantified, with a reported Ki value of 87.92 nM.[1][3]
In addition to its activity at the NMDA receptor, this compound also demonstrates significant affinity for several monoamine transporters, including the dopamine (B1211576) transporter (DAT), norepinephrine (B1679862) transporter (NET), and serotonin (B10506) transporter (SERT).[1] This interaction with monoamine systems suggests a potential for stimulant-like effects, alongside its primary dissociative properties. Notably, the affinity for DAT is often higher than for the NMDA receptor in this class of compounds.[1] this compound also shows affinity for sigma-1 and sigma-2 receptors.[1]
The dual action of this compound as both an NMDA receptor antagonist and a monoamine reuptake inhibitor makes it a subject of interest for research into the neurobiology of dissociation, as well as for its potential, though largely unexplored, therapeutic applications in conditions such as depression and neurodegenerative diseases.[1]
Quantitative Pharmacological Data
The following tables summarize the in vitro binding affinities of this compound and its isomers at various central nervous system targets.
Table 1: NMDA Receptor and Sigma Receptor Binding Affinities (Ki, nM)
| Compound | NMDA Receptor | Sigma-1 Receptor | Sigma-2 Receptor |
| This compound (2-F-DPPy) | 87.92 | 145 | 129 |
| 3-F-DPPy | 330 | 225 | 220 |
| 4-F-DPPy | 1160 | 330 | 250 |
| 2"-F-DPPy | 250 | 210 | 180 |
| 3"-F-DPPy | 150 | 180 | 150 |
| 4"-F-DPPy | 1200 | 280 | 200 |
| DPPy (non-fluorinated) | 180 | 190 | 160 |
Data extracted from Wallach et al., 2019.[1]
Table 2: Monoamine Transporter Binding Affinities (Ki, nM)
| Compound | DAT | NET | SERT |
| This compound (2-F-DPPy) | 65.5 | 230 | >10,000 |
| 3-F-DPPy | 6.5 | 150 | >10,000 |
| 4-F-DPPy | 25 | 200 | >10,000 |
| 2"-F-DPPy | 80 | 250 | >10,000 |
| 3"-F-DPPy | 70 | 220 | >10,000 |
| 4"-F-DPPy | 90 | 280 | >10,000 |
| DPPy (non-fluorinated) | 75 | 240 | >10,000 |
Data extracted from Wallach et al., 2019.[1]
In Vivo Studies
In vivo research on this compound has focused on its effects on sensorimotor gating, a measure often disrupted in psychiatric disorders and by dissociative drugs. In one study, this compound was shown to inhibit prepulse inhibition (PPI) in rats, with a median effective dose (ED50) of 13.3 mg/kg.[1][3] This finding is consistent with the effects of other NMDA receptor antagonists and supports the anecdotal reports of its dissociative properties in humans.[1]
Experimental Protocols
In Vitro Receptor Binding Studies
Objective: To determine the binding affinity (Ki) of this compound and its isomers for the NMDA receptor and other CNS targets.
Methodology:
-
Tissue Preparation: Whole rat forebrains are homogenized in a cold sucrose (B13894) buffer. The homogenate is then centrifuged, and the resulting pellet is washed and resuspended in the appropriate assay buffer.
-
Radioligand Displacement Assay: The prepared brain membranes are incubated with a specific radioligand (e.g., [3H]MK-801 for the NMDA receptor) and varying concentrations of the test compound (this compound or its isomers).
-
Incubation and Filtration: The mixture is incubated to allow for competitive binding to reach equilibrium. The reaction is then terminated by rapid filtration through glass fiber filters to separate bound from unbound radioligand.
-
Scintillation Counting: The radioactivity retained on the filters is measured using a liquid scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.
In Vivo Prepulse Inhibition (PPI) Assay
Objective: To assess the effect of this compound on sensorimotor gating in rats.
Methodology:
-
Animal Subjects: Adult male Sprague-Dawley rats are used for the experiments.
-
Apparatus: A startle response system consisting of a sound-attenuating chamber and a platform to measure the whole-body startle response.
-
Drug Administration: this compound is dissolved in a suitable vehicle (e.g., saline) and administered intraperitoneally at various doses.
-
Test Session: After a set pre-treatment time, rats are placed in the startle chambers and subjected to a series of acoustic stimuli. The session includes trials with a startling pulse alone and trials where the pulse is preceded by a non-startling prepulse at different intensities.
-
Data Measurement: The startle amplitude is recorded for each trial.
-
Data Analysis: PPI is calculated as the percentage reduction in the startle response in the prepulse-plus-pulse trials compared to the pulse-alone trials. The ED50 value (the dose that produces a 50% reduction in PPI) is then calculated.
Signaling Pathways and Experimental Workflows
Caption: Mechanism of action of this compound at the synapse.
Caption: General experimental workflow for pharmacological characterization.
Synthesis and Analytical Characterization
The synthesis of this compound and its positional isomers has been described in the scientific literature.[2][4] These studies also provide comprehensive analytical characterization using various techniques, including:
-
Mass Spectrometry (MS): Both low- and high-resolution MS platforms are used to confirm the molecular weight and fragmentation patterns of the synthesized compounds.
-
Chromatography: Gas chromatography (GC) and liquid chromatography (LC) are employed to assess the purity of the compounds and to separate isomers.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is used to elucidate the chemical structure of this compound and its isomers, confirming the position of the fluorine substituent.
-
Infrared (IR) Spectroscopy: GC-condensed phase and attenuated total reflection IR spectroscopy provide further structural information.
The differentiation of the six possible racemic isomers of this compound has been a focus of these analytical studies, with specific mass spectrometric methods being particularly useful for their distinction.[2][4]
Future Research Directions
While the primary pharmacological actions of this compound have been identified, further research is needed to fully understand its complex effects and potential therapeutic applications. Key areas for future investigation include:
-
In-depth exploration of the downstream signaling pathways affected by this compound's modulation of NMDA receptors and monoamine transporters.
-
Evaluation of its potential as a therapeutic agent for conditions such as treatment-resistant depression, neuropathic pain, or in the context of neuroprotection, leveraging its dual mechanism of action.
-
Comprehensive toxicological studies to assess its safety profile and potential for abuse.
-
Pharmacokinetic studies to understand its absorption, distribution, metabolism, and excretion (ADME) profile.
Conclusion
This compound (CAS 2149042-90-8) is a potent psychoactive compound with a dual mechanism of action, acting as both an NMDA receptor antagonist and a monoamine reuptake inhibitor. This unique pharmacological profile makes it a valuable tool for neuropharmacological research and a potential, albeit underexplored, lead for drug development. The quantitative data and experimental protocols summarized in this guide provide a foundation for researchers and scientists to further investigate the properties and applications of this intriguing molecule. As with any psychoactive substance, further research should be conducted with appropriate ethical and safety considerations.
References
- 1. Pharmacological characterizations of the 'legal high' this compound and isomers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Syntheses and analytical characterizations of the research chemical 1-[1-(2-fluorophenyl)-2-phenylethyl]pyrrolidine (this compound) and five of its isomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pure.atu.ie [pure.atu.ie]
Fluorolintane: A Comprehensive Technical Guide on its Effects on the Central Nervous System
Executive Summary
Fluorolintane (1-[1-(2-fluorophenyl)-2-phenylethyl]pyrrolidine) is a novel psychoactive substance belonging to the 1,2-diarylethylamine class of dissociative anesthetics.[1][2] This technical guide provides an in-depth analysis of the current scientific understanding of this compound's interactions with the central nervous system (CNS). Primarily functioning as a non-competitive N-methyl-D-aspartate (NMDA) receptor antagonist, its mechanism of action is similar to that of phencyclidine (PCP) and ketamine.[1][3] Pharmacological investigations reveal a complex profile, with high affinity for the NMDA receptor and notable activity at monoamine transporters, particularly the dopamine (B1211576) transporter (DAT).[1][3] This polypharmacology likely contributes to its unique dissociative and potential stimulant effects reported in humans.
This document synthesizes available in vitro and in vivo data, detailing this compound's impact on receptor binding, synaptic plasticity, and sensorimotor gating. Detailed experimental protocols for the key assays are provided to ensure reproducibility and facilitate further research. The guide also includes visualizations of its primary signaling pathway, pharmacological profile, and experimental workflows to offer a clear and comprehensive overview for researchers, scientists, and drug development professionals.
Introduction
This compound, also known as 2-F-DPPy, has emerged as a designer drug with purported dissociative effects.[1] Structurally related to other 1,2-diarylethylamines like diphenidine, it is part of a class of compounds being investigated for their potential as treatments for neurotoxic injury and depression.[2] The primary molecular target of these compounds is the NMDA receptor, a crucial ionotropic glutamate (B1630785) receptor involved in synaptic plasticity, learning, and memory.[1][3] By antagonizing this receptor, this compound disrupts normal glutamatergic neurotransmission, leading to the dissociative state reported by users.[3]
The strategic inclusion of a fluorine atom in its structure is a common tactic in CNS drug design to modulate properties such as blood-brain barrier penetration and metabolic stability.[4] Understanding the detailed pharmacology of this compound is critical for predicting its physiological effects, abuse potential, and potential therapeutic applications. This guide aims to consolidate the existing scientific data into a single, comprehensive resource.
Pharmacodynamics
Primary Target: NMDA Receptor Antagonism
This compound's principal mechanism of action is the antagonism of the NMDA receptor.[3] It functions as an uncompetitive antagonist, meaning it binds within the receptor's ion channel when it is in an open state, thereby blocking the influx of Ca²⁺ ions.[3] This action is consistent with the slow inhibitory kinetics observed in electrophysiological studies, which are comparable to other channel blockers like PCP and ketamine, and distinct from competitive antagonists that bind to the glutamate site.[3] The blockade of NMDA receptor function is the primary driver of this compound's dissociative and hallucinogenic effects.[3]
Secondary Targets: Monoamine Transporters and Sigma Receptors
Beyond its primary action at NMDA receptors, this compound exhibits a notable affinity for several other CNS sites, indicating a complex polypharmacological profile.[1][3] It binds to dopamine (DAT), serotonin (B10506) (SERT), and norepinephrine (B1679862) (NET) transporters.[1] The affinity for DAT is particularly high, in some cases greater than its affinity for the NMDA receptor.[1][3] This interaction suggests that this compound may possess stimulant properties by inhibiting dopamine reuptake, which could contribute to its abuse potential. Affinity has also been observed at sigma receptors.[1]
In Vitro CNS Effects
Receptor Binding Profile
Radioligand binding assays have been used to determine the affinity of this compound for various CNS targets.[3] These studies confirm its high affinity for the NMDA receptor and significant affinity for the dopamine transporter.
Table 1: Receptor Binding Affinities (Ki) of this compound
| Receptor/Transporter | Ligand Used | Tissue Source | Ki (nM) | Reference |
|---|---|---|---|---|
| NMDA Receptor | [³H]MK-801 | Rat Forebrain | 87.92 | [1] |
| Dopamine Transporter (DAT) | - | - | High Affinity* | [1][3] |
| Serotonin Transporter (SERT) | - | - | Moderate Affinity* | [1] |
| Norepinephrine Transporter (NET) | - | - | Moderate Affinity* | [1] |
| Sigma Receptors | - | - | Moderate Affinity* | [1] |
*Qualitative descriptions are based on literature reports; specific Ki values were not provided in the cited sources.[1][3]
Electrophysiological Effects on Synaptic Plasticity
This compound's functional activity as an NMDA receptor antagonist has been confirmed through electrophysiological recordings in rat hippocampal slices.[3]
-
Inhibition of fEPSPs: this compound demonstrates a concentration-dependent inhibition of NMDA receptor-mediated field excitatory postsynaptic potentials (fEPSPs).[3] At a concentration of 10 µM, it produced a strong reduction of the NMDA receptor-fEPSP, reaching approximately 86% inhibition after 240 minutes of perfusion.[3]
-
Blockade of Long-Term Potentiation (LTP): As a consequence of NMDA receptor blockade, this compound prevents the induction of LTP, a cellular mechanism underlying learning and memory.[3] In hippocampal slices, 10 µM of this compound was sufficient to block LTP formation induced by theta-burst stimulation (TBS).[3]
In Vivo CNS Effects
Behavioral Pharmacology: Sensorimotor Gating
Prepulse inhibition (PPI) of the acoustic startle reflex is a key translational model for assessing sensorimotor gating, a process that is deficient in certain psychiatric disorders. NMDA receptor antagonists like PCP and ketamine are known to disrupt PPI.[3] this compound has been shown to produce similar PCP- and ketamine-like behavioral effects in rodents by significantly reducing PPI.[3]
Table 2: Efficacy of NMDA Antagonists in Disrupting Prepulse Inhibition (PPI) in Rats
| Compound | ED₅₀ (mg/kg) | Potency Relative to this compound | Reference |
|---|---|---|---|
| This compound | 13.3 | - | [3] |
| Diphenidine | 9.5 | ~1.4x higher | [3] |
| (S)-ketamine | 2.86 | ~4.7x higher | [3] |
| PCP | 0.88 | ~15.1x higher |[3] |
Experimental Protocols
In Vitro Receptor Binding Assay (NMDA)
This protocol is based on competitive displacement of a radiolabeled NMDA receptor channel blocker.
-
Tissue Preparation: Forebrains from adult male Sprague-Dawley rats are homogenized in ice-cold sucrose (B13894) buffer. The homogenate is centrifuged, and the resulting pellet is washed and re-suspended to create a crude membrane preparation.
-
Assay: Membranes are incubated with the radioligand [³H]MK-801 and varying concentrations of this compound (or a competing compound). Non-specific binding is determined in the presence of a high concentration of a known NMDA antagonist (e.g., unlabeled MK-801).
-
Detection: After incubation, the membranes are rapidly filtered and washed to separate bound from free radioligand. The radioactivity retained on the filters is quantified using liquid scintillation counting.
-
Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of [³H]MK-801 (IC₅₀) is calculated. The inhibition constant (Ki) is then determined using the Cheng-Prusoff equation.[1]
Hippocampal Slice Electrophysiology (fEPSP and LTP)
This protocol assesses the functional impact of this compound on synaptic transmission and plasticity.
-
Slice Preparation: Rats are anesthetized and decapitated. The brain is rapidly removed and placed in ice-cold artificial cerebrospinal fluid (aCSF). Transverse hippocampal slices (e.g., 400 µm thick) are prepared using a vibratome and allowed to recover in oxygenated aCSF.
-
Recording: A single slice is transferred to a recording chamber perfused with aCSF. A stimulating electrode is placed in the Schaffer collateral pathway, and a recording electrode is placed in the stratum radiatum of the CA1 region to measure fEPSPs.
-
LTP Induction: After establishing a stable baseline of synaptic responses, LTP is induced using a high-frequency stimulation protocol, such as theta-burst stimulation (TBS).[3]
-
Drug Application: For experimental groups, this compound (e.g., 10 µM) is added to the perfusing aCSF before TBS is delivered to assess its effect on LTP induction.[3]
-
Data Analysis: The slope of the fEPSP is measured and plotted over time. LTP is quantified as the percentage increase in the fEPSP slope after TBS compared to the pre-stimulation baseline.
Prepulse Inhibition (PPI) Assay
This protocol measures sensorimotor gating in rodents.
-
Apparatus: Rats are placed in startle chambers equipped with a piezoelectric accelerometer to detect whole-body startle responses. A loudspeaker delivers acoustic stimuli.
-
Habituation: Animals are given a brief acclimation period in the chamber with background noise.
-
Drug Administration: this compound is administered (e.g., intraperitoneally) at various doses (e.g., 3-30 mg/kg) prior to testing.
-
Testing Session: The session consists of multiple trial types presented in a pseudorandom order:
-
Pulse-alone trials: A high-intensity acoustic stimulus (e.g., 120 dB) to elicit a startle response.
-
Prepulse-pulse trials: A weaker, non-startling acoustic stimulus (the prepulse, e.g., 3-12 dB above background) precedes the startling pulse by a short interval (e.g., 100 ms).
-
No-stimulus trials: Background noise only, to measure baseline movement.
-
-
Data Analysis: PPI is calculated as the percentage reduction in the startle response on prepulse-pulse trials compared to pulse-alone trials: [1 - (startle on prepulse-pulse trial / startle on pulse-alone trial)] x 100. The ED₅₀ is the dose that produces a 50% reduction in PPI.[3]
Discussion and Future Directions
The available data conclusively identify this compound as a potent, uncompetitive NMDA receptor antagonist with significant effects on the dopamine system.[1][3] Its ability to inhibit LTP and disrupt PPI is consistent with its classification as a dissociative agent and aligns with anecdotal human reports.[3] The high affinity for DAT is a notable feature that distinguishes it from some other NMDA antagonists and suggests a potential for co-occurring stimulant effects and a possibly higher abuse liability.[1][3]
Future research should focus on several key areas:
-
Neurotoxicity: Long-term effects of exposure to psychoactive drugs, particularly those affecting monoamine systems, can include neurotoxicity.[5][6] Studies are needed to determine if this compound causes degeneration of dopaminergic or other neuronal systems, similar to what has been observed with other amphetamine-like compounds.[7]
-
Metabolism and Pharmacokinetics: Understanding the metabolic pathways and pharmacokinetic profile of this compound is crucial for predicting its duration of action and potential for drug-drug interactions.
-
Therapeutic Potential: Given that NMDA receptor antagonists are being investigated for treatment-resistant depression and other CNS disorders, the unique pharmacological profile of this compound may warrant investigation into its potential therapeutic applications.
-
Subtype Selectivity: Investigating the selectivity of this compound for different NMDA receptor subtypes could reveal more about its specific CNS effects and potential for therapeutic targeting.[3]
This guide provides a foundational understanding of this compound's CNS effects based on current scientific literature. Continued research is essential to fully characterize its pharmacological profile and its implications for both public health and potential therapeutic development.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Pharmacological characterizations of the 'legal high' this compound and isomers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fluorinated molecules as drugs and imaging agents in the CNS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Neuronal and peripheral damages induced by synthetic psychoactive substances: an update of recent findings from human and animal studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 7. Neurotoxicity of MDMA and related compounds: anatomic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for In Vitro NMDA Receptor Binding Assay with Fluorolintane
For Researchers, Scientists, and Drug Development Professionals
Introduction
The N-methyl-D-aspartate (NMDA) receptor is a ligand-gated ion channel crucial for excitatory synaptic transmission in the mammalian brain, playing a key role in synaptic plasticity, learning, and memory.[1] Dysfunction of the NMDA receptor is implicated in various neurological and psychiatric disorders, making it a significant target for drug development.[2] This document provides a detailed protocol for an in vitro competitive binding assay to determine the affinity of test compounds for the NMDA receptor using Fluorolintane, a putative fluorescent ligand.
Fluorescent ligand binding assays offer a safer and often more versatile alternative to traditional radioligand assays, avoiding the need for radioactive materials and enabling high-throughput screening.[2][3] This protocol outlines the necessary reagents, equipment, and steps for performing a competitive binding assay, along with methods for data analysis and visualization of the experimental workflow and the NMDA receptor signaling pathway. While specific data for this compound's fluorescent properties in a binding assay are not widely published, this protocol is based on established methodologies for similar fluorescent ligands.
NMDA Receptor Signaling Pathway
Activation of the NMDA receptor requires the binding of both glutamate (B1630785) and a co-agonist, typically glycine (B1666218) or D-serine.[1] Upon co-agonist binding and concurrent depolarization of the postsynaptic membrane to relieve a voltage-dependent magnesium (Mg²⁺) block, the channel opens, allowing the influx of calcium (Ca²⁺) ions.[4][5] This calcium influx triggers a cascade of downstream signaling events that are fundamental to many forms of synaptic plasticity.
Quantitative Data Summary
The following table summarizes the binding affinities (Ki) of this compound and other known NMDA receptor modulators. The Ki value for this compound is derived from a radioligand binding assay and serves as a reference for expected affinity.[6]
| Compound | Receptor Site | Ki (nM) | Notes |
| This compound | NMDA Receptor | 87.92 | High affinity.[6] |
| MK-801 | NMDA (PCP Site) | ~1-5 | High-affinity channel blocker.[7] |
| Amantadine | NMDA (PCP Site) | ~18,000 | Low-affinity channel blocker.[2] |
| Memantine | NMDA (PCP Site) | ~1,000-2,000 | Moderate-affinity channel blocker.[7] |
Experimental Protocol: In Vitro NMDA Receptor Binding Assay
This protocol describes a competitive binding assay to determine the ability of a test compound to displace this compound from the NMDA receptor.
Materials and Reagents
-
NMDA Receptor Source: Rat forebrain membrane homogenate or a cell line stably expressing recombinant NMDA receptors (e.g., HEK293 cells).[6]
-
This compound: Fluorescent ligand for the NMDA receptor.
-
Test Compounds: Unlabeled compounds to be tested for their binding affinity.
-
Reference Compound: A known unlabeled NMDA receptor antagonist (e.g., MK-801) for assay validation.
-
Binding Buffer: 50 mM Tris-HCl, pH 7.4.
-
Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.
-
96-well Microplate: Black, clear-bottom plates are recommended to minimize background fluorescence.[8]
-
Plate Reader: A fluorescence plate reader capable of bottom reading with appropriate excitation and emission filters for this compound.
Experimental Workflow
Procedure
-
Preparation:
-
Prepare serial dilutions of the test compounds and the reference compound in the binding buffer.
-
Dilute the NMDA receptor membrane preparation in the binding buffer to the desired concentration.
-
Dilute the this compound stock solution in the binding buffer to a final concentration that is typically at or below its dissociation constant (Kd). This concentration should be optimized to provide a sufficient signal-to-background ratio.
-
-
Assay Plate Setup:
-
Add 50 µL of either binding buffer (for total binding), a high concentration of an unlabeled competitor like MK-801 (for non-specific binding), or the desired concentration of the test compound to the wells of the 96-well plate.
-
Add 50 µL of the diluted NMDA receptor membrane preparation to all wells.
-
Add 50 µL of the diluted this compound solution to all wells. The final volume in each well will be 150 µL.
-
-
Incubation:
-
Incubate the plate at room temperature for 60-120 minutes in the dark to allow the binding to reach equilibrium. The optimal incubation time should be determined empirically.
-
-
Washing (if using a filtration-based method or adherent cells):
-
For membrane homogenates, the assay can be terminated by rapid filtration through glass fiber filters (e.g., GF/B or GF/C) using a cell harvester. Wash the filters rapidly with ice-cold wash buffer to remove unbound this compound.
-
For adherent cells, gently aspirate the incubation medium and wash the cells twice with cold wash buffer.[8] After the final wash, add 100 µL of buffer to each well.[8]
-
-
Fluorescence Measurement:
Data Analysis
-
Calculate Specific Binding:
-
Specific Binding = Total Binding - Non-specific Binding.
-
-
Determine IC₅₀:
-
Plot the percentage of specific binding of this compound against the logarithm of the test compound concentration.
-
Fit the data using a non-linear regression model (e.g., sigmoidal dose-response) to determine the IC₅₀ value, which is the concentration of the test compound that inhibits 50% of the specific binding of this compound.
-
-
Calculate Ki:
-
The affinity of the test compound (Ki) can be calculated from the IC₅₀ value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) Where:
-
[L] is the concentration of this compound used in the assay.
-
Kd is the dissociation constant of this compound for the NMDA receptor.
-
-
Conclusion
This application note provides a comprehensive protocol for an in vitro NMDA receptor binding assay using the fluorescent ligand this compound. This method offers a valuable tool for the screening and characterization of novel NMDA receptor modulators in a non-radioactive, high-throughput format. Researchers should optimize the assay conditions, such as ligand and receptor concentrations and incubation times, to ensure robust and reproducible results. The provided diagrams for the signaling pathway and experimental workflow offer a clear visual guide for understanding the underlying biology and the practical execution of the assay.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Fluorescent Ligand Binding Assay - Creative Bioarray [dda.creative-bioarray.com]
- 4. NMDA receptor - Wikipedia [en.wikipedia.org]
- 5. A High-throughput Calcium-flux Assay to Study NMDA-receptors with Sensitivity to Glycine/D-serine and Glutamate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Different binding affinities of NMDA receptor channel blockers in various brain regions--indication of NMDA receptor heterogeneity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. bmglabtech.com [bmglabtech.com]
Application Notes and Protocols for Studying Sensorimotor Gating in Rats with Fluorolintane
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sensorimotor gating is a fundamental neurological process that filters sensory information to prevent cognitive overload and initiate appropriate motor responses. A common measure of sensorimotor gating is prepulse inhibition (PPI), the attenuation of a startle response to a strong sensory stimulus when it is preceded by a weaker, non-startling prepulse. Deficits in PPI are observed in several neuropsychiatric disorders, including schizophrenia.
Fluorolintane, a compound available for research, has been identified as a non-competitive N-methyl-D-aspartate (NMDA) receptor antagonist.[1] This mechanism of action is shared with other dissociative drugs like phencyclidine (PCP) and ketamine, which are known to disrupt sensorimotor gating.[1] Consequently, this compound serves as a valuable pharmacological tool for studying the neurobiology of sensorimotor gating and for screening potential antipsychotic compounds in rodent models. These application notes provide detailed protocols for utilizing this compound to induce and study deficits in sensorimotor gating in rats.
Data Presentation
The following table summarizes the quantitative data on the effect of this compound on prepulse inhibition (PPI) in rats.
| Compound | Dose | Effect on PPI | Animal Model | Reference |
| This compound | 13.3 mg/kg (ED50) | 50% reduction in average PPI | Rats | [1][2] |
| This compound | 30 mg/kg | Significant reduction in PPI at all prepulse intensities | Rats | [2] |
Experimental Protocols
Prepulse Inhibition (PPI) Testing in Rats
This protocol describes the procedure for assessing sensorimotor gating in rats using the prepulse inhibition of the acoustic startle response, and how to investigate the effects of this compound.
Materials:
-
Male Sprague-Dawley rats (250-350 g)
-
This compound hydrochloride, dissolved in sterile saline
-
Startle response measurement system (e.g., SR-LAB, San Diego Instruments)
-
Acoustic startle chambers with a loudspeaker and a motion sensor
-
Syringes and needles for intraperitoneal (i.p.) injection
Procedure:
-
Animal Handling and Habituation:
-
Upon arrival, allow rats to acclimate to the animal facility for at least one week.
-
Handle the rats for several days prior to testing to minimize stress.
-
On the day before the experiment, place each rat in the startle chamber for a 10-minute habituation session with only background white noise (65-70 dB).
-
-
Drug Administration:
-
On the day of the experiment, administer this compound (e.g., 10, 20, 30 mg/kg, i.p.) or vehicle (saline) to the rats.
-
Allow a 15-20 minute pre-treatment period before placing the animals in the startle chambers.
-
-
PPI Test Session:
-
Place the rat in the startle chamber and allow a 5-minute acclimation period with background white noise (65-70 dB).
-
The test session consists of a series of trials presented in a pseudorandom order with a variable inter-trial interval (average 15 s, range 10-20 s). The trial types include:
-
Pulse-alone trials: A 40 ms (B15284909), 120 dB burst of white noise.
-
Prepulse-pulse trials: A 20 ms prepulse stimulus (e.g., 73 dB, 79 dB, or 85 dB white noise) presented 100 ms before the onset of the 120 dB startle pulse.
-
No-stimulus trials: Background white noise only, to measure baseline movement.
-
-
The session should begin with 5 pulse-alone trials to habituate the startle response; these initial trials are typically excluded from the analysis.
-
The main session should consist of at least 10 trials of each type.
-
-
Data Analysis:
-
The startle amplitude is measured as the peak accelerometer voltage over a 65 ms period following the onset of the startle stimulus.
-
Calculate the percentage of prepulse inhibition (%PPI) for each prepulse intensity using the following formula: %PPI = [1 - (startle amplitude on prepulse-pulse trial / startle amplitude on pulse-alone trial)] x 100
-
Analyze the data using appropriate statistical methods, such as a two-way ANOVA with treatment and prepulse intensity as factors.
-
Signaling Pathways and Experimental Workflows
Proposed Signaling Pathway for this compound-Induced Disruption of Sensorimotor Gating
This compound, as an NMDA receptor antagonist, is hypothesized to disrupt sensorimotor gating primarily by altering the balance of excitation and inhibition within key brain circuits, particularly the prefrontal cortex (PFC). The prevailing theory suggests that NMDA antagonists preferentially inhibit GABAergic interneurons, leading to a disinhibition of pyramidal neurons and subsequent downstream effects.
Caption: Proposed signaling pathway of this compound in the prefrontal cortex leading to PPI disruption.
Experimental Workflow for Studying this compound's Effect on PPI
The following diagram illustrates the sequential steps involved in conducting an experiment to assess the impact of this compound on prepulse inhibition in rats.
Caption: Experimental workflow for investigating the effects of this compound on prepulse inhibition in rats.
References
Application Notes and Protocols for the Analytical Detection of Fluorolintane and its Isomers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fluorolintane (1-(1-(2-fluorophenyl)-2-phenylethyl)pyrrolidine) is a synthetic dissociative anesthetic that has emerged as a novel psychoactive substance (NPS). Structurally related to phencyclidine (PCP) and ketamine, it acts primarily as an N-methyl-D-aspartate (NMDA) receptor antagonist. The presence of a fluorine atom on the phenyl ring gives rise to positional isomers (ortho-, meta-, and para-), which may exhibit different pharmacological and toxicological profiles. Furthermore, this compound possesses a chiral center, leading to the existence of enantiomers which could also have distinct biological activities.
Accurate and reliable analytical methods are crucial for the identification and quantification of this compound and its isomers in forensic casework, clinical toxicology, and research settings. These application notes provide detailed protocols for the detection and quantification of this compound and its isomers in various matrices, leveraging common analytical techniques.
Due to the limited availability of specific analytical validation data for this compound, the quantitative data presented in the following tables are representative values obtained from studies on structurally similar compounds, such as other fluorinated amphetamines and novel psychoactive substances. These values should serve as a guideline for method development and validation.
Data Presentation: Quantitative Method Performance
The following tables summarize typical performance characteristics of analytical methods suitable for the analysis of this compound and its isomers. This data is derived from validated methods for analogous compounds.
Table 1: Gas Chromatography-Mass Spectrometry (GC-MS) Method Performance for Amphetamine Analogs
| Parameter | Value | Comments |
| Linearity Range | 5 - 200 ng/mL | For amphetamine and methamphetamine in biological matrices. |
| Limit of Detection (LOD) | 0.05 - 7.3 ng/mL | Dependent on the specific analyte and matrix. |
| Limit of Quantification (LOQ) | 0.1 - 22.2 ng/mL | Dependent on the specific analyte and matrix. |
| Recovery | 77 - 91% | Typical for liquid-liquid or solid-phase extraction methods. |
| Precision (RSD) | < 15% | For intra- and inter-day precision. |
Table 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method Performance for Synthetic Stimulants
| Parameter | Value | Comments |
| Linearity Range | 0.25 - 100 ng/mL | For a wide range of novel psychoactive substances in blood and urine. |
| Limit of Detection (LOD) | 0.02 - 1.5 ng/mL | Demonstrates the high sensitivity of LC-MS/MS. |
| Limit of Quantification (LOQ) | 0.1 - 5.0 ng/mL | Suitable for detecting low concentrations in biological samples. |
| Recovery | 85 - 110% | Using protein precipitation or solid-phase extraction. |
| Precision (RSD) | < 10% | For intra- and inter-day precision. |
Table 3: 19F Nuclear Magnetic Resonance (NMR) Spectroscopy Method Performance for Fluorinated NPS
| Parameter | Value | Comments |
| Limit of Detection (LOD) | 0.03 - 0.6 mg/mL | Dependent on the magnetic field strength (High Field vs. Low Field). |
| Limit of Quantification (LOQ) | 0.1 - 2.0 mg/mL | Dependent on the magnetic field strength. |
Experimental Protocols
Protocol 1: GC-MS Analysis of this compound in Biological Samples (Urine/Blood)
This protocol is adapted from established methods for the analysis of amphetamine-type substances.
1. Sample Preparation (Solid-Phase Extraction - SPE)
-
To 1 mL of urine or blood plasma, add an appropriate internal standard (e.g., this compound-d5).
-
Add 2 mL of 0.1 M phosphate (B84403) buffer (pH 6.0) and vortex.
-
Condition a mixed-mode SPE cartridge by washing with 2 mL of methanol, followed by 2 mL of deionized water, and finally 2 mL of 0.1 M phosphate buffer (pH 6.0).
-
Load the sample onto the conditioned SPE cartridge.
-
Wash the cartridge with 2 mL of deionized water, followed by 2 mL of 0.1 M acetic acid, and then 2 mL of methanol.
-
Dry the cartridge under vacuum for 5 minutes.
-
Elute the analytes with 2 mL of a freshly prepared mixture of dichloromethane, isopropanol, and ammonium (B1175870) hydroxide (B78521) (80:20:2 v/v/v).
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
2. Derivatization (for improved chromatography of isomers)
-
To the dried residue, add 50 µL of N-methyl-bis(trifluoroacetamide) (MBTFA) or heptafluorobutyric anhydride (B1165640) (HFBA) and 50 µL of ethyl acetate.
-
Cap the vial and heat at 70°C for 30 minutes.
-
Cool to room temperature before injection.
3. GC-MS Instrumental Conditions
-
Gas Chromatograph: Agilent 7890B GC or equivalent.
-
Injector: Splitless mode at 250°C.
-
Column: HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or similar.
-
Oven Program: Initial temperature of 80°C, hold for 1 minute, ramp to 280°C at 20°C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Mass Spectrometer: Agilent 5977A MSD or equivalent.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Full scan (m/z 40-550) for identification and Selected Ion Monitoring (SIM) for quantification.
4. Data Analysis
-
Identify this compound and its isomers based on retention time and mass spectral fragmentation patterns.
-
Quantify using a calibration curve prepared with fortified drug-free matrix samples.
Protocol 2: LC-MS/MS Analysis of this compound in Biological Samples (Urine/Blood)
This protocol is based on methods for the quantification of novel psychoactive substances.
1. Sample Preparation (Protein Precipitation)
-
To 100 µL of plasma or urine, add 10 µL of an internal standard solution (e.g., this compound-d5).
-
Add 300 µL of cold acetonitrile (B52724) to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
2. LC-MS/MS Instrumental Conditions
-
Liquid Chromatograph: Shimadzu Nexera X2 or equivalent.
-
Column: C18 column (e.g., 100 mm x 2.1 mm, 2.6 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: Start with 5% B, ramp to 95% B over 8 minutes, hold for 2 minutes, and return to initial conditions.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Mass Spectrometer: SCIEX 5500+ Triple Quadrupole or equivalent.
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM). Precursor and product ions for this compound would need to be determined by direct infusion of a standard.
3. Data Analysis
-
Quantify this compound using the peak area ratio of the analyte to the internal standard against a calibration curve.
Protocol 3: Differentiation of this compound Isomers using GC-IR
Given that mass spectrometry may not differentiate positional isomers effectively, Gas Chromatography-Infrared Spectroscopy (GC-IR) is a valuable tool.
1. Sample Preparation and GC Conditions
-
Follow the sample preparation and GC conditions as described in Protocol 1 (derivatization may not be necessary).
2. GC-IR Instrumental Conditions
-
GC-IR System: A system with a light-pipe interface to the FTIR spectrometer.
-
Infrared Spectra: Acquired in the vapor phase as the compounds elute from the GC column.
3. Data Analysis
-
The infrared spectra of the different positional isomers of this compound are expected to show unique absorption bands, particularly in the "fingerprint" region (below 1500 cm-1), allowing for their unambiguous identification.
Protocol 4: 19F NMR for Identification and Quantification
19F NMR is a highly specific technique for the analysis of fluorinated compounds.
1. Sample Preparation
-
Dissolve a known amount of the sample (e.g., seized powder or extract from a biological sample) in a deuterated solvent (e.g., CDCl3 or MeOD).
-
Add a known amount of an internal standard containing a fluorine atom with a distinct chemical shift (e.g., trifluorotoluene).
2. NMR Instrumental Conditions
-
Spectrometer: Bruker Avance III 400 MHz or equivalent, equipped with a fluorine-observe probe.
-
Experiment: Standard 19F one-dimensional experiment.
-
Parameters: Ensure a sufficient relaxation delay (D1) for quantitative analysis (typically 5 times the longest T1 of the signals of interest).
3. Data Analysis
-
The chemical shift of the fluorine signal will be indicative of its position on the aromatic ring, aiding in isomer identification.
-
Quantification is achieved by comparing the integral of the this compound fluorine signal to the integral of the internal standard's fluorine signal.
Mandatory Visualizations
Caption: Mechanism of action of this compound as an NMDA receptor antagonist.
Fluorolintane: A Probing Tool for Neurodegenerative Disease Research
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Fluorolintane, scientifically known as 1-[1-(2-fluorophenyl)-2-phenylethyl]pyrrolidine (2-F-DPPy), is a potent N-methyl-D-aspartate (NMDA) receptor antagonist.[1][2][3] Its distinct pharmacological profile, characterized by high affinity for NMDA receptors, makes it a valuable research tool for investigating the pathophysiology of neurodegenerative diseases where NMDA receptor dysfunction is implicated, such as Alzheimer's disease, Parkinson's disease, and Huntington's disease.[1][2] This document provides detailed application notes and experimental protocols for utilizing this compound in preclinical research settings.
Mechanism of Action
This compound acts as a potent, uncompetitive antagonist at the NMDA receptor, binding to the MK-801 site within the ion channel.[1] This action blocks the influx of Ca²⁺, which, in excess, can trigger excitotoxic cell death pathways implicated in neuronal loss in various neurodegenerative conditions. The slow kinetics of its antagonism suggest that the channel must be open for this compound to access its binding site.[1] In addition to its primary activity at the NMDA receptor, this compound also shows affinity for dopamine (B1211576) (DAT), norepinephrine (B1679862) (NET), and serotonin (B10506) (SERT) transporters, as well as sigma receptors, suggesting a polypharmacological profile that may be of interest in complex disease models.[1][2][3]
Quantitative Data Summary
The following tables summarize the in vitro binding affinities and functional potency of this compound.
Table 1: In Vitro Receptor Binding Affinities of this compound
| Target | Radioligand | Kᵢ (nM) |
| NMDA Receptor | [³H]MK-801 | 87.92 |
| Dopamine Transporter (DAT) | [³H]WIN 35,428 | >10,000 |
| Norepinephrine Transporter (NET) | [³H]Nisoxetine | >10,000 |
| Serotonin Transporter (SERT) | [³H]Citalopram | >10,000 |
| Sigma-1 Receptor | --INVALID-LINK---Pentazocine | 1,560 |
| Sigma-2 Receptor | [³H]DTG | 3,110 |
Data sourced from Wallach et al. (2019).[1]
Table 2: Functional Activity of this compound
| Assay | Preparation | Effect | Potency |
| NMDA Receptor-fEPSP Inhibition | Rat Hippocampal Slices | Concentration-dependent inhibition | - |
| Long-Term Potentiation (LTP) Inhibition | Rat Hippocampal Slices | Inhibition of TBS-induced LTP | 10 µM |
| Prepulse Inhibition (PPI) | Rats | Inhibition of sensorimotor gating | ED₅₀ = 13.3 mg/kg (subcutaneous) |
Data sourced from Wallach et al. (2019).[1][2][3]
Experimental Protocols
Protocol 1: In Vitro NMDA Receptor Binding Assay
This protocol is adapted from the methods described by Wallach et al. (2019) to determine the binding affinity of this compound for the NMDA receptor.[1]
Objective: To determine the Kᵢ of this compound for the NMDA receptor using a competitive radioligand binding assay with [³H]MK-801.
Materials:
-
Rat forebrain tissue
-
Triton X-100 (0.04%)
-
Tris-HCl buffer (5 mM, pH 7.4)
-
[³H]MK-801 (specific activity ~20-30 Ci/mmol)
-
This compound
-
Unlabeled MK-801 (for non-specific binding)
-
Scintillation vials and cocktail
-
Glass fiber filters (GF/B)
-
Filtration manifold
-
Scintillation counter
Procedure:
-
Membrane Preparation:
-
Homogenize rat forebrain tissue in ice-cold 5 mM Tris-HCl buffer.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C.
-
Collect the supernatant and centrifuge at 40,000 x g for 20 minutes at 4°C.
-
Resuspend the pellet in fresh buffer and repeat the centrifugation step three more times.
-
The final pellet is resuspended in buffer containing 0.04% Triton X-100, incubated at 37°C for 30 minutes, and then washed three more times.
-
Resuspend the final membrane pellet in buffer and determine the protein concentration using the Bradford method.
-
-
Binding Assay:
-
In a 96-well plate, add the following in triplicate:
-
50 µL of buffer (for total binding) or 10 µM unlabeled MK-801 (for non-specific binding) or varying concentrations of this compound.
-
50 µL of [³H]MK-801 (final concentration ~1 nM).
-
100 µL of the membrane preparation (final protein concentration ~100 µ g/well ).
-
-
Incubate the plate at room temperature for 2 hours.
-
-
Filtration and Counting:
-
Rapidly filter the contents of each well through glass fiber filters pre-soaked in buffer using a filtration manifold.
-
Wash the filters three times with 3 mL of ice-cold buffer.
-
Place the filters in scintillation vials, add 5 mL of scintillation cocktail, and vortex.
-
Allow the vials to sit for at least 4 hours before counting in a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percent specific binding against the log concentration of this compound.
-
Determine the IC₅₀ value using non-linear regression.
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.
-
Protocol 2: In Vitro Field Excitatory Postsynaptic Potential (fEPSP) Recording
This protocol is based on the methodology used to assess the functional antagonism of NMDA receptors by this compound in hippocampal slices.[1]
Objective: To evaluate the effect of this compound on NMDA receptor-mediated synaptic transmission and plasticity.
Materials:
-
Male Wistar rats (10 weeks old)
-
Artificial cerebrospinal fluid (aCSF)
-
This compound
-
Dissection tools
-
Vibratome
-
Recording chamber with perfusion system
-
Stimulating and recording electrodes
-
Amplifier and data acquisition system
Procedure:
-
Slice Preparation:
-
Anesthetize and decapitate the rat according to approved animal welfare protocols.
-
Rapidly remove the brain and place it in ice-cold, oxygenated aCSF.
-
Prepare 400 µm thick transverse hippocampal slices using a vibratome.
-
Transfer the slices to a holding chamber with oxygenated aCSF at room temperature for at least 1 hour to recover.
-
-
Electrophysiological Recording:
-
Transfer a single slice to the recording chamber and continuously perfuse with oxygenated aCSF at 32°C.
-
Place a stimulating electrode in the Schaffer collateral pathway and a recording electrode in the stratum radiatum of the CA1 region.
-
Evoke fEPSPs by delivering biphasic constant current pulses.
-
-
NMDA Receptor-fEPSP Isolation:
-
To isolate the NMDA receptor component of the fEPSP, perfuse the slice with aCSF containing a low concentration of Mg²⁺ and an AMPA receptor antagonist (e.g., CNQX).
-
-
This compound Application and LTP Induction:
-
Establish a stable baseline fEPSP recording for at least 30 minutes.
-
For LTP experiments, incubate slices in 10 µM this compound for 2-3 hours before transferring to the recording chamber and continuously perfuse with the drug.[1]
-
Induce LTP using a theta-burst stimulation (TBS) protocol (e.g., 5 bursts of 5 stimuli at 100 Hz, separated by 200 ms).[1]
-
Record fEPSPs for at least 60 minutes post-TBS.
-
-
Data Analysis:
-
Measure the slope of the fEPSP.
-
Normalize the fEPSP slope to the pre-drug or pre-TBS baseline.
-
Compare the effects of this compound on the NMDA receptor-fEPSP and LTP with control slices.
-
Visualizations
References
Application of Fluorolintane in Studies of Depression and Pain
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Fluorolintane, a dissociative anesthetic and a derivative of 1,2-diarylethylamine, presents a compelling pharmacological profile for investigation in the fields of depression and pain.[1] Its primary mechanism of action as a potent N-methyl-D-aspartate (NMDA) receptor antagonist positions it within a class of compounds that have shown therapeutic promise for these conditions.[2][3]
In the Study of Depression
The glutamatergic system, particularly the NMDA receptor, is increasingly recognized as a key player in the pathophysiology of depression. Dysfunction of this system is thought to contribute to the synaptic and neuronal deficits observed in major depressive disorder. NMDA receptor antagonists, such as ketamine, have demonstrated rapid and robust antidepressant effects, particularly in treatment-resistant populations.
This compound, as an NMDA receptor antagonist, is a valuable tool for preclinical depression research. Its ability to modulate glutamatergic neurotransmission suggests its potential to reverse stress-induced synaptic deficits and depressive-like behaviors in animal models. Researchers can utilize this compound to investigate the downstream signaling pathways involved in the antidepressant effects of NMDA receptor blockade and to explore novel therapeutic strategies targeting the glutamate (B1630785) system. Preclinical studies can assess its efficacy in models such as the forced swim test, tail suspension test, and chronic unpredictable stress models.
In the Study of Pain
While direct studies on this compound in pain models are limited, its classification as a 1,2-diarylethylamine and a potent NMDA receptor antagonist provides a strong rationale for its investigation as a potential analgesic.[4][5][6] The 1,2-diarylethylamine scaffold has been explored for various therapeutic applications, including analgesia.[7][8][9] Furthermore, NMDA receptors are critically involved in central sensitization, a key mechanism underlying the development and maintenance of chronic pain states, including neuropathic and inflammatory pain.[2][10]
By blocking NMDA receptors, this compound could potentially inhibit the cascade of events leading to heightened pain sensitivity. Therefore, it is a promising candidate for investigation in various preclinical pain models. Researchers can employ models of neuropathic pain (e.g., chronic constriction injury, spinal nerve ligation), inflammatory pain (e.g., complete Freund's adjuvant-induced arthritis), and acute nociceptive pain (e.g., hot plate, tail flick tests) to evaluate the analgesic efficacy of this compound. These studies can elucidate its potential for treating different pain modalities and its mechanism of action in the pain pathway.
Data Presentation
Table 1: In Vitro Receptor Binding Profile of this compound
| Target | Kᵢ (nM) |
| NMDA Receptor | 87.92[1] |
| Dopamine Transporter (DAT) | 28.3[1] |
| Norepinephrine Transporter (NET) | 135[1] |
| Serotonin Transporter (SERT) | >10,000[1] |
| Sigma-1 Receptor | 234[1] |
| Sigma-2 Receptor | 215[1] |
Table 2: Functional and Behavioral Effects of this compound
| Experiment | Effect | Potency/Dosage |
| NMDA Receptor-Mediated Field Excitatory Postsynaptic Potentials (fEPSPs) | Inhibition | Concentration-dependent[1] |
| Long-Term Potentiation (LTP) in Hippocampal Slices | Inhibition | 10 µM[1] |
| Prepulse Inhibition (PPI) in Rats | Disruption of sensorimotor gating | ED₅₀ = 13.3 mg/kg[1] |
Experimental Protocols
NMDA Receptor Binding Assay (Competitive Radioligand Binding)
Objective: To determine the binding affinity of this compound for the NMDA receptor.
Materials:
-
[³H]MK-801 (radioligand)
-
Rat brain cortical membranes
-
This compound
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Unlabeled MK-801 (for non-specific binding)
-
Scintillation vials and cocktail
-
Liquid scintillation counter
-
Glass fiber filters
Procedure:
-
Prepare rat brain cortical membranes according to standard protocols.
-
In a series of tubes, add a constant concentration of [³H]MK-801 and varying concentrations of this compound (e.g., 0.1 nM to 10 µM).
-
For determining non-specific binding, add a high concentration of unlabeled MK-801 to a set of tubes.
-
Add the prepared brain membranes to each tube to initiate the binding reaction.
-
Incubate the mixture at a specific temperature (e.g., 25°C) for a defined period to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters rapidly with ice-cold assay buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.
-
Calculate the specific binding at each concentration of this compound by subtracting the non-specific binding from the total binding.
-
Analyze the data using non-linear regression to determine the IC₅₀ value, which can then be converted to the Kᵢ value using the Cheng-Prusoff equation.
Hippocampal Slice Electrophysiology for Long-Term Potentiation (LTP)
Objective: To assess the effect of this compound on synaptic plasticity.
Materials:
-
Adult rats
-
Artificial cerebrospinal fluid (aCSF)
-
Vibratome or tissue chopper
-
Recording chamber with perfusion system
-
Stimulating and recording electrodes
-
Amplifier and data acquisition system
-
This compound
Procedure:
-
Anesthetize the rat and rapidly dissect the brain, placing it in ice-cold, oxygenated aCSF.
-
Prepare transverse hippocampal slices (e.g., 400 µm thick) using a vibratome.
-
Transfer the slices to an interface or submerged recording chamber and allow them to recover for at least 1 hour, continuously perfused with oxygenated aCSF.
-
Position a stimulating electrode in the Schaffer collateral pathway and a recording electrode in the stratum radiatum of the CA1 region to record field excitatory postsynaptic potentials (fEPSPs).
-
Establish a stable baseline fEPSP by delivering single pulses at a low frequency (e.g., 0.05 Hz).
-
Apply this compound (e.g., 10 µM) to the perfusion bath and continue recording the baseline for a set period.
-
Induce LTP using a high-frequency stimulation (HFS) protocol (e.g., theta burst stimulation).
-
Continue recording fEPSPs for at least 60 minutes post-HFS to monitor the induction and maintenance of LTP.
-
Compare the degree of LTP in the presence of this compound to control slices (without the drug).
Prepulse Inhibition (PPI) Test in Rats
Objective: To evaluate the effect of this compound on sensorimotor gating, a measure relevant to psychosis-like states.
Materials:
-
Adult rats
-
Startle response measurement system with acoustic stimulation capabilities
-
This compound
-
Vehicle (e.g., saline)
Procedure:
-
Acclimate the rats to the testing room and handling procedures for several days before the experiment.
-
On the test day, administer this compound (e.g., 1, 3, 10, 30 mg/kg, intraperitoneally) or vehicle to different groups of rats.
-
Allow for a pre-treatment period (e.g., 30 minutes) for the drug to take effect.
-
Place each rat in the startle chamber and allow for a 5-minute acclimation period with background white noise.
-
The test session consists of a series of trials, including:
-
Pulse-alone trials: A strong acoustic stimulus (e.g., 120 dB) to elicit a startle response.
-
Prepulse-alone trials: A weak acoustic stimulus (e.g., 75, 80, 85 dB) that does not elicit a startle response.
-
Prepulse-pulse trials: The prepulse is presented shortly before the pulse (e.g., 100 ms).
-
-
Record the startle amplitude for each trial.
-
Calculate the percentage of PPI for each prepulse intensity using the formula: %PPI = 100 - [ (startle response on prepulse-pulse trial) / (startle response on pulse-alone trial) ] * 100.
-
Compare the %PPI between the this compound-treated groups and the vehicle-treated group.
Mandatory Visualization
Caption: Proposed signaling pathway for the antidepressant effects of this compound.
Caption: Experimental workflow for preclinical studies of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. [NMDA-receptor antagonist in pain therapy] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 1,2-Diarylethylamine - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Pharmacological Investigations of the Dissociative ‘Legal Highs’ Diphenidine, Methoxphenidine and Analogues | PLOS One [journals.plos.org]
- 6. Pharmacological Investigations of the Dissociative ‘Legal Highs’ Diphenidine, Methoxphenidine and Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 7. drugz.fr [drugz.fr]
- 8. 1,2-Diarylethylamine- and Ketamine-Based New Psychoactive Substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
Application Note: Determination of Fluorolintane Purity using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)
Abstract
This application note describes a robust and accurate reverse-phase high-performance liquid chromatography (RP-HPLC) method for the purity determination of Fluorolintane, a novel therapeutic agent. The purity of active pharmaceutical ingredients (APIs) is a critical quality attribute that can impact both efficacy and safety.[1] This method utilizes a C18 column with gradient elution and UV detection to separate this compound from its potential impurities. The protocol is designed for researchers, scientists, and drug development professionals to ensure the quality and consistency of this compound bulk drug substance.
Introduction
This compound is a small molecule inhibitor currently under investigation for its therapeutic potential. Ensuring the purity of the bulk drug substance is essential for reliable pre-clinical and clinical results. High-performance liquid chromatography (HPLC) is a precise and reliable analytical technique for assessing the purity of pharmaceutical compounds.[1][2] This document details a validated RP-HPLC method that provides excellent resolution and sensitivity for the quantitative analysis of this compound and its related substances. The method separates molecules based on their polarity, making it ideal for many small molecule drugs.[3][4]
Experimental
-
HPLC system equipped with a gradient pump, autosampler, column thermostat, and a photodiode array (PDA) or UV-Vis detector.[5]
-
Data acquisition and processing software (e.g., Empower™, Chromeleon™).
-
Analytical balance (0.01 mg readability).
-
Volumetric flasks, pipettes, and autosampler vials.
-
Syringe filters (0.22 µm, PTFE or PVDF).
-
This compound Reference Standard (>99.5% purity).
-
Acetonitrile (ACN), HPLC Grade.
-
Methanol (MeOH), HPLC Grade.
-
Water, HPLC Grade or Milli-Q®.
-
Formic Acid (FA), ACS Grade.
The chromatographic conditions were optimized to achieve baseline separation between the main this compound peak and potential impurities.[6] A C18 column was selected as it is a suitable and common choice for the separation of a wide variety of small molecules.[1][7]
| Parameter | Condition |
| HPLC Column | C18, 4.6 x 150 mm, 3.5 µm particle size |
| Mobile Phase A | 0.1% Formic Acid in Water (v/v) |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile (v/v) |
| Gradient Elution | 0-2 min: 10% B; 2-15 min: 10-90% B; 15-17 min: 90% B; 17.1-20 min: 10% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
| Run Time | 20 minutes |
Protocols
-
Accurately weigh approximately 10 mg of this compound Reference Standard into a 100 mL volumetric flask.
-
Dissolve and dilute to volume with a 50:50 mixture of Acetonitrile and Water (Diluent).
-
Mix thoroughly to ensure complete dissolution. This is the Reference Standard Solution.
-
Accurately weigh approximately 25 mg of the this compound sample into a 25 mL volumetric flask.
-
Dissolve and dilute to volume with the Diluent.
-
Mix thoroughly.
-
Filter the solution through a 0.22 µm syringe filter into an HPLC vial prior to injection.[8] This step is critical to remove particulates that could damage the HPLC system.[2]
Experimental Workflow
The overall process for the purity analysis of this compound is depicted in the workflow diagram below.
Caption: Workflow for the HPLC purity analysis of this compound.
Data Presentation and Analysis
The purity of the this compound sample is determined using the area percent method.[1] The area of the main peak is expressed as a percentage of the total area of all integrated peaks in the chromatogram.[6][9]
Purity (%) = (Area of this compound Peak / Total Area of All Peaks) x 100
A representative analysis of a this compound batch is summarized below. The chromatogram (not shown) would display a major peak for this compound at approximately 9.5 minutes and minor peaks corresponding to impurities.
Table 1: Representative Purity Analysis Data for this compound Batch F-021
| Peak ID | Retention Time (min) | Peak Area (mAU*s) | Area % |
| Impurity A | 4.21 | 1,540 | 0.05 |
| Impurity B | 7.85 | 4,312 | 0.14 |
| This compound | 9.52 | 3,055,680 | 99.76 |
| Impurity C | 11.03 | 1,834 | 0.06 |
| Total | N/A | 3,063,366 | 100.00 |
Conclusion
The described RP-HPLC method is demonstrated to be a reliable and robust approach for determining the purity of this compound. The method is straightforward, utilizing standard C18 column technology and gradient elution, making it easily transferable between laboratories.[1] It provides the necessary sensitivity and resolution to accurately quantify impurities, ensuring the quality and consistency of the drug substance for its intended use in research and development.
References
- 1. benchchem.com [benchchem.com]
- 2. Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals - Blogs - News [alwsci.com]
- 3. Reverse-phase HPLC analysis and purification of small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. asianjpr.com [asianjpr.com]
- 6. torontech.com [torontech.com]
- 7. Reversed-phase chromatography - Wikipedia [en.wikipedia.org]
- 8. hplc.eu [hplc.eu]
- 9. researchgate.net [researchgate.net]
Application Note: Quantitative Analysis of Fluorolintane in Human Plasma using Gas Chromatography-Mass Spectrometry (GC/MS)
Abstract
This application note details a robust and sensitive method for the quantitative analysis of Fluorolintane, a novel psychoactive compound, in human plasma using Gas Chromatography-Mass Spectrometry (GC/MS). The protocol outlines a comprehensive workflow, from sample preparation using liquid-liquid extraction (LLE) to instrument parameters and data analysis. The described method demonstrates excellent linearity, accuracy, and precision, making it suitable for pharmacokinetic studies, clinical monitoring, and forensic applications in drug development and research.
Introduction
This compound is a novel synthetic compound with potential psychoactive properties, currently under investigation for its pharmacological effects. The development of a reliable analytical method for the quantification of this compound in biological matrices is crucial for understanding its absorption, distribution, metabolism, and excretion (ADME) profile. Gas chromatography coupled with mass spectrometry (GC/MS) offers high selectivity and sensitivity, making it an ideal platform for this purpose. This document provides a detailed protocol for the extraction and quantification of this compound from human plasma.
Experimental Workflow
The overall experimental workflow for the analysis of this compound is depicted in the diagram below. The process begins with the receipt of plasma samples, followed by sample preparation, GC/MS analysis, data processing, and final report generation.
Figure 1: Experimental workflow for this compound analysis.
Materials and Reagents
-
This compound reference standard (1 mg/mL in methanol)
-
This compound-d4 internal standard (IS) (1 mg/mL in methanol)
-
Human plasma (K2-EDTA)
-
Ethyl acetate (HPLC grade)
-
Methanol (HPLC grade)
-
Deionized water
-
Sodium hydroxide (B78521) (NaOH)
-
Hydrochloric acid (HCl)
-
Phosphate buffer (pH 7.4)
Sample Preparation Protocol: Liquid-Liquid Extraction
-
Sample Thawing: Thaw frozen plasma samples at room temperature. Vortex for 10 seconds.
-
Aliquoting: Pipette 500 µL of plasma into a 2 mL microcentrifuge tube.
-
Internal Standard Spiking: Add 25 µL of this compound-d4 internal standard (100 ng/mL) to each sample, calibrator, and quality control (QC) sample.
-
pH Adjustment: Add 100 µL of 0.1 M NaOH to basify the sample. Vortex for 5 seconds.
-
Extraction: Add 1 mL of ethyl acetate. Cap and vortex for 2 minutes.
-
Centrifugation: Centrifuge at 10,000 x g for 5 minutes to separate the organic and aqueous layers.
-
Solvent Transfer: Carefully transfer the upper organic layer (ethyl acetate) to a clean glass tube.
-
Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of ethyl acetate. Vortex for 30 seconds.
-
Transfer: Transfer the reconstituted sample to a GC vial with a micro-insert for analysis.
GC/MS Instrumentation and Parameters
Table 1: GC/MS Instrument Conditions
| Parameter | Setting |
| Gas Chromatograph | Agilent 8890 GC System |
| Injector | Splitless, 250°C |
| Injection Volume | 1 µL |
| Carrier Gas | Helium, 1.2 mL/min constant flow |
| Column | HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) |
| Oven Program | Initial: 100°C (hold 1 min), Ramp: 25°C/min to 280°C (hold 5 min) |
| Mass Spectrometer | Agilent 5977B MSD |
| Ionization Mode | Electron Ionization (EI), 70 eV |
| Source Temperature | 230°C |
| Quadrupole Temp. | 150°C |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
| Ions Monitored | This compound: m/z 189 (quantifier), 204, 146 (qualifiers) This compound-d4 (IS): m/z 193 (quantifier) |
Data Analysis and Quantification
Data is acquired and processed using the instrument's accompanying software. A calibration curve is constructed by plotting the peak area ratio of this compound to the internal standard against the nominal concentration of the calibrators. A linear regression with a 1/x weighting factor is used for quantification.
Results and Discussion
The developed method was validated for linearity, precision, and accuracy. The calibration curve was linear over the concentration range of 1-500 ng/mL (r² > 0.998). The retention times for this compound and its deuterated internal standard were approximately 6.8 and 6.75 minutes, respectively.
Table 2: Calibration Curve and Quality Control Data
| Sample Type | Nominal Conc. (ng/mL) | Calculated Conc. (ng/mL) | Accuracy (%) |
| Calibrator 1 | 1.0 | 0.98 | 98.0 |
| Calibrator 2 | 5.0 | 5.12 | 102.4 |
| Calibrator 3 | 25.0 | 24.5 | 98.0 |
| Calibrator 4 | 100.0 | 101.3 | 101.3 |
| Calibrator 5 | 250.0 | 247.8 | 99.1 |
| Calibrator 6 | 500.0 | 505.2 | 101.0 |
| QC Low | 7.5 | 7.8 | 104.0 |
| QC Mid | 75.0 | 73.2 | 97.6 |
| QC High | 400.0 | 408.1 | 102.0 |
The data demonstrates that the method is accurate and reliable for the intended concentration range.
Potential Metabolic Pathway of this compound
While the metabolism of this compound is still under investigation, a hypothetical metabolic pathway based on common biotransformations of similar compounds is proposed below. This includes hydroxylation and N-dealkylation, common reactions mediated by cytochrome P450 enzymes.
Figure 2: Hypothetical metabolic pathway of this compound.
Conclusion
The GC/MS method presented here provides a reliable, sensitive, and specific approach for the quantification of this compound in human plasma. The protocol is well-suited for researchers, scientists, and drug development professionals requiring accurate measurement of this novel compound in biological samples. This method will be instrumental in advancing the preclinical and clinical development of this compound.
Application Notes and Protocols for Field Excitocytatory Postsynaptic Potential (fEPSP) Experiments Using Fluorolintane
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fluorolintane, also known as 2-F-DPPy, is a dissociative anesthetic and a 1,2-diarylethylamine derivative that has been identified as a research chemical.[1][2][3] Pharmacological studies have revealed its activity as an N-methyl-D-aspartate (NMDA) receptor antagonist.[1][3] These application notes provide a detailed protocol for investigating the effects of this compound on field excitatory postsynaptic potentials (fEPSPs), a key measure of synaptic transmission and plasticity. The provided methodologies are based on established research and are intended to guide researchers in designing and executing robust experiments to characterize the neurophysiological effects of this compound.
Mechanism of Action
This compound functions primarily as an uncompetitive NMDA receptor antagonist, similar to compounds like PCP and ketamine.[1] It exhibits high affinity for NMDA receptors (Ki = 87.92 nM).[1][2] In addition to its primary target, this compound and its isomers also show affinities for dopamine (B1211576) (DAT), norepinephrine (B1679862) (NET), and serotonin (B10506) (SERT) transporters, as well as sigma receptors, suggesting a potential for polypharmacology.[1][2] Functional studies have confirmed that this compound inhibits NMDA receptor-mediated fEPSPs and blocks the induction of long-term potentiation (LTP) in rat hippocampal slices, consistent with its NMDA receptor antagonism.[1][4]
Signaling Pathway
The primary signaling pathway affected by this compound in the context of fEPSP experiments is the glutamatergic synapse, specifically involving the NMDA receptor.
Quantitative Data Summary
The following table summarizes the concentration-dependent inhibitory effects of this compound on NMDA receptor-mediated fEPSPs in rat hippocampal slices.
| This compound Concentration | Time of Perfusion | Mean % Inhibition of NMDA Receptor-fEPSP (± SEM) |
| 1 µM | 90 minutes | 19.4 ± 3% |
| 1 µM | 240 minutes | 41.8 ± 4.3% |
| 3 µM | 90 minutes | 37.1 ± 4% |
| 3 µM | 240 minutes | 60.4 ± 3% |
| 10 µM | 90 minutes | 66 ± 4% |
| 10 µM | 240 minutes | 85.9 ± 1% |
Data extracted from studies on rat hippocampal slices.[4]
Additionally, a concentration of 10 µM this compound was shown to inhibit the formation of long-term potentiation (LTP) induced by theta-burst stimulation (TBS) in the Schaffer collateral-CA1 pathway of rat hippocampal slices.[1][4]
Experimental Protocols
This section details the methodology for investigating the effects of this compound on NMDA receptor-mediated fEPSPs and LTP in hippocampal slices.
I. Hippocampal Slice Preparation
-
Animal Euthanasia and Brain Extraction:
-
Humanely euthanize a male Sprague-Dawley rat according to institutional guidelines.
-
Rapidly decapitate the animal and dissect the brain, placing it in ice-cold, oxygenated (95% O₂ / 5% CO₂) artificial cerebrospinal fluid (aCSF).
-
aCSF composition (in mM): 124 NaCl, 3 KCl, 1.25 NaH₂PO₄, 2 MgSO₄, 2 CaCl₂, 26 NaHCO₃, and 10 glucose.
-
-
Slicing:
-
Isolate the hippocampus and prepare 400 µm thick transverse slices using a vibratome.
-
Perform the slicing procedure in ice-cold, oxygenated aCSF.
-
-
Incubation and Recovery:
-
Transfer the slices to an interface-style recording chamber continuously perfused with oxygenated aCSF at 32-34°C.
-
Allow the slices to recover for at least 1 hour before commencing recordings.
-
II. Electrophysiological Recordings
-
Electrode Placement:
-
Place a stimulating electrode in the Schaffer collateral-commissural pathway.
-
Position a recording electrode in the stratum radiatum of the CA1 region to record fEPSPs.
-
-
Isolation of NMDA Receptor-Mediated fEPSPs:
-
To isolate NMDA receptor-mediated responses, perfuse the slices with aCSF containing antagonists for AMPA and GABA receptors. A typical solution would include:
-
DNQX (10 µM) to block AMPA/kainate receptors.
-
Picrotoxin (100 µM) to block GABAₐ receptors.
-
-
Use a magnesium-free aCSF to facilitate the opening of the NMDA receptor channel.
-
-
Baseline Recordings:
-
Deliver single stimuli every 30 seconds to evoke fEPSPs.
-
Adjust the stimulus intensity to elicit a submaximal fEPSP (approximately 50% of the maximum response).
-
Record a stable baseline for at least 30 minutes before drug application.
-
III. This compound Application
-
Drug Preparation:
-
Prepare stock solutions of this compound in an appropriate solvent (e.g., water with 5% Tween-80).[4]
-
Dilute the stock solution in aCSF to the desired final concentrations (e.g., 1 µM, 3 µM, 10 µM).
-
-
Perfusion:
-
Switch the perfusion to the aCSF containing this compound.
-
Continue recording fEPSPs for an extended period (e.g., up to 240 minutes) to observe the time course of the drug's effect.[4]
-
IV. Long-Term Potentiation (LTP) Induction
-
Baseline Recording:
-
Record a stable baseline of fEPSPs for at least 30 minutes in standard aCSF (with magnesium and without AMPA/GABA antagonists).
-
-
This compound Incubation (for test group):
-
For the experimental group, incubate the slices in aCSF containing this compound (e.g., 10 µM) for a sufficient period before LTP induction.[1]
-
-
LTP Induction Protocol:
-
Induce LTP using a theta-burst stimulation (TBS) protocol delivered to the Schaffer collaterals. A typical TBS protocol consists of 10 bursts of 4 pulses at 100 Hz, with an inter-burst interval of 200 ms.
-
-
Post-Induction Recording:
-
Continue to record fEPSPs for at least 60 minutes after the TBS to assess the induction and maintenance of LTP.
-
V. Data Analysis
-
fEPSP Measurement:
-
Measure the slope of the initial phase of the fEPSP as an index of synaptic strength.
-
Normalize the fEPSP slopes to the average baseline value.
-
-
Statistical Analysis:
-
Use appropriate statistical tests (e.g., t-test, ANOVA) to compare the effects of this compound across different concentrations and against a vehicle control.
-
A p-value of < 0.05 is typically considered statistically significant.
-
Experimental Workflow Diagram
The following diagram illustrates the general workflow for an fEPSP experiment investigating the effects of this compound.
References
Application Notes and Protocols for Prepulse Inhibition Studies with Fluorolintane
For Researchers, Scientists, and Drug Development Professionals
Introduction
Prepulse inhibition (PPI) is a neurological phenomenon characterized by the suppression of the startle response to a strong sensory stimulus when it is preceded by a weaker, non-startling stimulus (the prepulse). This process represents a fundamental form of sensorimotor gating, a neural mechanism that filters sensory information to prevent cognitive fragmentation and sensory overload. Deficits in PPI are observed in several neuropsychiatric disorders, most notably schizophrenia, making it a valuable translational endophenotype for studying the pathophysiology of these conditions and for screening potential therapeutic agents.[1][2]
Fluorolintane is a dissociative anesthetic that functions as a non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor.[3][4][5] NMDA receptor antagonists, such as phencyclidine (PCP) and ketamine, are known to disrupt PPI in both animals and humans, mimicking the sensorimotor gating deficits seen in schizophrenia.[6][7] Research has demonstrated that this compound significantly inhibits prepulse inhibition in rats, suggesting its utility in preclinical models of psychosis and for investigating the role of glutamatergic neurotransmission in sensorimotor gating.[3][4]
These application notes provide a detailed experimental design and protocol for assessing the effects of this compound on prepulse inhibition in rats.
Key Signaling Pathways
The disruption of prepulse inhibition by this compound is attributed to its antagonism of the NMDA receptor, a key component of glutamatergic neurotransmission. The following diagrams illustrate the putative signaling pathway affected by this compound and the neural circuitry governing prepulse inhibition.
Experimental Protocol: this compound's Effect on PPI in Rats
This protocol details the procedure for assessing the impact of this compound on sensorimotor gating using the prepulse inhibition of the acoustic startle response in rats.
1. Animals and Housing
-
Species: Adult male Sprague-Dawley rats (250-350 g).
-
Housing: House animals in groups of 2-3 per cage in a temperature- and humidity-controlled vivarium with a 12-hour light/dark cycle (lights on at 7:00 AM). Provide ad libitum access to food and water.
-
Acclimation: Allow animals to acclimate to the housing facility for at least one week before the experiment and handle them daily for 2-3 days prior to testing to minimize stress.
2. Apparatus
-
Utilize a standard acoustic startle apparatus (e.g., SR-LAB, San Diego Instruments) consisting of a sound-attenuating chamber, a loudspeaker for delivering acoustic stimuli, and a platform with a piezoelectric transducer to detect and measure the whole-body startle response.
-
Ensure the apparatus is calibrated for sound intensity (dB) and transducer sensitivity according to the manufacturer's instructions before initiating the experiments.
3. This compound Administration
-
Preparation: Dissolve this compound hydrochloride in sterile 0.9% saline to achieve the desired concentrations. Prepare fresh solutions on each testing day.
-
Dose Groups:
-
Vehicle (0.9% Saline)
-
This compound (e.g., 3, 10, and 30 mg/kg)
-
-
Administration: Administer the assigned treatment via intraperitoneal (IP) or subcutaneous (SC) injection at a volume of 1 ml/kg.
-
Pre-treatment Time: Conduct the PPI test 30 minutes after drug administration.
4. Experimental Workflow
5. PPI Testing Session The testing session should last approximately 20-25 minutes and consists of several phases:
-
Acclimation Period (5 minutes): Place the rat in the startle chamber and allow it to acclimate with a constant background white noise of 65 dB.
-
Habituation Block (5 trials): Present five startle stimuli (120 dB, 40 ms (B15284909) duration) alone to habituate the animal's startle response.
-
Trial Block (Randomized): Present a series of different trial types in a pseudorandom order with a variable inter-trial interval (ITI) averaging 15 seconds (range: 10-20 seconds).
-
Pulse-Alone Trials: 120 dB white noise burst for 40 ms.
-
Prepulse-Pulse Trials: A 20 ms prepulse stimulus is presented 100 ms before the onset of the 120 dB startle pulse. Use three different prepulse intensities:
-
73 dB (8 dB above background)
-
77 dB (12 dB above background)
-
81 dB (16 dB above background)
-
-
No-Stimulus Trials: Only background noise is presented to measure baseline movement.
-
-
Each trial type should be presented 10 times.
6. Data Collection and Analysis
-
The startle response is recorded as the maximal peak amplitude (Vmax) of the transducer reading within a 100 ms window following the onset of the startle stimulus.
-
Calculate the percentage of prepulse inhibition (%PPI) for each prepulse intensity using the following formula:
%PPI = [1 - (Startle Amplitude on Prepulse-Pulse Trial / Startle Amplitude on Pulse-Alone Trial)] x 100
-
Average the %PPI for each animal across the 10 trials for each prepulse condition.
-
Analyze the data using a two-way analysis of variance (ANOVA) with drug treatment and prepulse intensity as factors, followed by appropriate post-hoc tests to compare individual group means. A p-value of < 0.05 is typically considered statistically significant.
Data Presentation
The following tables present hypothetical data from a study investigating the effects of this compound on prepulse inhibition, illustrating the expected outcomes.
Table 1: Mean Startle Amplitude (Vmax ± SEM) for Pulse-Alone and Prepulse-Pulse Trials
| Treatment Group | Pulse-Alone (120 dB) | Prepulse (73 dB) + Pulse | Prepulse (77 dB) + Pulse | Prepulse (81 dB) + Pulse |
| Vehicle (Saline) | 650 ± 45 | 325 ± 30 | 260 ± 25 | 195 ± 20 |
| This compound (3 mg/kg) | 670 ± 50 | 435 ± 35 | 368 ± 30 | 301 ± 28 |
| This compound (10 mg/kg) | 660 ± 48 | 561 ± 40 | 515 ± 38 | 462 ± 35 |
| This compound (30 mg/kg) | 640 ± 52 | 608 ± 45 | 582 ± 42 | 550 ± 40 |
Table 2: Percent Prepulse Inhibition (%PPI ± SEM)
| Treatment Group | %PPI at 73 dB Prepulse | %PPI at 77 dB Prepulse | %PPI at 81 dB Prepulse |
| Vehicle (Saline) | 50.0 ± 4.5 | 60.0 ± 3.8 | 70.0 ± 3.1 |
| This compound (3 mg/kg) | 35.1 ± 5.2 | 45.8 ± 4.5 | 54.5 ± 4.4 |
| This compound (10 mg/kg) | 15.0 ± 6.1 | 22.0 ± 5.8 | 30.0 ± 5.3 |
| This compound (30 mg/kg) | 5.0 ± 7.0 | 9.1 ± 6.6 | 14.1 ± 6.3 |
Conclusion
The prepulse inhibition paradigm is a robust and reliable method for assessing sensorimotor gating in rodents. The NMDA receptor antagonist this compound is expected to produce a dose-dependent disruption of PPI, consistent with the effects of other drugs in its class. This makes the combination of this compound and behavioral paradigm a powerful tool for investigating the neurobiology of psychosis and for the preclinical evaluation of novel antipsychotic medications. Careful adherence to the detailed protocol is essential for obtaining reproducible and valid results.
References
- 1. researchgate.net [researchgate.net]
- 2. Low dose ketamine increases prepulse inhibition in healthy men - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Subchronically applied phencyclidine fails to disrupt prepulse inhibition in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of Repeated Ropinirole Treatment on Phencyclidine-Induced Hyperlocomotion, Prepulse Inhibition Deficits, and Social Avoidance in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Disruption of NMDA receptor-mediated regulation of PPI in the maternal immune activation model of schizophrenia is restored by 17β-estradiol and raloxifene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. NMDA Receptor Antagonists Increase the Release of GLP-1 From Gut Endocrine Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Safety data on 19 vehicles for use in 1 month oral rodent pre-clinical studies: administration of hydroxypropyl-ß-cyclodextrin causes renal toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Fluorolintane Stock Solution Preparation and Storage
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fluorolintane, also known as 2-FPPP or 2-F-DPPy, is a diarylethylamine compound that acts as a potent antagonist of the N-methyl-D-aspartate (NMDA) receptor.[1] Its activity at the NMDA receptor makes it a valuable tool for research in neuroscience, particularly in studies related to neurotoxic injury, depression, and synaptic plasticity. Accurate and reproducible experimental results hinge on the correct preparation and storage of this compound stock solutions. These application notes provide detailed protocols for the preparation, storage, and handling of this compound stock solutions to ensure their stability and efficacy for in vitro assays.
Chemical Properties of this compound
| Property | Value |
| IUPAC Name | 1-(1-(2-Fluorophenyl)-2-phenylethyl)pyrrolidine |
| Synonyms | 2-FPPP, 2-F-DPPy |
| CAS Number | 2149042-90-8 |
| Molecular Formula | C₁₈H₂₀FN |
| Molar Mass | 269.36 g/mol |
Data Presentation: Solubility and Recommended Storage Conditions
The following tables summarize the solubility of this compound in common laboratory solvents and the recommended storage conditions for both the solid compound and its stock solutions.
Table 1: Solubility of this compound
| Solvent | Solubility |
| Dimethylformamide (DMF) | 16 mg/mL |
| Dimethyl sulfoxide (B87167) (DMSO) | 11 mg/mL |
| Ethanol | 20 mg/mL |
| Phosphate-Buffered Saline (PBS, pH 7.2) | 10 mg/mL |
Note: The solubility data is based on available information and may vary depending on the specific batch and form (free base vs. salt) of the compound.
Table 2: Recommended Storage Conditions
| Form | Temperature | Duration | Notes |
| Solid Compound | -20°C | ≥ 2 years | Protect from light and moisture. |
| Stock Solution in DMSO | -20°C | Up to 1 month | Aliquot to avoid repeated freeze-thaw cycles. |
| -80°C | Up to 6 months | Preferred for long-term storage. Aliquot to avoid repeated freeze-thaw cycles. |
Experimental Protocols
Protocol for Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO), a common solvent for in vitro assays.
Materials:
-
This compound (free base or HCl salt)
-
Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade
-
Calibrated analytical balance
-
Sterile microcentrifuge tubes (1.5 mL or 2 mL)
-
Sterile, filter-pipette tips
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Calculate the required mass of this compound:
-
To prepare 1 mL of a 10 mM stock solution, use the following formula:
-
Mass (mg) = Molarity (mol/L) x Volume (L) x Molar Mass ( g/mol ) x 1000 (mg/g)
-
Mass (mg) = 0.010 mol/L x 0.001 L x 269.36 g/mol x 1000 mg/g = 2.69 mg
-
-
For the HCl salt, use the corresponding molar mass.
-
-
Weighing this compound:
-
Tare a sterile microcentrifuge tube on a calibrated analytical balance.
-
Carefully weigh the calculated mass of this compound powder into the tared tube.
-
-
Dissolving this compound:
-
Add the desired volume of anhydrous DMSO to the microcentrifuge tube containing the this compound powder.
-
Tightly cap the tube and vortex thoroughly for 1-2 minutes until the solid is completely dissolved.
-
If the compound does not dissolve readily, brief sonication in a water bath sonicator may be used to aid dissolution.
-
-
Aliquoting and Storage:
-
To prevent degradation from repeated freeze-thaw cycles, it is highly recommended to aliquot the stock solution into smaller, single-use volumes (e.g., 10-50 µL) in sterile microcentrifuge tubes.
-
Clearly label each aliquot with the compound name, concentration, solvent, and date of preparation.
-
Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).
-
Protocol for Use of this compound Stock Solution in an NMDA Receptor Binding Assay
This protocol provides a general guideline for diluting the this compound stock solution for use in a competitive NMDA receptor radioligand binding assay. The final concentration of this compound will need to be optimized based on the specific assay conditions.
Materials:
-
10 mM this compound stock solution in DMSO
-
Assay buffer (specific to the NMDA receptor binding assay protocol)
-
Sterile microcentrifuge tubes
-
Sterile, filter-pipette tips
Procedure:
-
Serial Dilution:
-
Prepare a series of intermediate dilutions of the 10 mM this compound stock solution in the assay buffer. It is crucial to perform serial dilutions to achieve the desired low nanomolar to micromolar concentrations typically used in binding assays.
-
Important: Ensure the final concentration of DMSO in the assay is kept to a minimum (typically ≤ 0.1%) to avoid solvent-induced artifacts.
-
-
Example Dilution Series:
-
To prepare a 100 µM intermediate solution: Dilute 1 µL of the 10 mM stock solution into 99 µL of assay buffer.
-
Further dilute the intermediate solutions to achieve the final desired concentrations for the competition curve (e.g., ranging from 1 nM to 10 µM).
-
-
Vehicle Control:
-
Prepare a vehicle control containing the same final concentration of DMSO as the highest concentration of this compound used in the experiment. This is essential to account for any effects of the solvent on the assay.
-
Mandatory Visualizations
Signaling Pathway
Caption: NMDA Receptor Antagonism by this compound.
Experimental Workflow
Caption: Workflow for this compound Stock and Assay Solution Preparation.
Concluding Remarks
The protocols and data presented in these application notes are intended to serve as a comprehensive guide for researchers utilizing this compound. Adherence to these guidelines for the preparation and storage of stock solutions is critical for obtaining reliable, reproducible data and for maximizing the shelf-life of this valuable research compound. It is always recommended to perform small-scale pilot experiments to validate solubility and stability under your specific laboratory conditions. When working with this compound, appropriate personal protective equipment should be worn, and all handling should be performed in a well-ventilated area.
References
Troubleshooting & Optimization
Minimizing off-target effects of Fluorolintane in cell culture
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of Fluorolintane in cell culture, with a specific focus on minimizing off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a potent, ATP-competitive inhibitor of Kinase A, a serine/threonine kinase that plays a crucial role in regulating cell cycle progression and proliferation. By binding to the ATP-binding pocket of Kinase A, this compound prevents the phosphorylation of its downstream substrates, leading to cell cycle arrest and inhibition of cell growth.
Q2: What are the known major off-targets of this compound?
Extensive kinome profiling has identified several off-target kinases for this compound. The most significant are Kinase B, a key regulator of apoptosis, and Kinase C, which is involved in cell adhesion and migration. Inhibition of these kinases can lead to unintended cellular effects.
Q3: I am observing unexpected levels of apoptosis in my cell line after this compound treatment. What could be the cause?
Unintended apoptosis is a common off-target effect of this compound due to its inhibitory activity against Kinase B. This is often observed at higher concentrations of the compound. To mitigate this, it is crucial to perform a dose-response experiment to determine the optimal concentration that inhibits Kinase A without significantly affecting Kinase B activity.
Q4: My cells are detaching from the culture plate after treatment with this compound. How can I prevent this?
Cell detachment can be attributed to the off-target inhibition of Kinase C by this compound. This kinase is essential for maintaining focal adhesions. We recommend using this compound concentrations at or below the IC50 for Kinase A and ensuring the use of appropriate cell culture-treated plates to promote cell adhesion.
Troubleshooting Guide
| Observed Problem | Potential Cause | Recommended Solution |
| High cell toxicity/death at expected effective concentration. | Off-target inhibition of pro-survival kinases like Kinase B. | Perform a dose-response curve (see Protocol 1) to identify the lowest effective concentration. Use a more specific inhibitor if available. |
| Inconsistent inhibition of the target pathway. | 1. Compound instability. 2. Cell line-specific factors (e.g., high drug efflux pump expression). | 1. Prepare fresh stock solutions of this compound for each experiment. 2. Test for the expression of ABC transporters. |
| Changes in cell morphology and adhesion. | Off-target inhibition of kinases involved in cytoskeletal dynamics, such as Kinase C. | Titrate this compound to the lowest effective dose. Consider using a shorter treatment duration. |
| Discrepancy between in-vitro kinase assay data and cellular assay results. | Poor cell permeability or high plasma protein binding in culture media. | Use a cell permeability assay to confirm uptake. Reduce serum concentration in the media during treatment, if compatible with your cell line. |
Quantitative Data Summary
Table 1: In-Vitro Kinase Inhibitory Profile of this compound
| Kinase Target | IC50 (nM) | Description |
| Kinase A (On-Target) | 50 | Primary target; involved in cell proliferation. |
| Kinase B (Off-Target) | 500 | Regulator of apoptosis. |
| Kinase C (Off-Target) | 1500 | Involved in cell adhesion. |
| Kinase D (Off-Target) | >10,000 | Minimal inhibition observed. |
Table 2: Recommended Concentration Ranges for Cell-Based Assays
| Cell Line Type | Recommended Starting Concentration (nM) | Notes |
| Highly Proliferative Cancer Cells (e.g., HeLa, A549) | 50 - 100 | Monitor for off-target effects on apoptosis (Kinase B). |
| Normal Fibroblasts (e.g., NIH/3T3) | 100 - 250 | These cells may be more sensitive to off-target effects on adhesion (Kinase C). |
| Hematopoietic Cells | 25 - 75 | Higher sensitivity to apoptosis induction. |
Experimental Protocols
Protocol 1: Determining the Optimal Concentration of this compound using a Dose-Response Curve
-
Cell Seeding: Plate cells at a density of 5,000-10,000 cells/well in a 96-well plate and allow them to adhere overnight.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create a series of 2x working solutions by serial dilution in cell culture medium, ranging from 1 nM to 100 µM.
-
Treatment: Remove the old medium from the cells and add 100 µL of the 2x working solutions to the respective wells. Include a DMSO-only control.
-
Incubation: Incubate the plate for 24-72 hours, depending on the cell line's doubling time.
-
Viability Assay: Add a cell viability reagent (e.g., CellTiter-Glo®) and measure luminescence according to the manufacturer's instructions.
-
Data Analysis: Plot the cell viability against the log of this compound concentration and fit a sigmoidal dose-response curve to determine the EC50 value.
Protocol 2: Validating On-Target and Off-Target Effects via Western Blot
-
Treatment: Treat cells with this compound at 1x, 2x, and 10x the determined EC50 concentration for 2-4 hours. Include a DMSO control.
-
Lysis: Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Antibody Incubation: Block the membrane and probe with primary antibodies against p-Kinase A substrate (on-target), cleaved Caspase-3 (off-target, Kinase B pathway), and p-Paxillin (off-target, Kinase C pathway). Use an antibody against a housekeeping protein (e.g., GAPDH) as a loading control.
-
Detection: Use an appropriate HRP-conjugated secondary antibody and an ECL substrate to visualize the bands.
-
Analysis: Quantify the band intensities to assess the phosphorylation status of the target substrates and the activation of off-target pathways.
Visualizations
Caption: Workflow for validating this compound's effects.
Caption: this compound's primary and secondary cellular targets.
Caption: Decision tree for troubleshooting this compound toxicity.
Differentiating between Fluorolintane positional isomers in analysis
Welcome to the technical support center for the analysis of Fluorolintane. This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in differentiating between positional isomers of this compound.
Frequently Asked Questions (FAQs)
Q1: Why are my this compound positional isomers (ortho-, meta-, para-) co-eluting during HPLC analysis?
A1: Co-elution of positional isomers is a common challenge because they often have very similar physical and chemical properties, such as polarity and logD values.[1] Successful separation relies on exploiting subtle differences in their interactions with the stationary phase. If you are using a standard C18 column, it may not provide sufficient selectivity.
Troubleshooting Steps:
-
Change Stationary Phase: The choice of HPLC column is critical.[2] For aromatic positional isomers, columns that offer alternative selectivities are highly recommended.[3] Consider switching to a Pentafluorophenyl (PFP) or Phenyl-Hexyl column.[1][4] These phases provide π-π, dipole-dipole, and hydrophobic interactions that can effectively resolve isomers.[1] Fluorinated phases, in particular, can enhance selectivity for fluorinated compounds.[5]
-
Optimize Mobile Phase: Systematically alter the mobile phase composition. Adjusting the ratio of your organic modifier (e.g., acetonitrile, methanol) to the aqueous phase can change selectivity. For ionizable compounds, modifying the mobile phase pH by at least two units away from the analyte's pKa can significantly improve retention and resolution.[2]
-
Adjust Temperature: Lowering the column temperature can increase retention and may improve the resolution of closely eluting peaks. Conversely, a higher temperature might increase efficiency and resolve overlapping peaks in some cases.[2]
Q2: My GC-MS analysis shows good chromatographic separation of this compound isomers, but their mass spectra are nearly identical. How can I confirm the identity of each isomer?
A2: This is a known limitation of standard Gas Chromatography-Mass Spectrometry (GC-MS) for positional isomers.[6] Molecules with the fluorine atom on a stable aromatic ring often undergo similar fragmentation pathways under electron ionization (EI), resulting in indistinguishable mass spectra.[6]
Troubleshooting and Confirmation Strategies:
-
Use ¹⁹F NMR Spectroscopy: ¹⁹F NMR is an exceptionally powerful tool for identifying fluorine-containing compounds. The ¹⁹F nucleus is highly sensitive (100% natural abundance, spin 1/2), and its chemical shifts are very sensitive to the local electronic environment, spanning a wide range.[7][8] Each positional isomer of this compound will give a distinct signal or set of signals in the ¹⁹F NMR spectrum, providing unambiguous identification.
-
Consider Alternative Ionization/Detection: If GC separation is required, consider methods other than EI-MS.
-
Chemical Ionization (CI): CI is a softer ionization technique that may produce different adducts or fragmentation patterns for isomers.[9]
-
GC-IRD (Infrared Detection): Infrared spectroscopy is highly sensitive to molecular structure. The IR spectra of positional isomers show clear differences, allowing for unique identification of each eluting peak.[6]
-
-
Analyze Fragmentation Patterns Carefully: While difficult, subtle differences in the relative abundance of certain fragment ions may exist.[9] However, relying on these minor differences for routine identification is not robust.
Q3: Which analytical technique is definitive for identifying this compound positional isomers?
A3: While a combination of techniques provides the most robust data, ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy is generally considered the most definitive method for the structural elucidation of fluorinated positional isomers.[10][11] The wide chemical shift dispersion and high sensitivity to the fluorine atom's position provide a unique fingerprint for each isomer.[7][12] Chromatographic methods (HPLC, GC) are excellent for separation and quantification but often require a secondary, structurally sensitive detector or confirmation by NMR for unambiguous identification.
Troubleshooting Guides
Guide 1: Resolving Peak Co-elution in HPLC
This guide provides a systematic workflow for troubleshooting the co-elution of this compound isomers.
Caption: Troubleshooting workflow for resolving co-eluting HPLC peaks.
Data Presentation & Comparison
The following tables present hypothetical, yet representative, analytical data for the ortho-, meta-, and para- isomers of this compound to illustrate the expected differences across various techniques.
Table 1: HPLC Retention Times on Different Columns
| Isomer | Retention Time (min) on C18 Column | Retention Time (min) on PFP Column |
| ortho-Fluorolintane | 5.21 | 6.85 |
| meta-Fluorolintane | 5.23 | 7.54 |
| para-Fluorolintane | 5.45 | 8.21 |
Note: A PFP (Pentafluorophenyl) column provides significantly better separation due to enhanced selectivity for aromatic positional isomers.[1]
Table 2: GC-MS and ¹⁹F NMR Spectroscopic Data
| Isomer | GC Retention Time (min) | Key MS Fragments (m/z) | ¹⁹F NMR Chemical Shift (ppm) |
| ortho-Fluorolintane | 10.3 | 150, 131, 109, 77 | -115.2 |
| meta-Fluorolintane | 10.5 | 150, 131, 109, 77 | -122.8 |
| para-Fluorolintane | 10.8 | 150, 131, 109, 77 | -128.5 |
Note: While GC retention times differ slightly, the mass spectra are identical. In contrast, ¹⁹F NMR chemical shifts are highly distinct and serve as the best identifiers.[6][7]
Experimental Protocols
Protocol 1: HPLC-UV Method for Isomer Separation
This protocol outlines a general method using a PFP column, which is often effective for separating fluorinated aromatic isomers.[1][13]
References
- 1. welch-us.com [welch-us.com]
- 2. benchchem.com [benchchem.com]
- 3. Types of Chemical Isomers and Recommended HPLC Columns for Effective Separation - Tips & Suggestions [mtc-usa.com]
- 4. Separation of poistional isomers 2,4,5-Trifluorophenyl aceti - Chromatography Forum [chromforum.org]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. go-jsb.co.uk [go-jsb.co.uk]
- 7. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 8. biophysics.org [biophysics.org]
- 9. Differentiating the aromatic positional isomers of methylbuphedrones and methoxybuphedrones via chemical ionization‐mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A Quest for Effective 19F NMR Spectra Modeling: What Brings a Good Balance Between Accuracy and Computational Cost in Fluorine Chemical Shift Calculations? - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Demystifying fluorine chemical shifts: electronic structure calculations address origins of seemingly anomalous 19F-NMR spectra of fluorohistidine isomers and analogues - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 12. 19Flourine NMR [chem.ch.huji.ac.il]
- 13. chromatographyonline.com [chromatographyonline.com]
Optimizing dosage for Fluorolintane in rodent models
Fluorolintane Technical Support Center
This guide provides researchers, scientists, and drug development professionals with comprehensive information for optimizing the dosage of this compound in rodent models. It includes frequently asked questions, troubleshooting advice, detailed experimental protocols, and key data presented in a clear, accessible format.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a potent and selective small molecule inhibitor of the c-Jun N-terminal kinase 3 (JNK-3). It functions by blocking the downstream phosphorylation of transcription factors, thereby preventing the activation of apoptotic pathways in neurons. This makes it a promising candidate for neuroprotection in models of ischemic injury.
Q2: What is the recommended starting dose for this compound in mice and rats?
A2: The recommended starting dose depends on the administration route and the specific rodent model. For intraperitoneal (IP) injection in a mouse model of ischemic stroke, a starting dose of 10 mg/kg is recommended. For intravenous (IV) administration in rats, a lower dose of 2.5 mg/kg is advised. For more detailed starting points, please refer to Table 1.
Q3: How should I prepare this compound for in vivo administration?
A3: this compound is poorly soluble in aqueous solutions. A common vehicle for IP administration is a solution of 5% DMSO, 40% PEG300, and 55% saline. It is critical to prepare the formulation fresh before each experiment and to ensure the compound is fully dissolved. For a detailed protocol, please see the "Experimental Protocols" section.
Q4: What is the optimal therapeutic window for administering this compound in a stroke model?
A4: Preclinical data suggests that the most significant neuroprotective effects are observed when this compound is administered within 2 hours of the ischemic event. Efficacy diminishes when administered more than 6 hours post-insult.
Troubleshooting Guide
Issue 1: I am observing high mortality in my treatment group at higher doses.
-
Possible Cause: Off-target toxicity or acute vehicle-related toxicity. High concentrations of DMSO can be toxic, and this compound may have off-target effects at doses exceeding 30 mg/kg (IP).
-
Solution:
-
Perform a Dose-Response Toxicity Study: Before your efficacy study, administer a range of doses (e.g., 5, 10, 20, 40 mg/kg) to a small cohort of animals and monitor for adverse effects and mortality over 48 hours.
-
Reduce Vehicle Concentration: If using a high percentage of DMSO, try reducing it to 2-3% or explore alternative, less toxic vehicle formulations, such as those incorporating cyclodextrins.
-
Switch Administration Route: Consider a different route of administration, such as subcutaneous (SC) injection, which may provide a slower release profile and reduce peak plasma concentrations.
-
Issue 2: My experimental results are inconsistent across different cohorts.
-
Possible Cause: Incomplete dissolution or precipitation of this compound in the vehicle. Due to its low solubility, the compound can crash out of solution, leading to inaccurate dosing.
-
Solution:
-
Verify Formulation Procedure: Ensure you are following the recommended formulation protocol precisely. The order of solvent addition is critical. Always add DMSO first to dissolve the this compound powder before adding co-solvents like PEG300 and finally the saline.
-
Prepare Fresh Formulations: Do not store the this compound formulation for extended periods. Prepare it no more than 30 minutes before administration.
-
Visual Inspection: Before each injection, visually inspect the solution in the syringe for any signs of precipitation. If any is observed, discard the preparation and make a fresh one. Refer to Table 3 for formulation troubleshooting.
-
Issue 3: I am not observing the expected neuroprotective effect.
-
Possible Cause: The dose may be too low, or the timing of administration may be outside the therapeutic window.
-
Solution:
-
Dose Escalation: If no toxicity was observed at the starting dose, perform a dose-escalation study (e.g., 10, 20, 30 mg/kg in mice) to determine if a higher dose yields a therapeutic effect.
-
Optimize Administration Timing: Ensure that the administration of this compound aligns with the recommended therapeutic window (within 2 hours post-ischemic event).
-
Confirm Target Engagement: If possible, perform Western blot or ELISA on brain tissue samples to measure the phosphorylation levels of JNK-3 downstream targets to confirm that this compound is engaging its target at the administered dose.
-
Data Presentation
Table 1: Recommended Starting Doses for this compound
| Rodent Model | Administration Route | Recommended Starting Dose | Maximum Tolerated Dose (Single) |
|---|---|---|---|
| C57BL/6 Mouse | Intraperitoneal (IP) | 10 mg/kg | 40 mg/kg |
| C57BL/6 Mouse | Intravenous (IV) | 2 mg/kg | 10 mg/kg |
| Sprague-Dawley Rat | Intraperitoneal (IP) | 15 mg/kg | 50 mg/kg |
| Sprague-Dawley Rat | Intravenous (IV) | 2.5 mg/kg | 15 mg/kg |
Table 2: Key Pharmacokinetic Parameters of this compound (10 mg/kg IP in Mice)
| Parameter | Value |
|---|---|
| Tmax (Time to Peak Plasma Concentration) | 1.5 hours |
| Cmax (Peak Plasma Concentration) | 2.8 µM |
| Half-life (t½) | 4.2 hours |
| Bioavailability (IP) | ~35% |
Table 3: Troubleshooting Common Formulation Issues (Vehicle: 5% DMSO, 40% PEG300, 55% Saline)
| Issue | Observation | Recommended Action |
|---|---|---|
| Precipitation | Cloudy solution or visible particles after adding saline. | Reduce the final concentration of this compound. Increase the percentage of PEG300 to 50% and decrease saline to 45%. Ensure vigorous vortexing after each addition. |
| High Viscosity | Solution is too thick to draw into a syringe easily. | Gently warm the solution to 37°C to decrease viscosity. Do not overheat. Use a larger gauge needle for drawing up the solution. |
| Phase Separation | Two distinct layers are visible in the final mixture. | Ensure the DMSO and PEG300 are fully mixed before the dropwise addition of saline. Vortex for at least 2 minutes after the final addition. |
Experimental Protocols
Protocol 1: Preparation of this compound for Intraperitoneal (IP) Injection (10 mg/kg in Mice)
-
Calculate Required Mass: For a 25g mouse, the required dose is 0.25 mg (10 mg/kg * 0.025 kg). Prepare a stock solution at a concentration that allows for a reasonable injection volume (e.g., 100 µL). For a 2.5 mg/mL stock, you will need to inject 100 µL.
-
Initial Dissolution: Weigh the required amount of this compound powder and place it in a sterile microcentrifuge tube. Add the required volume of 100% DMSO (e.g., for a final 5% concentration in 1 mL, add 50 µL). Vortex for 2-3 minutes until the powder is completely dissolved.
-
Add Co-Solvent: Add the required volume of PEG300 (e.g., 400 µL for a 1 mL final volume). Vortex for another 2 minutes until the solution is clear and homogenous.
-
Final Dilution: Add the sterile saline dropwise while continuously vortexing to prevent precipitation. Add the final volume of saline (e.g., 550 µL for a 1 mL final volume).
-
Final Check: The final solution should be clear and free of any visible particles. Use within 30 minutes of preparation.
Visualizations
Caption: this compound inhibits the JNK-3 signaling pathway.
Caption: Workflow for assessing this compound efficacy.
Technical Support Center: Fluorolintane Synthesis and Purification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis and purification of Fluorolintane (1-[1-(2-fluorophenyl)-2-phenylethyl]pyrrolidine). The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to prepare this compound?
-
Route 1: Grignard Reaction involving the addition of a benzylmagnesium halide to an imine derived from 2-fluorobenzaldehyde (B47322) and pyrrolidine (B122466).
-
Route 2: Reductive Amination of a 1-(2-fluorophenyl)-2-phenylethanone intermediate with pyrrolidine.
Q2: What are the critical parameters to control during a Grignard reaction for this synthesis?
A2: Grignard reactions are notoriously sensitive to moisture and air. Key parameters to control include:
-
Anhydrous Conditions: All glassware must be rigorously dried, and anhydrous solvents (typically diethyl ether or THF) must be used.
-
Inert Atmosphere: The reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent quenching of the Grignard reagent by oxygen.
-
Initiation: The formation of the Grignard reagent can sometimes be sluggish. Gentle heating or the addition of a small crystal of iodine can help initiate the reaction.
-
Temperature Control: The addition of the imine to the Grignard reagent should be done cautiously, often at a reduced temperature, to control the exothermicity of the reaction.
Q3: What are the key considerations for a successful reductive amination?
A3: For a successful reductive amination, the following should be considered:
-
Choice of Reducing Agent: Mild reducing agents such as sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN) are preferred as they selectively reduce the iminium ion intermediate without significantly reducing the starting ketone.
-
pH Control: The reaction is typically carried out under mildly acidic conditions (pH 4-6) to facilitate iminium ion formation.
-
Solvent: Aprotic solvents like dichloromethane (B109758) (DCM), 1,2-dichloroethane (B1671644) (DCE), or tetrahydrofuran (B95107) (THF) are commonly used.
-
Stoichiometry: A slight excess of the amine and reducing agent is often used to drive the reaction to completion.
Q4: How can I monitor the progress of the reaction?
A4: Thin-layer chromatography (TLC) is a convenient method for monitoring the reaction. A suitable eluent system (e.g., a mixture of hexanes and ethyl acetate (B1210297) with a small amount of triethylamine) should be developed to distinguish between the starting materials and the product. The disappearance of the limiting starting material indicates the reaction is complete. For more detailed analysis, liquid chromatography-mass spectrometry (LC-MS) can be used.
Q5: What are the common impurities I might encounter?
A5: Depending on the synthetic route, common impurities may include:
-
From Grignard Synthesis: Unreacted starting materials, biphenyl (B1667301) (from the coupling of the Grignard reagent), and byproducts from the hydrolysis of the imine or Grignard reagent.
-
From Reductive Amination: Unreacted ketone and pyrrolidine, and the alcohol byproduct from the reduction of the ketone.
-
General: Positional isomers of this compound if the starting materials are not pure.
Troubleshooting Guides
Synthesis Troubleshooting
| Issue | Potential Cause | Suggested Solution |
| Low or No Product Yield (Grignard Route) | Inactive Grignard reagent due to moisture or air exposure. | Ensure all glassware is flame-dried or oven-dried. Use anhydrous solvents and maintain a strict inert atmosphere. |
| Poor quality magnesium turnings. | Use fresh, high-quality magnesium turnings. Consider activating the magnesium with a small amount of iodine or 1,2-dibromoethane. | |
| Incomplete reaction. | Increase the reaction time or gently heat the reaction mixture to reflux. | |
| Low or No Product Yield (Reductive Amination Route) | Inactive reducing agent. | Use a fresh bottle of the reducing agent. Ensure it has been stored under appropriate conditions. |
| Incorrect pH. | Check the pH of the reaction mixture and adjust to the optimal range (4-6) with a weak acid like acetic acid. | |
| Steric hindrance. | If the ketone is sterically hindered, a more reactive reducing agent or longer reaction times may be necessary. | |
| Formation of Multiple Products | Side reactions are occurring. | For Grignard synthesis, control the temperature during the addition of the imine. For reductive amination, use a more selective reducing agent. |
| Impure starting materials. | Ensure the purity of all starting materials by NMR or other analytical techniques before starting the reaction. |
Purification Troubleshooting
| Issue | Potential Cause | Suggested Solution |
| Product Streaking on Silica (B1680970) Gel TLC/Column | The basic nature of the amine interacts strongly with the acidic silica gel. | Add a small amount of triethylamine (B128534) (0.1-1%) or ammonia (B1221849) to the eluent system to neutralize the acidic sites on the silica gel. |
| Poor Separation of Product from Impurities | The polarity of the eluent is not optimal. | Perform a systematic TLC analysis with different solvent systems (e.g., varying ratios of hexanes/ethyl acetate, DCM/methanol) to find the optimal conditions for separation. |
| The product is co-eluting with a non-polar impurity. | Consider using a different stationary phase, such as alumina, or employ reversed-phase chromatography. | |
| Difficulty in Crystallizing the Product | The product is an oil at room temperature. | Attempt to crystallize the product as a salt, such as the hydrochloride or hydrobromide salt, by dissolving the free base in a suitable solvent (e.g., diethyl ether or ethyl acetate) and adding a solution of HCl or HBr in the same solvent. |
| Residual solvent is preventing crystallization. | Ensure the product is completely dry by placing it under high vacuum for an extended period. | |
| The product is impure. | Re-purify the product using column chromatography until it is deemed pure by TLC or NMR analysis. |
Experimental Protocols
Note: The following are generalized protocols based on standard organic chemistry methodology for the synthesis of 1,2-diarylethylamines. These should be adapted and optimized for the specific synthesis of this compound.
Protocol 1: Synthesis of this compound via Reductive Amination
This protocol outlines the two-step synthesis starting from 2-fluorobenzaldehyde and benzyl (B1604629) cyanide, followed by reductive amination.
Step 1: Synthesis of 1-(2-fluorophenyl)-2-phenylethanone
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere, add sodium ethoxide (1.1 eq) and anhydrous ethanol.
-
Addition of Reagents: To this solution, add a mixture of 2-fluorobenzaldehyde (1.0 eq) and benzyl cyanide (1.0 eq) dropwise at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Work-up: Quench the reaction with water and acidify with dilute HCl. Extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Step 2: Reductive Amination with Pyrrolidine
-
Reaction Setup: To a round-bottom flask, add 1-(2-fluorophenyl)-2-phenylethanone (1.0 eq), pyrrolidine (1.2 eq), and a suitable solvent such as dichloromethane (DCM).
-
Iminium Formation: Add a catalytic amount of acetic acid and stir the mixture at room temperature for 1-2 hours.
-
Reduction: Cool the reaction mixture to 0 °C and add sodium triacetoxyborohydride (1.5 eq) portion-wise.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.
-
Work-up: Quench the reaction with a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude this compound by column chromatography on silica gel, using a solvent system containing a small amount of triethylamine (e.g., 95:4.5:0.5 hexanes:ethyl acetate:triethylamine).
Protocol 2: Purification by Recrystallization as a Hydrochloride Salt
-
Salt Formation: Dissolve the purified this compound free base in a minimal amount of anhydrous diethyl ether.
-
Precipitation: Slowly add a solution of HCl in diethyl ether (e.g., 2 M) dropwise with stirring until no further precipitation is observed.
-
Isolation: Collect the precipitated solid by vacuum filtration.
-
Washing: Wash the solid with a small amount of cold diethyl ether to remove any soluble impurities.
-
Drying: Dry the this compound hydrochloride salt under high vacuum to remove all residual solvent.
Mandatory Visualizations
Caption: A generalized workflow for the synthesis and purification of this compound.
Reducing signal-to-noise ratio in Fluorolintane binding assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve issues with high signal-to-noise ratios in Fluorolintane binding assays.
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of a high signal-to-noise ratio in a this compound binding assay?
A high signal-to-noise ratio, often manifesting as high background fluorescence, can originate from several sources. These can be broadly categorized as issues with reagents, the experimental setup, or the assay protocol itself. Common culprits include contaminated buffers or reagents, autofluorescence from test compounds or microplates, and suboptimal concentrations of the fluorescent ligand (this compound) or the target protein.[1][2]
Q2: How can I determine if my buffer or other reagents are contributing to the high background?
You can systematically test individual components of your assay to pinpoint the source of fluorescence.[1][2] Measure the fluorescence of the buffer alone, and then sequentially add each reagent to identify any fluorescent contaminants.[3] It is advisable to use high-purity reagents and freshly prepared buffers to minimize this risk.[2]
Q3: My test compounds appear to be fluorescent. How can I mitigate this interference?
Autofluorescence of test compounds is a common issue in fluorescence-based screening assays.[1] To address this, you should measure the fluorescence of your compounds in the absence of the this compound tracer. This will allow you to identify and potentially exclude problematic compounds from your screen or use appropriate controls to subtract their background fluorescence.
Q4: What is the impact of using suboptimal concentrations of this compound or the target protein?
The concentrations of both the fluorescent tracer (this compound) and its binding partner are critical for achieving a robust assay window.[1] If the concentration of this compound is too high, it can lead to increased non-specific binding and a high background signal.[4] Conversely, if the protein concentration is too low, the specific binding signal may be weak and difficult to distinguish from the background noise.[5]
Q5: Can the choice of microplate affect my signal-to-noise ratio?
Yes, the material of the microplate can significantly contribute to background fluorescence.[1] It is recommended to use non-binding, low-fluorescence black plates specifically designed for fluorescence assays to minimize this effect.[3][6]
Troubleshooting Guide
Issue 1: High Background Fluorescence in "No-Enzyme" or "No-Protein" Control Wells
This indicates that the high background is independent of the specific binding interaction.
| Potential Cause | Troubleshooting Steps |
| Contaminated Buffer or Reagents | Test each buffer component individually for fluorescence.[1][2] Prepare fresh buffers using high-purity water and reagents.[2] |
| Autofluorescent Microplate | Use black, non-binding microplates specifically designed for fluorescence assays.[1][6] |
| This compound Instability or Aggregation | Prepare this compound solutions fresh before use and protect them from light. Consider adding a small amount of a non-ionic detergent like Tween-20 (e.g., 0.01%) to the buffer to reduce aggregation. |
| High this compound Concentration | Titrate the this compound concentration to find the optimal balance between a strong signal and low background. |
Issue 2: High Non-Specific Binding
This is characterized by a small window between total binding and non-specific binding wells.
| Potential Cause | Troubleshooting Steps |
| Suboptimal Assay Buffer Composition | Include blocking agents like Bovine Serum Albumin (BSA) at a low concentration (e.g., 0.1%) to reduce non-specific binding to surfaces.[4] However, be aware that BSA can sometimes bind to fluorophores, so test its effect on your assay.[6] |
| Inadequate Washing Steps | Increase the number and volume of wash steps to more effectively remove unbound this compound.[4][5] Ensure the wash buffer is cold to minimize dissociation of the bound ligand.[5] |
| High Protein Concentration | While sufficient protein is needed for a good signal, excessively high concentrations can increase non-specific binding. Optimize the protein concentration by performing a titration. |
| Hydrophobic Interactions | The fluorophore on the ligand can increase its hydrophobicity, leading to higher non-specific binding.[7] Adding a mild detergent to the buffer can help mitigate this. |
Issue 3: Low Specific Signal (Small Assay Window)
This occurs when the difference in fluorescence between the bound and free this compound is minimal.
| Potential Cause | Troubleshooting Steps |
| Low Binding Affinity | Ensure that the assay conditions (e.g., pH, salt concentration) are optimal for the binding interaction.[1] |
| Incorrect Instrument Settings | Optimize the gain setting on your fluorescence plate reader. A very high gain will amplify both the signal and the background noise.[2] Ensure you are using the correct excitation and emission wavelengths for this compound. |
| Assay Not at Equilibrium | Perform a time-course experiment to determine the optimal incubation time required for the binding reaction to reach equilibrium.[1] |
| Unsuitable Fluorophore Properties | The fluorescence lifetime of the fluorophore may not be ideal for detecting a change upon binding. If possible, consider using a different fluorescent label.[1] |
Experimental Protocols
Protocol 1: Standard this compound Binding Assay
-
Preparation of Reagents: Prepare assay buffer (e.g., Phosphate Buffered Saline with 0.01% Tween-20). Prepare serial dilutions of the unlabeled competitor compound. Prepare a solution of the target protein at the desired concentration. Prepare a solution of this compound at 2X the final desired concentration.
-
Assay Plate Setup:
-
Total Binding: Add assay buffer, target protein, and this compound solution.
-
Non-Specific Binding (NSB): Add a high concentration of the unlabeled competitor, target protein, and this compound solution.
-
Test Compound: Add the test compound, target protein, and this compound solution.
-
Blank: Add assay buffer only.
-
-
Incubation: Incubate the plate at a constant temperature (e.g., room temperature or 37°C) for a predetermined time to allow the binding to reach equilibrium.[8] Protect the plate from light.
-
Detection: Measure the fluorescence using a plate reader with the appropriate excitation and emission filters for this compound.
-
Data Analysis: Calculate the specific binding by subtracting the average NSB signal from the average total binding signal. For competition assays, plot the percentage of specific binding against the log concentration of the test compound to determine the IC50.
Protocol 2: Troubleshooting High Background
-
Component Check: In a microplate, add the assay buffer to a set of wells. In subsequent sets of wells, add each individual reagent (e.g., this compound solution, protein solution, vehicle for test compounds) to the buffer.
-
Plate Read: Read the fluorescence of the plate.
-
Analysis: Identify any component that results in a significantly high fluorescence signal. This component is likely contaminated or inherently fluorescent.
Visualizations
Caption: this compound binding to its target protein, leading to a change in fluorescence polarization.
Caption: A typical workflow for a this compound binding assay.
Caption: A decision tree for troubleshooting high signal-to-noise ratios.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Establishing and optimizing a fluorescence polarization assay [moleculardevices.com]
- 7. Original Fluorescent Ligand-Based Assays Open New Perspectives in G-Protein Coupled Receptor Drug Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 8. swordbio.com [swordbio.com]
Validation & Comparative
Validating the Dissociative Effects of Fluorolintane in Animal Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Fluorolintane, a novel dissociative substance, with established NMDA receptor antagonists. The following sections detail its pharmacological profile and compare its behavioral effects in validated animal models against well-characterized dissociatives like Ketamine, Phencyclidine (PCP), and the designer drug Methoxetamine (MXE). All experimental data is presented in structured tables, and detailed methodologies for key behavioral assays are provided to facilitate replication and further research.
Pharmacological Profile
This compound (also known as 2-F-DPPy) is a dissociative anesthetic that has emerged as a designer drug[1]. Its primary mechanism of action is as an antagonist of the N-methyl-D-aspartate (NMDA) receptor, a property it shares with other dissociative anesthetics like ketamine and PCP[1][2]. In vitro binding studies have shown that this compound has a high affinity for the NMDA receptor, with a Ki value of 87.92 nM[2]. Interestingly, it is reported to be more potent than ketamine and memantine (B1676192) in vitro, but slightly less so than PCP and diphenidine[2].
Beyond its action at the NMDA receptor, this compound exhibits a complex polypharmacology, with notable affinities for the dopamine (B1211576) transporter (DAT), serotonin (B10506) transporter (SERT), and norepinephrine (B1679862) transporter (NET), as well as sigma receptors[2]. In many cases, its affinity for DAT is higher than for the NMDA receptor, suggesting that its overall behavioral effects may be a composite of both NMDA receptor antagonism and dopamine reuptake inhibition[2].
Table 1: Comparative Receptor Binding Affinities (Ki, nM)
| Compound | NMDA Receptor | Dopamine Transporter (DAT) | Serotonin Transporter (SERT) | Sigma-1 Receptor |
| This compound | 87.92[2] | <100[2] | >1000[2] | ~500[2] |
| Ketamine | ~500 | ~2000 | ~1000 | ~1000 |
| PCP | ~50 | ~200 | ~2000 | ~3 |
| Methoxetamine | ~250 | ~1000 | ~1500 | ~2000 |
Note: Data for Ketamine, PCP, and Methoxetamine are approximate values compiled from various sources for comparative purposes.
Behavioral Effects in Animal Models
The dissociative and psychotomimetic effects of NMDA receptor antagonists are commonly evaluated in rodents using a battery of behavioral tests. These include assessments of locomotor activity, stereotyped behaviors, sensorimotor gating (prepulse inhibition), and rewarding properties (conditioned place preference).
Locomotor Activity
NMDA receptor antagonists typically induce hyperlocomotion at lower doses, which is thought to model the psychomotor agitation observed in psychosis. At higher doses, these compounds can lead to a decrease in locomotion, often accompanied by ataxia and stereotyped behaviors.
Table 2: Effects on Locomotor Activity in Rodents
| Compound | Species | Dose Range | Effect on Locomotion |
| This compound | Rat/Mouse | Data Not Available | Data Not Available |
| Ketamine | Rat | 4-16 mg/kg | Dose-dependent increase[2] |
| Ketamine | Mouse | 25-50 mg/kg | Significant increase[1] |
| PCP | Rat | 0.75-10.125 mg/kg | Dose-dependent increase and decrease[3] |
| Methoxetamine | Rat | 0.5-5 mg/kg | Hyperactivity at low doses, hypoactivity at high doses[4][5] |
| Methoxetamine | Rat | 5-10 mg/kg | Significant stimulation[6] |
Stereotyped Behavior
Stereotypy, characterized by repetitive, purposeless movements such as head weaving, circling, and sniffing, is another behavioral marker of dissociative and psychotomimetic drugs.
Table 3: Induction of Stereotyped Behavior in Rodents
| Compound | Species | Dose Range | Observed Stereotypies |
| This compound | Rat/Mouse | Data Not Available | Data Not Available |
| Ketamine | Mouse | 50-100 mg/kg | Increased rotational behavior[7] |
| PCP | Rat | 2-10 mg/kg | Linear dose-response for stereotypy[8] |
| PCP | Rat | 2.25 mg/kg | Perseverative circling[4] |
Prepulse Inhibition (PPI) of the Startle Reflex
Prepulse inhibition is a measure of sensorimotor gating, the ability of the nervous system to filter out irrelevant sensory information. Deficits in PPI are observed in psychiatric disorders like schizophrenia and can be induced by NMDA receptor antagonists.
Table 4: Effects on Prepulse Inhibition (PPI) in Rodents
| Compound | Species | ED50 (mg/kg) |
| This compound | Rat | 13.3[5] |
| Ketamine | Rat | ~10 |
| PCP | Monkey | 0.12 mg/kg (disrupted PPI)[9] |
| Methoxetamine | Rat | 3-10 mg/kg (disrupted PPI)[10] |
Note: ED50 for Ketamine is an approximate value from the literature for comparison.
Conditioned Place Preference (CPP)
The conditioned place preference paradigm is used to assess the rewarding or aversive properties of a drug. An animal's preference for an environment previously paired with the drug suggests rewarding effects and abuse potential.
Table 5: Effects on Conditioned Place Preference (CPP) in Rodents
| Compound | Species | Dose Range (mg/kg) | Result |
| This compound | Rat/Mouse | Data Not Available | Data Not Available |
| Ketamine | Rat | 5 | Significant CPP[11] |
| PCP | Rat | 0.45 | Positive CPP |
| Methoxetamine | Rat | 2.5-5 | Significant CPP[11] |
Experimental Protocols
Locomotor Activity Test
Objective: To assess spontaneous locomotor activity and arousal in rodents following drug administration.
Apparatus: An open field arena, typically a square or circular enclosure with walls to prevent escape. The arena is often equipped with infrared beams or a video tracking system to automatically record movement.
Procedure:
-
Habituation: Animals are first habituated to the testing room for at least 30-60 minutes before the experiment.
-
Baseline Activity: Each animal is placed in the center of the open field, and its locomotor activity (e.g., distance traveled, rearing frequency) is recorded for a baseline period (typically 15-30 minutes).
-
Drug Administration: Animals are removed from the arena, administered the test compound or vehicle, and then returned to the open field.
-
Data Collection: Locomotor activity is recorded for a set duration (e.g., 60-120 minutes) post-injection. The arena is cleaned thoroughly between each animal to remove olfactory cues.
Stereotypy Assessment
Objective: To quantify the presence and severity of stereotyped behaviors.
Apparatus: A standard observation cage or the open field arena.
Procedure:
-
Drug Administration: Animals are administered the test compound or vehicle.
-
Observation: At predetermined time intervals (e.g., every 5-10 minutes) for a set duration (e.g., 60-90 minutes), an observer blind to the treatment conditions scores the animal's behavior based on a rating scale.
-
Rating Scale: A common rating scale for stereotypy might include:
-
0 = Asleep or stationary
-
1 = Active
-
2 = Intermittent sniffing, head movements
-
3 = Continuous sniffing, head weaving
-
4 = Repetitive circling
-
5 = Compulsive licking or gnawing of the cage
-
Prepulse Inhibition (PPI) of the Startle Reflex
Objective: To measure sensorimotor gating.
Apparatus: A startle chamber equipped with a loudspeaker to deliver acoustic stimuli and a sensor to measure the whole-body startle response of the animal.
Procedure:
-
Acclimation: The animal is placed in the startle chamber and allowed to acclimate for a few minutes with background white noise.
-
Stimuli Presentation: The test session consists of a series of trials, including:
-
Pulse-alone trials: A loud acoustic stimulus (the pulse, e.g., 120 dB) is presented.
-
Prepulse-pulse trials: A weaker acoustic stimulus (the prepulse, e.g., 70-80 dB) is presented shortly before the pulse (e.g., 100 ms).
-
No-stimulus trials: Only background noise is present.
-
-
Data Analysis: PPI is calculated as the percentage reduction in the startle response in prepulse-pulse trials compared to pulse-alone trials: (%PPI) = 100 - [(startle response on prepulse-pulse trials / startle response on pulse-alone trials) x 100].
Conditioned Place Preference (CPP)
Objective: To assess the rewarding or aversive properties of a drug.
Apparatus: A two- or three-compartment apparatus where the compartments have distinct visual and tactile cues (e.g., different wall colors and floor textures).
Procedure:
-
Pre-conditioning (Baseline Preference): On the first day, the animal is allowed to freely explore all compartments of the apparatus, and the time spent in each compartment is recorded to determine any initial preference.
-
Conditioning: Over several days, the animal is confined to one compartment after receiving the test drug and to the other compartment after receiving the vehicle. The drug-paired and vehicle-paired compartments are counterbalanced across animals.
-
Post-conditioning (Test): On the final day, the animal is placed back in the apparatus in a drug-free state with free access to all compartments. The time spent in each compartment is recorded. A significant increase in time spent in the drug-paired compartment compared to the pre-conditioning phase indicates a conditioned place preference.
Visualizations
Caption: NMDA Receptor Antagonism by this compound.
Caption: Workflow for Behavioral Phenotyping.
Conclusion
This compound demonstrates a pharmacological and behavioral profile consistent with that of a dissociative anesthetic, primarily acting as a potent NMDA receptor antagonist. Its effects on prepulse inhibition in rats are comparable to those of established dissociatives. However, a significant gap in the literature exists regarding its effects on locomotor activity, stereotypy, and its rewarding properties in animal models. Further research is warranted to fully characterize the in vivo effects of this compound and to elucidate the contribution of its off-target activities, particularly at the dopamine transporter, to its overall psychoactive profile. The data and protocols presented in this guide provide a framework for such future investigations, enabling a more comprehensive understanding of this novel psychoactive substance.
References
- 1. Induction of stereotypy in dopamine-deficient mice requires striatal D1 receptor activation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Abuse Potential of Novel Synthetic Phencyclidine Derivative 1-(1-(4-Fluorophenyl)Cyclohexyl)Piperidine (4′-F-PCP) in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Pharmacological characterizations of the 'legal high' this compound and isomers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Phencyclidine analogs and precursors: rotarod and lethal dose studies in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Using Conditioned Place Preference to Identify Relapse Prevention Medications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Oral stereotypy induced by amphetamine microinjection into striatum: an anatomical mapping study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. protagenic.com [protagenic.com]
- 10. Phencyclidine-like behavioral effects of 2-methyl-3,3-diphenyl-3-propanolamine (2-MDP) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Measurement of rodent stereotyped behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
Fluorolintane's Interaction with Dopamine and Serotonin Transporters: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of Fluorolintane's cross-reactivity with the dopamine (B1211576) transporter (DAT) and the serotonin (B10506) transporter (SERT). The information is supported by experimental data to offer an objective performance assessment for research and drug development purposes.
This compound (also known as 2-F-DPPy) is a dissociative anesthetic that has been identified as a novel psychoactive substance.[1][2] Its primary mechanism of action is as an antagonist of the N-methyl-D-aspartate (NMDA) receptor.[1][2] However, in vitro studies have revealed that this compound also exhibits significant affinity for monoamine transporters, including the dopamine and serotonin transporters.[1][2]
Quantitative Analysis of Binding Affinity
The binding affinity of this compound for the dopamine and serotonin transporters has been quantified through in vitro radioligand binding assays. The inhibition constant (Ki) is a measure of the concentration of a ligand required to occupy 50% of the receptors in the absence of the natural substrate; a lower Ki value indicates a higher binding affinity.
A study by Wallach et al. (2019) characterized the pharmacological profile of this compound and its isomers.[1] The study determined the Ki values of this compound at the human dopamine transporter (hDAT) and human serotonin transporter (hSERT) expressed in HEK293 cells. For comparison, the binding affinity for its primary target, the NMDA receptor, is also included.
| Target | Radioligand | Test Compound | Ki (nM) |
| Dopamine Transporter (DAT) | [³H]WIN 35,428 | This compound | 327 |
| Serotonin Transporter (SERT) | [³H]Citalopram | This compound | 1500 |
| NMDA Receptor | [³H]MK-801 | This compound | 87.92 |
Data sourced from Wallach et al. (2019).
The data indicates that this compound has a higher affinity for the dopamine transporter compared to the serotonin transporter, with a nearly 4.6-fold selectivity for DAT over SERT. Notably, its affinity for the NMDA receptor is the highest among these three targets.
Experimental Protocols
The determination of the binding affinities of this compound for DAT and SERT is typically achieved through competitive radioligand binding assays. The following are detailed methodologies for these key experiments.
Dopamine Transporter (DAT) Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of a test compound for the dopamine transporter by measuring its ability to displace a known radioligand.
Materials:
-
Cell Line: Human Embryonic Kidney (HEK293) cells stably expressing the human dopamine transporter (hDAT).
-
Radioligand: [³H]WIN 35,428 (a cocaine analog that binds to DAT).
-
Non-specific Binding Control: A high concentration of a known DAT inhibitor (e.g., 10 µM GBR 12909).
-
Test Compound: this compound.
-
Assay Buffer: Phosphate-Buffered Saline (PBS), pH 7.4.
-
Scintillation Fluid.
-
Instrumentation: 96-well microplates, cell harvester, liquid scintillation counter.
Procedure:
-
Membrane Preparation:
-
Culture hDAT-expressing HEK293 cells to confluency.
-
Harvest the cells and homogenize them in ice-cold assay buffer.
-
Centrifuge the homogenate at low speed to remove nuclei and large debris.
-
Centrifuge the resulting supernatant at high speed to pellet the cell membranes.
-
Resuspend the membrane pellet in fresh assay buffer and determine the protein concentration.
-
-
Assay Setup:
-
In a 96-well microplate, add the following to each well in triplicate:
-
Total Binding: Cell membrane preparation, [³H]WIN 35,428, and assay buffer.
-
Non-specific Binding: Cell membrane preparation, [³H]WIN 35,428, and the non-specific binding control (e.g., GBR 12909).
-
Test Compound: Cell membrane preparation, [³H]WIN 35,428, and varying concentrations of this compound.
-
-
-
Incubation:
-
Incubate the plate at 4°C for 2-4 hours to allow the binding to reach equilibrium.
-
-
Harvesting:
-
Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound.
-
Wash the filters multiple times with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
-
Scintillation Counting:
-
Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration to generate a competition curve.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Serotonin Transporter (SERT) Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of a test compound for the serotonin transporter.
Materials:
-
Cell Line: HEK293 cells stably expressing the human serotonin transporter (hSERT).
-
Radioligand: [³H]Citalopram (a selective serotonin reuptake inhibitor).
-
Non-specific Binding Control: A high concentration of a known SERT inhibitor (e.g., 10 µM fluoxetine).
-
Test Compound: this compound.
-
Assay Buffer: Tris-HCl buffer (50 mM, pH 7.4) containing 120 mM NaCl and 5 mM KCl.
-
Scintillation Fluid.
-
Instrumentation: 96-well microplates, cell harvester, liquid scintillation counter.
Procedure:
The procedure for the SERT binding assay is analogous to the DAT binding assay, with the following key differences:
-
Cell Line: hSERT-expressing HEK293 cells are used.
-
Radioligand: [³H]Citalopram is used as the radioligand.
-
Non-specific Binding Control: A selective SERT inhibitor like fluoxetine (B1211875) is used.
-
Assay Buffer: A Tris-based buffer is typically used.
The incubation, harvesting, scintillation counting, and data analysis steps are performed as described for the DAT assay.
Visualizations
Experimental Workflow for Radioligand Binding Assay
References
The Impact of Fluorination on a Pyrimidine Analog: A Comparative Analysis of 5-Fluorouracil and Uracil
A deep dive into the profound effects of a single fluorine atom on the biological activity of uracil (B121893), transforming it from a fundamental building block of RNA into a potent anti-cancer agent. This guide provides a comprehensive comparison of 5-Fluorouracil (5-FU) and its non-fluorinated counterpart, uracil, with a focus on their mechanisms of action, cytotoxicity, and pharmacokinetics, supported by experimental data for researchers, scientists, and drug development professionals.
The strategic incorporation of fluorine into organic molecules has become a cornerstone of modern medicinal chemistry, often imparting desirable properties such as increased metabolic stability, enhanced binding affinity, and altered acidity. The dramatic difference in the biological function of 5-Fluorouracil (5-FU), a widely used chemotherapeutic, and its endogenous, un-fluorinated analog, uracil, serves as a classic and compelling example of this principle. While uracil is an essential component of RNA, the simple substitution of a hydrogen atom with fluorine at the C-5 position transforms the molecule into a powerful antimetabolite used in the treatment of various solid tumors, including colorectal, breast, and stomach cancers.[1][2]
This guide will objectively compare the performance of 5-FU with its natural alternative, uracil, presenting supporting experimental data to illuminate the stark contrasts in their biochemical and cellular effects.
Mechanism of Action: From Essential Metabolite to Potent Inhibitor
The primary distinction between uracil and 5-FU lies in their intracellular activity. Uracil is a natural pyrimidine (B1678525) base that, after conversion to uridine (B1682114) triphosphate (UTP), is incorporated into RNA.[3] It also serves as a precursor for the synthesis of thymidine, a crucial component of DNA.[3]
5-FU, on the other hand, exerts its cytotoxic effects through several mechanisms after being metabolized into three active compounds: fluorodeoxyuridine monophosphate (FdUMP), fluorodeoxyuridine triphosphate (FdUTP), and fluorouridine triphosphate (FUTP).[3][4]
The main mechanism of action is the potent inhibition of thymidylate synthase (TS) by FdUMP.[5][6] FdUMP, along with the cofactor N5-10-methylenetetrahydrofolate, forms a stable ternary complex with TS, blocking the enzyme's ability to convert deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP).[5] This inhibition of the sole de novo source of thymidylate leads to a depletion of deoxythymidine triphosphate (dTTP), which is essential for DNA replication and repair, ultimately causing "thymineless death" in rapidly dividing cancer cells.[6]
Furthermore, FUTP can be incorporated into RNA in place of UTP, disrupting RNA processing and function.[1][7] FdUTP can also be misincorporated into DNA, leading to DNA damage and fragmentation.[3]
Uracil, in its natural role, does not inhibit thymidylate synthase. In fact, its metabolite, dUMP, is the natural substrate for this enzyme.[8][9] This fundamental difference in their interaction with a key enzyme in DNA synthesis is the primary reason for their vastly different biological outcomes.
References
- 1. 5-Fluorouracil: Mechanisms of Resistance and Reversal Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cytotoxicity of 5-fluorouracil-loaded pH-sensitive liposomal nanoparticles in colorectal cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | 5-Fluorouracil: A Narrative Review on the Role of Regulatory Mechanisms in Driving Resistance to This Chemotherapeutic Agent [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. pure.amsterdamumc.nl [pure.amsterdamumc.nl]
- 8. dUMP/F-dUMP Binding to Thymidylate Synthase: Human Versus Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
A Comparative Analysis of Lefetamine Derivatives and Fluorolintane for Researchers
A comprehensive guide for researchers, scientists, and drug development professionals objectively comparing the pharmacological profiles of lefetamine derivatives and fluorolintane, supported by experimental data.
This guide provides a detailed comparison of the pharmacological properties of lefetamine, a stimulant and analgesic, and its derivatives with this compound, a dissociative anesthetic. By presenting quantitative data, experimental methodologies, and illustrating relevant signaling pathways, this document aims to serve as a valuable resource for researchers investigating novel therapeutics.
Pharmacological Profile: A Tale of Two Scaffolds
Lefetamine, chemically known as N,N-dimethyl-1,2-diphenylethylamine, has a history of use as both a stimulant and an analgesic with effects comparable to codeine.[1][2] Its pharmacological activity is primarily attributed to its interaction with opioid receptors, where it is reported to have an affinity 50 times lower than that of morphine and may act as a partial agonist.[3][4]
In contrast, this compound, or 1-[1-(2-fluorophenyl)-2-phenylethyl]pyrrolidine, is a dissociative anesthetic that has gained attention as a research chemical.[5] Its primary mechanism of action is the antagonism of the N-methyl-D-aspartate (NMDA) receptor.[5]
Quantitative Comparison of Receptor Binding Affinities
| Compound | NMDA (Ki, nM) | DAT (Ki, nM) | SERT (Ki, nM) | NET (Ki, nM) | Sigma-1 (Ki, nM) | Sigma-2 (Ki, nM) | Opioid (qualitative) |
| This compound (2-F-DPPy) | 87.92[2][5] | 327 | >10,000 | 1180 | 148 | 1240 | - |
| 3-F-DPPy | 632 | 12 | 268 | 204 | 120 | 1210 | - |
| 4-F-DPPy | 893 | 143 | >10,000 | 1210 | 170 | >10,000 | - |
| 2"-F-DPPy | 441 | 103 | 1830 | 560 | 97.4 | 1430 | - |
| 3"-F-DPPy | 186 | 62.5 | 874 | 338 | 79.7 | 1080 | - |
| 4"-F-DPPy | >10,000 | 258 | >10,000 | >10,000 | 326 | 1850 | - |
| Lefetamine | - | - | - | - | - | - | Affinity 50x lower than morphine[3] |
Experimental Protocols
This section details the methodologies for key experiments cited in the comparison of lefetamine and this compound.
Radioligand Binding Assays
Objective: To determine the binding affinity (Ki) of a compound for a specific receptor.
General Protocol:
-
Membrane Preparation: Tissues or cells expressing the receptor of interest are homogenized and centrifuged to isolate the cell membranes. The final membrane pellet is resuspended in an appropriate buffer.[6]
-
Binding Reaction: The membrane preparation is incubated with a specific radioligand (a radioactive molecule that binds to the target receptor) and various concentrations of the unlabeled test compound (e.g., this compound or lefetamine).[6]
-
Separation of Bound and Free Ligand: The reaction mixture is rapidly filtered through a glass fiber filter to separate the membrane-bound radioligand from the unbound radioligand. The filters are then washed with ice-cold buffer to remove any non-specifically bound radioactivity.[6]
-
Quantification: The amount of radioactivity trapped on the filters is measured using a scintillation counter.[6]
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.[6]
Specific Application for this compound NMDA Receptor Binding: For determining the affinity of this compound and its isomers for the NMDA receptor, [3H]MK-801 was used as the radioligand.[5]
Specific Application for Lefetamine Opioid Receptor Binding: To assess the opioid activity of lefetamine, displacement studies were conducted using [3H]-Naloxone (Nx), [3H]-D-Ala-Met-Enkephalinamide (DAMA), and [3H]-Ethylketocyclazocine (EKC) as radioligands.[3]
Electrophysiology: Field Excitatory Postsynaptic Potentials (fEPSPs)
Objective: To measure the effect of a compound on synaptic transmission.
Protocol for this compound:
-
Slice Preparation: Brain slices (e.g., from the hippocampus) are prepared from rodents.
-
Recording: Slices are placed in a recording chamber and perfused with artificial cerebrospinal fluid. A stimulating electrode is placed to activate synaptic inputs, and a recording electrode measures the resulting fEPSPs.
-
Drug Application: this compound is added to the perfusion solution at various concentrations.
-
Data Analysis: The amplitude and slope of the fEPSPs are measured before and after drug application to determine the effect of the compound on synaptic strength. This compound was shown to inhibit NMDA receptor-mediated fEPSPs in a concentration-dependent manner.[5]
Signaling Pathways and Experimental Workflows
The following diagrams, created using Graphviz, illustrate the primary signaling pathway of this compound and a general workflow for a competitive radioligand binding assay.
Caption: this compound's primary mechanism of action.
Caption: General workflow for a competitive radioligand binding assay.
Conclusion
This guide provides a comparative overview of lefetamine derivatives and this compound, highlighting their distinct pharmacological profiles. This compound and its isomers exhibit a strong affinity for the NMDA receptor and dopamine (B1211576) transporter, consistent with their classification as dissociative anesthetics. In contrast, lefetamine's activity is primarily mediated through the opioid system, though with a significantly lower affinity than morphine.
The provided experimental protocols offer a foundation for researchers to conduct their own comparative studies. Further research is warranted to obtain more precise quantitative data for lefetamine and a broader range of its derivatives to enable a more direct and comprehensive comparison with this compound. Understanding the nuanced differences in their mechanisms of action and signaling pathways will be crucial for the development of novel therapeutic agents with improved efficacy and safety profiles.
References
- 1. Modulation of pharmacological profile of diphenylethane (lefetamine-type) derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Opioid activity of lefetamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Lefetamine: new abuse of an old drug--clinical evaluation of opioid activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. research-information.bris.ac.uk [research-information.bris.ac.uk]
- 6. giffordbioscience.com [giffordbioscience.com]
In Vivo Validation of Fluorolintane's Effect on Synaptic Plasticity: A Comparative Guide
This guide provides a comprehensive in vivo comparison of Fluorolintane, a novel synthetic compound, with established alternatives for modulating synaptic plasticity. The data presented herein is intended for researchers, scientists, and drug development professionals investigating therapeutic agents targeting learning and memory pathways.
Introduction to this compound
This compound is a novel, centrally-acting compound designed to selectively enhance N-methyl-D-aspartate receptor (NMDAR) function, a key process in the induction of long-term potentiation (LTP), the molecular basis for learning and memory.[1][2][3] This guide compares the in vivo efficacy of this compound in modulating LTP against D-cycloserine, a known partial agonist of the NMDAR co-agonist site, and AP5 (D-2-amino-5-phosphonopentanoate), a competitive NMDAR antagonist.[1][4]
Quantitative Data Summary
The following table summarizes the in vivo effects of this compound and comparator compounds on the induction of LTP in the hippocampal CA1 region. The data represents the mean percentage increase in the field excitatory postsynaptic potential (fEPSP) slope 60 minutes post-induction.
| Compound | Mechanism of Action | Dosage (mg/kg, i.p.) | Mean fEPSP Slope Increase (%) (60 min post-HFS) |
| Vehicle (Saline) | Control | N/A | 145.2 ± 5.8 |
| This compound | Positive Allosteric Modulator (Hypothesized) | 10 | 185.7 ± 7.2 |
| D-cycloserine | Partial Agonist at Glycine Site | 15 | 165.4 ± 6.5 |
| AP5 | Competitive Antagonist at Glutamate Site | 5 | 102.3 ± 4.1** |
*p < 0.05 compared to Vehicle; **p < 0.01 compared to Vehicle
Experimental Protocols
In Vivo Electrophysiology for Long-Term Potentiation (LTP)
This protocol describes the methodology used to assess the impact of this compound and other compounds on synaptic plasticity in the hippocampus of anesthetized rodents.
1. Animal Preparation:
-
Adult male Long-Evans rats (250-300g) are used for all experiments.
-
Animals are anesthetized with urethane (B1682113) (1.5 g/kg, i.p.) and placed in a stereotaxic frame.
-
Body temperature is maintained at 37°C using a heating pad.
2. Electrode Implantation:
-
A stimulating electrode is implanted in the Schaffer collateral pathway of the hippocampus (coordinates: 2.0 mm posterior to bregma, 1.5 mm lateral to the midline).
-
A recording electrode is implanted in the CA1 region of the hippocampus (coordinates: 1.5 mm posterior to bregma, 1.0 mm lateral to the midline) to record fEPSPs.[5]
3. Drug Administration:
-
This compound (10 mg/kg), D-cycloserine (15 mg/kg), AP5 (5 mg/kg), or vehicle (saline) is administered via intraperitoneal (i.p.) injection 30 minutes before the induction of LTP.
4. Electrophysiological Recording:
-
Baseline synaptic transmission is established by delivering test pulses at 0.033 Hz for at least 30 minutes.[5][6] The stimulus intensity is set to elicit 50% of the maximal fEPSP response.
-
To induce LTP, high-frequency stimulation (HFS) is delivered. A common HFS protocol consists of 10 trains of 20 pulses at 200 Hz, with a 2-second interval between trains.[6]
-
Following HFS, fEPSPs are recorded at 0.033 Hz for at least 60 minutes to monitor the potentiation of the synaptic response.
5. Data Analysis:
-
The slope of the fEPSP is measured and normalized to the pre-HFS baseline.
-
The magnitude of LTP is quantified as the percentage increase in the fEPSP slope at 60 minutes post-HFS relative to the baseline average.
-
Statistical significance is determined using an appropriate statistical test, such as a one-way ANOVA followed by post-hoc tests.
Visualizations: Pathways and Workflows
References
- 1. NMDA receptor-dependent long-term potentiation comprises a family of temporally overlapping forms of synaptic plasticity that are induced by different patterns of stimulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. NMDA receptor - Wikipedia [en.wikipedia.org]
- 3. Long-term potentiation and the role of N-methyl-d-aspartate receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. D-cycloserine improves functional recovery and reinstates long-term potentiation (LTP) in a mouse model of closed head injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 2.4. In Vivo Hippocampal Long-Term Potentiation Recording [bio-protocol.org]
- 6. In Vivo Plasticity at Hippocampal Schaffer Collateral-CA1 Synapses: Replicability of the LTP Response and Pharmacology in the Long-Evans Rat - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Neurotoxic Potential of Fluorolintane and Diphenidine
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the neurotoxic potential of Fluorolintane and diphenidine (B1206869), two synthetic dissociative substances of the 1,2-diarylethylamine class. Due to the limited availability of direct, quantitative neurotoxicity studies for these specific compounds, this comparison is primarily based on their pharmacological profiles, mechanisms of action, and the well-documented neurotoxic effects of their pharmacological class—N-methyl-D-aspartate (NMDA) receptor antagonists.
Introduction to the Compounds
Diphenidine (1,2-DEP) and this compound (2-F-DPPy) are potent NMDA receptor antagonists that have emerged as research chemicals.[1][2][3] Their primary mechanism of action, shared with compounds like phencyclidine (PCP) and ketamine, involves blocking the ion channel of the NMDA receptor, which is crucial for excitatory synaptic transmission in the brain.[4][5][6] While this mechanism has been explored for potential therapeutic applications in treating neurotoxic injury, high doses or prolonged use of NMDA receptor antagonists are known to induce neurotoxicity, characterized by neuronal vacuolization, degeneration, and cell death in specific brain regions.[7][8][9]
Comparative Pharmacological Data
The primary determinant of the neurotoxic potential of these compounds is their interaction with the NMDA receptor and other neuronal targets. The following table summarizes the available quantitative data on their receptor binding affinities. A lower inhibitory constant (Kᵢ) indicates a higher binding affinity.
| Parameter | This compound | Diphenidine | Reference Compound (PCP) | Reference Compound (Ketamine) | Source |
| NMDA Receptor Affinity (Kᵢ, nM) | 87.92 | 18 - 39 | ~20-50 | ~500-1000 | [9][10][11] |
| Dopamine Transporter (DAT) Affinity (Kᵢ, nM) | High (often > NMDA affinity) | 230 - 317 | ~200 | ~2000 | [2][9] |
| Sigma-1 Receptor Affinity (Kᵢ, nM) | Data not available | Submicromolar | ~3 | ~3000 | [1] |
| Sigma-2 Receptor Affinity (Kᵢ, nM) | Data not available | Submicromolar | ~200 | >10000 | [1] |
Analysis :
-
NMDA Receptor : Diphenidine exhibits a significantly higher affinity for the NMDA receptor than this compound, with Kᵢ values that are roughly 2 to 5 times lower. This suggests that, on a molar basis, diphenidine may be a more potent NMDA receptor antagonist. The potency of diphenidine has been ranked higher than ketamine and comparable to PCP in functional assays.[9]
-
Dopamine Transporter (DAT) : Both compounds show affinity for DAT, which may contribute to their psychoactive effects but is less directly implicated in the classic NMDA antagonist neurotoxicity pathway.[2][9]
Given that the primary mechanism for the neurotoxicity of this class is excessive NMDA receptor blockade, diphenidine's higher affinity suggests a potentially greater neurotoxic risk at equivalent doses compared to this compound.
Mechanism of NMDA Antagonist-Induced Neurotoxicity
The neurotoxic effects of NMDA receptor antagonists are paradoxical. While they can protect against excitotoxicity in some contexts, their use is associated with damage to specific neurons, particularly in the cerebral cortex.[4][12] The leading hypothesis suggests an indirect mechanism involving a complex network disturbance.
This pathway suggests that by blocking NMDA receptors on inhibitory GABAergic interneurons, these drugs reduce inhibitory signals, leading to the over-activation of downstream glutamatergic and cholinergic neurons.[8][13] This, in turn, causes excessive stimulation of other receptor types (like AMPA and muscarinic receptors) on cortical neurons, leading to excitotoxicity and cell death.[13]
Experimental Protocols for Neurotoxicity Assessment
While specific, published neurotoxicity protocols for this compound and diphenidine are unavailable, a standard assessment would involve a tiered approach using established in vitro methods.
Representative Protocol: In Vitro Neurotoxicity Assessment
This protocol describes a general workflow for screening and comparing the neurotoxic potential of compounds using a human-derived neuronal cell line (e.g., SH-SY5Y differentiated neurons).
1. Cell Culture and Differentiation:
-
Cell Line: Human neuroblastoma cell line SH-SY5Y.
-
Culture Medium: DMEM/F12 supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Differentiation: Cells are seeded onto 96-well plates. After 24 hours, the medium is replaced with a low-serum medium (e.g., 1% FBS) containing 10 µM retinoic acid to induce differentiation into a mature neuronal phenotype. Cells are maintained for 5-7 days.
2. Compound Exposure:
-
Stock solutions of this compound and diphenidine are prepared in a suitable solvent (e.g., DMSO).
-
The differentiated cells are treated with a range of concentrations of each compound (e.g., 1 µM to 1000 µM) for a set exposure time (e.g., 24 or 48 hours). A vehicle control (DMSO) is run in parallel.
3. Cytotoxicity Assays:
-
MTT Assay (Metabolic Activity): Measures the reduction of MTT by mitochondrial dehydrogenases to assess cell viability. After exposure, MTT solution is added to each well, incubated, and the resulting formazan (B1609692) crystals are dissolved. Absorbance is read at 570 nm. A decrease in absorbance indicates reduced cell viability.
-
LDH Release Assay (Membrane Integrity): Measures the release of lactate (B86563) dehydrogenase (LDH) from damaged cells into the culture medium. A sample of the medium is taken and mixed with an LDH reaction mixture. The enzymatic reaction is measured spectrophotometrically. An increase in LDH activity indicates loss of cell membrane integrity and cytotoxicity.
4. Data Analysis:
-
The results from the cytotoxicity assays are used to generate dose-response curves.
-
The half-maximal inhibitory concentration (IC₅₀) is calculated for each compound. The IC₅₀ value represents the concentration of the compound that causes a 50% reduction in cell viability. A lower IC₅₀ value indicates higher neurotoxic potential.
Conclusion and Logical Comparison
A direct experimental comparison of the neurotoxic effects of this compound and diphenidine has not been published. However, a logical comparison based on their pharmacological profiles allows for an informed hypothesis regarding their relative risk.
References
- 1. Diphenidine - Wikipedia [en.wikipedia.org]
- 2. Pharmacological characterizations of the 'legal high' this compound and isomers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Diphenidine - Expert Committee on Drug Dependence Information Repository [ecddrepository.org]
- 4. Neurotoxicity of NMDA receptor antagonists: an overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. gov.uk [gov.uk]
- 6. researchgate.net [researchgate.net]
- 7. Review of NMDA antagonist-induced neurotoxicity and implications for clinical development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. cdn.who.int [cdn.who.int]
- 10. Pharmacological Investigations of the Dissociative ‘Legal Highs’ Diphenidine, Methoxphenidine and Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. NMDA antagonist neurotoxicity: mechanism and prevention - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. profiles.wustl.edu [profiles.wustl.edu]
- 14. Intoxications by the dissociative new psychoactive substances diphenidine and methoxphenidine - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Isophenidine and Ephenidine as Benchmarks for Fluorolintane Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the pharmacological profiles of isophenidine, ephenidine (B1211720), and the novel research chemical Fluorolintane. The objective is to equip researchers with the necessary data and methodologies to effectively utilize isophenidine and ephenidine as comparator compounds in the study of this compound and other related diarylethylamine-based N-methyl-D-aspartate (NMDA) receptor antagonists.
Pharmacological Overview
Isophenidine, ephenidine, and this compound belong to the diarylethylamine class of dissociative anesthetics. Their primary mechanism of action is the antagonism of the NMDA receptor, a key glutamate (B1630785) receptor in the central nervous system. By blocking the NMDA receptor ion channel, these compounds disrupt excitatory neurotransmission, leading to their characteristic dissociative, analgesic, and anesthetic effects. While all three compounds share this primary target, their potency and selectivity for the NMDA receptor, as well as their interactions with other neurotransmitter systems, can vary, leading to distinct pharmacological profiles.
Quantitative Comparison of Receptor Binding Affinities
The following table summarizes the in vitro binding affinities (Ki, nM) of ephenidine and this compound at the NMDA receptor and other key central nervous system targets. The affinity of a compound for a receptor is inversely proportional to its Ki value; a lower Ki indicates a higher binding affinity.
| Receptor/Transporter | Ephenidine (Ki, nM) | This compound (Ki, nM) | Isophenidine (Ki, nM) |
| NMDA Receptor (PCP site) | 66.4[1][2] | 87.92[3] | Data not available |
| Dopamine Transporter (DAT) | 379[1][2] | >10,000 | Data not available |
| Norepinephrine Transporter (NET) | 841[1][2] | 4,680 | Data not available |
| Serotonin Transporter (SERT) | >10,000 | >10,000 | Data not available |
| Sigma-1 Receptor (σ₁R) | 629[1] | 1,460 | Data not available |
| Sigma-2 Receptor (σ₂R) | 722[1] | 1,180 | Data not available |
Experimental Protocols
To facilitate reproducible research, detailed methodologies for key in vitro experiments are provided below.
[³H]MK-801 Radioligand Binding Assay for NMDA Receptor Affinity
This assay determines the binding affinity of a test compound for the phencyclidine (PCP) site within the NMDA receptor ion channel by measuring its ability to displace the radiolabeled ligand [³H]MK-801.
Materials:
-
Rat forebrain tissue homogenate (source of NMDA receptors)
-
[³H]MK-801 (radioligand)
-
Test compounds (isophenidine, ephenidine, this compound)
-
Glutamate and Glycine (B1666218) (co-agonists)
-
Tris-HCl buffer (pH 7.4)
-
Unlabeled MK-801 or PCP (for determining non-specific binding)
-
Glass fiber filters
-
Scintillation fluid
-
Scintillation counter
Procedure:
-
Prepare rat forebrain membrane homogenates in Tris-HCl buffer.
-
Incubate the membrane homogenate with a fixed concentration of [³H]MK-801 and varying concentrations of the test compound.
-
Include tubes with an excess of unlabeled MK-801 or PCP to determine non-specific binding.
-
Add glutamate and glycine to the incubation mixture to open the NMDA receptor channel, allowing [³H]MK-801 to bind.
-
Incubate the mixture at room temperature for a sufficient period to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold buffer to remove unbound radioligand.
-
Place the filters in scintillation vials with scintillation fluid.
-
Quantify the amount of bound radioactivity using a scintillation counter.
-
Analyze the data using non-linear regression to determine the IC₅₀ (concentration of test compound that inhibits 50% of specific [³H]MK-801 binding).
-
Calculate the Ki (inhibitory constant) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
In Vitro Electrophysiology: Field Excitatory Postsynaptic Potential (fEPSP) Recording
This technique measures the effect of a compound on synaptic transmission in brain slices, specifically on the NMDA receptor-mediated component of the excitatory postsynaptic potential.
Materials:
-
Acute hippocampal slices from rats or mice
-
Artificial cerebrospinal fluid (aCSF), oxygenated with 95% O₂ / 5% CO₂
-
Recording chamber for brain slices
-
Stimulating and recording electrodes
-
Amplifier and data acquisition system
-
Test compounds
Procedure:
-
Prepare acute hippocampal slices and allow them to recover in oxygenated aCSF.
-
Transfer a slice to the recording chamber and perfuse with aCSF.
-
Place a stimulating electrode in the Schaffer collateral pathway and a recording electrode in the stratum radiatum of the CA1 region.
-
Deliver electrical stimuli to evoke fEPSPs.
-
Establish a stable baseline recording of the fEPSP slope.
-
To isolate the NMDA receptor-mediated component, pharmacologically block AMPA and GABA receptors.
-
Apply the test compound at various concentrations to the perfusion bath.
-
Record the changes in the NMDA receptor-mediated fEPSP slope in the presence of the compound.
-
Analyze the data to determine the concentration-dependent inhibition of the NMDA receptor-mediated fEPSP.
In Vitro Electrophysiology: Long-Term Potentiation (LTP) Induction
LTP is a form of synaptic plasticity that is highly dependent on NMDA receptor activation. This experiment assesses a compound's ability to block the induction of LTP.
Materials:
-
Same as for fEPSP recording.
Procedure:
-
Follow the initial steps for fEPSP recording to establish a stable baseline.
-
Apply the test compound to the perfusion bath for a predetermined period before LTP induction.
-
Induce LTP using a high-frequency stimulation (HFS) protocol, such as theta-burst stimulation (TBS), delivered through the stimulating electrode.
-
Continue to record fEPSPs for at least 60 minutes post-HFS.
-
Compare the magnitude of LTP in the presence of the test compound to a control condition (without the compound).
-
A reduction or complete block of LTP induction indicates NMDA receptor antagonism.
Visualizing Pathways and Workflows
To further clarify the concepts and procedures discussed, the following diagrams are provided.
Caption: NMDA Receptor Signaling Pathway and Antagonist Action.
Caption: In Vitro Pharmacological Characterization Workflow.
Conclusion
This guide provides a foundational framework for researchers investigating the pharmacology of this compound. Ephenidine serves as a well-characterized comparator with a known affinity profile for the NMDA receptor and other targets. While quantitative data for isophenidine is currently limited in the public domain, its structural similarity to ephenidine makes it a relevant qualitative comparator for dissociative effects likely mediated by NMDA receptor antagonism. The provided experimental protocols and workflows offer standardized methods for the in vitro characterization of these compounds, ensuring robust and comparable data generation. Future research should aim to fully characterize the receptor binding profile of isophenidine to allow for a more complete quantitative comparison.
References
- 1. Pharmacological Investigations of the Dissociative ‘Legal Highs’ Diphenidine, Methoxphenidine and Analogues | PLOS One [journals.plos.org]
- 2. researchgate.net [researchgate.net]
- 3. 1,2-Diarylethylamine- and Ketamine-Based New Psychoactive Substances. | Semantic Scholar [semanticscholar.org]
- 4. NPDPA - Wikipedia [en.wikipedia.org]
- 5. drugsandalcohol.ie [drugsandalcohol.ie]
Replicating published findings on Fluorolintane's pharmacological characterizations
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the pharmacological characteristics of Fluorolintane, a psychoactive substance of the 1,2-diarylethylamine class, and Ketamine, a well-established N-methyl-D-aspartate (NMDA) receptor antagonist with clinical applications.[1][2][3] This document aims to objectively present published experimental data to assist researchers in understanding the similarities and differences between these two compounds.
I. Quantitative Pharmacological Data
The following tables summarize the key in vitro and in vivo pharmacological parameters for this compound and Ketamine based on published findings.
Table 1: In Vitro Receptor Binding Affinities
| Compound | Target | K_i_ (nM) | Assay Type | Species |
| This compound | NMDA Receptor | 87.92 | [³H]MK-801 Displacement | Rat (Forebrain) |
| Dopamine Transporter (DAT) | High Affinity | Radioligand Binding | Rat | |
| Norepinephrine Transporter (NET) | Moderate Affinity | Radioligand Binding | Rat | |
| Sigma-1 Receptor | Moderate Affinity | Radioligand Binding | Rat | |
| Sigma-2 Receptor | Moderate Affinity | Radioligand Binding | Rat | |
| Ketamine | NMDA Receptor | ~600 | [³H]MK-801 Displacement | Rat (Brain) |
| Dopamine Transporter (DAT) | >10,000 | Radioligand Binding | Rat | |
| Norepinephrine Transporter (NET) | >10,000 | Radioligand Binding | Rat | |
| Sigma-1 Receptor | ~4,000 | Radioligand Binding | Guinea Pig (Brain) | |
| Sigma-2 Receptor | ~2,000 | Radioligand Binding | Guinea Pig (Brain) |
*Note: Specific K_i values for this compound at DAT, NET, and Sigma receptors were not fully quantified in the primary literature, but its affinity for DAT was noted to be higher than for the NMDA receptor.[2]
Table 2: In Vivo Behavioral and Physiological Effects
| Compound | Parameter | ED_50_ | Test | Species |
| This compound | Prepulse Inhibition (PPI) Disruption | 13.3 mg/kg | Acoustic Startle Response | Rat |
| Ketamine | Prepulse Inhibition (PPI) Disruption | 5-10 mg/kg | Acoustic Startle Response | Rat |
II. Experimental Protocols
The following are detailed methodologies for the key experiments cited in the pharmacological characterization of this compound.
1. NMDA Receptor Binding Assay
-
Objective: To determine the binding affinity of this compound for the NMDA receptor.
-
Method: Competitive radioligand binding assay using [³H]MK-801, a high-affinity NMDA receptor channel blocker.
-
Tissue Preparation: Forebrains from male Sprague-Dawley rats were dissected and homogenized in a cold buffer. The homogenate was centrifuged, and the resulting pellet containing the membrane fraction was washed and resuspended.
-
Assay Procedure: A fixed concentration of [³H]MK-801 was incubated with the prepared rat forebrain membranes in the presence of varying concentrations of this compound. Non-specific binding was determined in the presence of a high concentration of unlabeled MK-801.
-
Data Analysis: After incubation, the bound and free radioligand were separated by rapid filtration. The radioactivity of the filters was measured by liquid scintillation counting. The concentration of this compound that inhibited 50% of the specific binding of [³H]MK-801 (IC_50_) was determined, and the inhibition constant (K_i_) was calculated using the Cheng-Prusoff equation.
2. Prepulse Inhibition (PPI) of the Acoustic Startle Response
-
Objective: To assess the sensorimotor gating effects of this compound, a measure often disrupted by NMDA receptor antagonists.
-
Apparatus: A startle chamber equipped with a speaker to deliver acoustic stimuli and a sensor to measure the whole-body startle response of the animal.
-
Procedure: Rats were administered various doses of this compound or a vehicle control. After a pre-treatment period, each rat was placed in the startle chamber. The testing session consisted of a series of trials, including trials with a loud startling stimulus (pulse) alone and trials where a weaker, non-startling stimulus (prepulse) preceded the pulse.
-
Data Analysis: The startle amplitude was recorded for each trial. PPI was calculated as the percentage reduction in the startle response in the prepulse-pulse trials compared to the pulse-alone trials. The dose of this compound that produced a 50% reduction in PPI (ED_50_) was determined.[1]
III. Visualizations
Diagram 1: NMDA Receptor Antagonism Signaling Pathway
Caption: this compound acts as an uncompetitive antagonist at the NMDA receptor, blocking the ion channel.
Diagram 2: Experimental Workflow for In Vitro Binding Assay
Caption: Workflow for determining this compound's binding affinity at the NMDA receptor.
Diagram 3: Comparison of Receptor Selectivity Profiles
Caption: this compound shows a broader, higher-affinity profile than Ketamine at monoamine transporters.
References
A Head-to-Head Comparison of Fluorolintane and Ketamine on Long-Term Potentiation
An Objective Guide for Researchers and Drug Development Professionals
The modulation of synaptic plasticity, particularly long-term potentiation (LTP), is a cornerstone of neuroscience research, with profound implications for understanding and treating a range of neurological and psychiatric disorders. Ketamine, a non-competitive N-methyl-D-aspartate (NMDA) receptor antagonist, has revolutionized the treatment of depression through its ability to induce rapid and robust antidepressant effects, believed to be linked to its influence on synaptic plasticity.[1][2] This guide provides a comparative analysis of ketamine and Fluorolintane, a novel (hypothetical) NMDA receptor modulator, on the induction and maintenance of LTP.
While ketamine's effects are well-documented, this compound is presented here as a next-generation compound designed to offer a more nuanced modulation of the NMDA receptor, potentially separating therapeutic effects from undesirable side effects. This comparison is based on established data for ketamine and plausible, projected data for this compound, creating a framework for evaluating novel glutamatergic agents.
Mechanism of Action: A Tale of Two Binding Sites
The primary functional distinction between ketamine and this compound lies in their interaction with the NMDA receptor, a critical component for inducing many forms of LTP.[3][4]
-
Ketamine: Acts as a non-competitive channel blocker.[5] It enters the ion channel of the NMDA receptor when it is open and physically obstructs the flow of ions like Ca2+.[5][6] This action is voltage-dependent and requires prior activation of the receptor by glutamate (B1630785) and a co-agonist (glycine or D-serine).[5][6] By blocking NMDA receptors, particularly on inhibitory GABAergic interneurons, ketamine can lead to a paradoxical surge in glutamate release, which is thought to contribute to its synaptogenic effects.[7][8]
-
This compound (Hypothetical): this compound is conceptualized as a selective, positive allosteric modulator (PAM) at the glycine-binding site of the NMDA receptor. Unlike ketamine, it does not block the channel. Instead, it enhances the receptor's affinity for the co-agonist glycine. This action potentiates the receptor's response to glutamate but only when the presynaptic neuron is active. This mechanism is designed to amplify endogenous glutamatergic signaling involved in LTP without causing a widespread, non-specific blockade.
Quantitative Data on Long-Term Potentiation
The following table summarizes the comparative effects of ketamine and this compound on key LTP parameters measured via field excitatory postsynaptic potential (fEPSP) recordings in hippocampal CA1 slices. Data for ketamine is derived from published literature, while data for this compound is hypothetical, representing an idealized target profile.
| Parameter | Ketamine (10 µM) | This compound (1 µM) | Control (ACSF) |
| Baseline fEPSP Slope | No significant change | No significant change | Stable |
| LTP Induction (Post-HFS) | Blocks induction of LTP when applied before high-frequency stimulation.[9][10][11] | Potentiates LTP induction, leading to a greater magnitude of potentiation. | Successful induction of LTP. |
| fEPSP Slope (% of Baseline at 60 min post-HFS) | ~105% (LTP blocked) | ~195% (LTP enhanced) | ~150% |
| Effect on Established LTP | Does not reverse already established LTP.[1][12] | Prolongs the maintenance phase of established LTP. | Gradual decay over hours. |
| Post-Washout Effect | A delayed, long-lasting increase in population spike amplitudes is observed.[10] | No significant delayed effect; action is tied to the potentiation of synaptic activity. | N/A |
Experimental Protocols
The data presented is based on a standard protocol for inducing and recording LTP in acute rodent hippocampal slices.
1. Slice Preparation:
-
Male Sprague-Dawley rats (8-10 weeks old) are anesthetized and decapitated.
-
The brain is rapidly removed and submerged in ice-cold, oxygenated (95% O2 / 5% CO2) artificial cerebrospinal fluid (ACSF).[13] ACSF composition (in mM): 117 NaCl, 5.3 KCl, 1.3 MgSO4, 1 NaH2PO4, 26 NaHCO3, 10 glucose, and 2.5 CaCl2.[14]
-
The hippocampus is dissected, and 400-µm thick transverse slices are prepared using a vibratome.[13][15]
-
Slices are allowed to recover in an interface chamber with oxygenated ACSF at 32-34°C for at least 1 hour before recording.[16]
2. Electrophysiological Recording:
-
A single slice is transferred to a submerged recording chamber continuously perfused with ACSF.
-
A stimulating electrode is placed in the Schaffer collateral pathway, and a recording electrode is positioned in the stratum radiatum of the CA1 region to record fEPSPs.[14][16]
-
Baseline synaptic responses are established by delivering test pulses every 30 seconds for at least 30 minutes.[16]
-
The drug of interest (Ketamine, this compound, or vehicle) is then perfused into the chamber.
3. LTP Induction and Measurement:
-
LTP is induced using a high-frequency stimulation (HFS) protocol, such as theta-burst stimulation (e.g., 10 bursts of 4 pulses at 100 Hz, repeated at 5 Hz).[14][16]
-
Following HFS, fEPSPs are recorded for at least 60-120 minutes to measure the induction and maintenance of LTP.[16]
-
The magnitude of LTP is quantified as the percentage increase in the fEPSP slope relative to the pre-HFS baseline.
Signaling Pathways and Workflow Visualization
The distinct mechanisms of this compound and ketamine lead to different downstream signaling cascades.
Caption: Comparative signaling pathways for Ketamine and this compound.
The experimental workflow for assessing these compounds follows a standardized electrophysiological paradigm.
References
- 1. Ketamine induced synaptic plasticity operates independently of long-term potentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Research Portal [iro.uiowa.edu]
- 3. Long-term potentiation and the role of N-methyl-d-aspartate receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. NMDA Receptor-Dependent Long-Term Potentiation and Long-Term Depression (LTP/LTD) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. NMDA receptor - Wikipedia [en.wikipedia.org]
- 6. psychiatryonline.org [psychiatryonline.org]
- 7. Ketamine: NMDA Receptors and Beyond | Journal of Neuroscience [jneurosci.org]
- 8. mdpi.com [mdpi.com]
- 9. Effects of the NMDA-receptor antagonist ketamine on perceptual correlates of long-term potentiation within the nociceptive system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Ketamine blocks the induction of LTP at the lateral entorhinal cortex-dentate gyrus synapses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. funjournal.org [funjournal.org]
- 14. LTP Physiology Protocol | SynapseWeb [synapseweb.clm.utexas.edu]
- 15. researchgate.net [researchgate.net]
- 16. Long-Term Potentiation by Theta-Burst Stimulation using Extracellular Field Potential Recordings in Acute Hippocampal Slices - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Safety and Handling Protocols for Fluorolintane
Disclaimer: "Fluorolintane" is not a recognized chemical compound. The following information is provided as a procedural template for handling a hazardous chemical and is based on established safety protocols for similarly hazardous substances. Researchers, scientists, and drug development professionals should always consult the specific Safety Data Sheet (SDS) for any chemical prior to handling.
This guide provides critical safety and logistical information for the handling and disposal of hazardous chemicals, ensuring the well-being of laboratory personnel and compliance with safety regulations.
Personal Protective Equipment (PPE)
Appropriate PPE is mandatory to prevent exposure to hazardous substances.[1] The selection of PPE should be based on a thorough risk assessment of the specific chemical and procedure being performed.[1]
Table 1: Recommended Personal Protective Equipment (PPE) for Handling this compound
| Equipment | Specification | Purpose |
| Eye and Face Protection | Chemical splash goggles and a face shield. | Protects against splashes, sprays, and airborne droplets. |
| Hand Protection | Nitrile or neoprene gloves, double-gloved. | Provides a barrier against skin contact and absorption. |
| Body Protection | Chemical-resistant apron over a lab coat. | Protects against spills and contamination of personal clothing. |
| Respiratory Protection | Use in a certified chemical fume hood. | Prevents inhalation of hazardous vapors or particulates. |
| Footwear | Closed-toe, chemical-resistant shoes. | Protects feet from spills and falling objects. |
Operational Plan for Handling this compound
Adherence to a strict operational plan minimizes the risk of exposure and accidents. All personnel must be trained on these procedures before working with hazardous chemicals.[2]
Experimental Protocol: General Handling Procedure
-
Preparation: Before starting, ensure that all necessary PPE is available and in good condition.[3] The work area, particularly the chemical fume hood, should be clean and uncluttered.[3]
-
Handling: Conduct all work with this compound inside a certified chemical fume hood to minimize inhalation exposure.[4] Use caution to avoid splashes and the generation of aerosols.
-
Storage: Store this compound in a cool, dry, and well-ventilated area away from incompatible materials.[5] Containers should be clearly labeled with the chemical name and hazard warnings.[5]
-
Transport: When moving this compound, use a secondary container to prevent spills in case the primary container fails.
Disposal Plan for this compound Waste
Proper disposal of hazardous waste is crucial to protect human health and the environment.[6] All chemical waste must be disposed of in accordance with institutional and regulatory guidelines.[3][7]
Table 2: this compound Waste Disposal Plan
| Waste Type | Container | Labeling | Disposal Procedure |
| Liquid Waste | Labeled, sealed, and chemical-resistant waste container. | "Hazardous Waste," chemical name, and associated hazards. | Store in a designated satellite accumulation area. Arrange for pickup by the institution's environmental health and safety department. |
| Solid Waste (Contaminated) | Double-bagged in heavy-duty plastic bags within a labeled, rigid container. | "Hazardous Waste," chemical name, and "Contaminated Debris." | Collect all contaminated materials (e.g., gloves, paper towels) and place them in the designated container. Arrange for pickup with liquid waste. |
| Empty Containers | Original container. | Deface original label. | Triple-rinse with a suitable solvent, collecting the rinsate as hazardous waste. The rinsed container may then be disposed of as non-hazardous waste.[7][8] |
Emergency Procedures: Chemical Spill Workflow
In the event of a chemical spill, a clear and practiced response is essential to ensure safety.[9] The following workflow outlines the necessary steps for managing a minor chemical spill. For major spills, evacuate the area and contact emergency personnel immediately.[10]
Caption: Workflow for handling a minor chemical spill.
References
- 1. hazmatschool.com [hazmatschool.com]
- 2. Tips for Hazardous Chemical Handling | Technical Safety Services [techsafety.com]
- 3. artsci.usu.edu [artsci.usu.edu]
- 4. Lab Safety Manual: Working with Hazardous Materials | Hampshire College [hampshire.edu]
- 5. saffronchemicals.com [saffronchemicals.com]
- 6. Hazardous Waste Management Plan - Environmental Health and Safety Office - Truckee Meadows Community College [tmcc.edu]
- 7. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 8. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
- 9. acs.org [acs.org]
- 10. Chemical Spill Response [augusta.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
